2-Piperidineethanol, 1-methyl-
Description
The exact mass of the compound 2-Piperidineethanol, 1-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Piperidineethanol, 1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Piperidineethanol, 1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(1-methylpiperidin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-6-3-2-4-8(9)5-7-10/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMRRCXDBKEQIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862134 | |
| Record name | 2-Piperidineethanol, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
533-15-3 | |
| Record name | 1-Methyl-2-piperidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Piperidineethanol, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Piperidineethanol, 1-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Piperidineethanol, 1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Piperidineethanol, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpiperidine-2-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Piperidineethanol, 1-methyl-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Piperidineethanol, 1-methyl-, a heterocyclic amine of interest in synthetic organic chemistry and pharmaceutical development. This document consolidates available data on its identity, physicochemical characteristics, synthesis, and safety profile, presented in a clear and accessible format for scientific professionals.
Chemical Identity and Structure
2-Piperidineethanol, 1-methyl-, also known by its synonyms 1-methyl-2-piperidineethanol and 2-(1-methylpiperidin-2-yl)ethanol, is a substituted piperidine derivative. Its structure features a piperidine ring N-methylated at position 1 and substituted with a 2-hydroxyethyl group at position 2.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(1-methylpiperidin-2-yl)ethanol |
| CAS Number | 533-15-3[1] |
| Molecular Formula | C₈H₁₇NO[1] |
| Molecular Weight | 143.23 g/mol [1] |
| InChI | InChI=1S/C8H17NO/c1-9-6-3-2-4-8(9)5-7-10/h8,10H,2-7H2,1H3[1] |
| InChIKey | OVMRRCXDBKEQIU-UHFFFAOYSA-N[1] |
| Canonical SMILES | CN1CCCCC1CCO |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of 2-Piperidineethanol, 1-methyl-.
Table 2: Physicochemical Data
| Property | Value | Source |
| Boiling Point | 82-84 °C (at 19 Torr) | [2] |
| Density | 0.98 g/cm³ (at 20°C) | [2] |
| Refractive Index | 1.48 (at 20°C) | [2] |
| Flash Point | 106 °C | [2] |
| pKa | 15.15 ± 0.10 (Predicted) | [2] |
| LogP | 0.3-1.139 (at 25°C and pH 6-10.4) | [2] |
| Vapor Pressure | 3.62-5.08 Pa (at 20-25°C) | [3] |
| pH | 11.2 (50g/l, H₂O, 20℃) | [3] |
Synthesis and Reactivity
2-Piperidineethanol, 1-methyl- is primarily known as a synthetic intermediate. For instance, it is a known intermediate in the synthesis of the antipsychotic drug Thioridazine and in the preparation of certain kinase inhibitors.[2][3]
While direct, detailed experimental protocols for its synthesis are not extensively published, a plausible and common method involves the N-methylation of 2-piperidineethanol. This can be achieved through various established methods for amine alkylation. One such general approach is reductive amination.
General Experimental Protocol: N-methylation of 2-Piperidineethanol
This protocol describes a general procedure for the synthesis of 2-Piperidineethanol, 1-methyl- via reductive amination of 2-piperidineethanol.
Materials:
-
2-Piperidineethanol
-
Formaldehyde (37% aqueous solution)
-
Formic acid
-
Sodium hydroxide (for basification)
-
Diethyl ether or other suitable organic solvent (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-piperidineethanol in a suitable solvent.
-
Add an equimolar amount of aqueous formaldehyde solution to the flask.
-
Slowly add formic acid to the reaction mixture. The reaction is typically exothermic.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and basify with a sodium hydroxide solution to a pH greater than 10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure 2-Piperidineethanol, 1-methyl-.
References
An In-depth Technical Guide to 1-methyl-2-piperidineethanol (CAS 533-15-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-methyl-2-piperidineethanol (CAS 533-15-3), a key chemical intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, outlines its primary synthetic route, and discusses its significant role as a precursor to the antipsychotic agent Thioridazine. Due to its principal application as a synthetic building block, information regarding its direct biological activity and specific signaling pathway interactions is limited. The focus of this guide is therefore on its chemical characteristics, synthesis, and its pivotal role in the production of pharmacologically active compounds. General toxicological considerations for piperidine derivatives are also briefly addressed.
Chemical and Physical Properties
1-methyl-2-piperidineethanol is a heterocyclic compound featuring a piperidine ring substituted with a methyl group on the nitrogen atom and an ethanol group at the second position. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 533-15-3 | |
| Molecular Formula | C₈H₁₇NO | |
| Molecular Weight | 143.23 g/mol | |
| IUPAC Name | 2-(1-methylpiperidin-2-yl)ethanol | |
| Boiling Point | 82-84 °C at 19 Torr | |
| Density | 0.98 g/cm³ at 20 °C | |
| Flash Point | 106 °C | |
| Toxicity | LD50 orally in Rabbit: 1800 mg/kg |
Synthesis of 1-methyl-2-piperidineethanol
The primary synthetic route to 1-methyl-2-piperidineethanol involves a multi-step process starting from 2-picoline. The key transformations include the reaction of 2-picoline with formaldehyde to yield 2-pyridineethanol, followed by methylation of the pyridine nitrogen and subsequent catalytic hydrogenation of the pyridine ring to the piperidine ring.
Experimental Protocol: Synthesis of 2-Pyridineethanol from 2-Picoline
This step involves the base-catalyzed condensation of 2-picoline with formaldehyde.
Materials:
-
2-Picoline
-
Formaldehyde (37% aqueous solution)
-
Base catalyst (e.g., sodium hydroxide)
-
Solvent (e.g., ethanol)
-
Hydrochloric acid (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a reaction flask equipped with a stirrer and a condenser, dissolve 2-picoline in ethanol.
-
Add the base catalyst to the solution and stir.
-
Slowly add the aqueous formaldehyde solution to the reaction mixture while maintaining the temperature.
-
After the addition is complete, heat the mixture to reflux for a specified period to drive the reaction to completion.
-
Cool the reaction mixture to room temperature and neutralize with hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain crude 2-pyridineethanol.
-
Purify the crude product by distillation under reduced pressure.
Experimental Protocol: Synthesis of 1-methyl-2-piperidineethanol
This two-step process involves the methylation of 2-pyridineethanol followed by the reduction of the pyridinium salt.
Materials:
-
2-Pyridineethanol
-
Methylating agent (e.g., methyl iodide or dimethyl sulfate)
-
Solvent (e.g., acetone or acetonitrile)
-
Hydrogenation catalyst (e.g., Platinum(IV) oxide, Palladium on carbon)
-
Hydrogen gas source
-
Solvent for hydrogenation (e.g., ethanol, water)
-
Base (e.g., sodium bicarbonate for workup)
Procedure:
Step 1: Methylation of 2-Pyridineethanol
-
Dissolve 2-pyridineethanol in a suitable solvent such as acetone in a reaction flask.
-
Add the methylating agent (e.g., methyl iodide) dropwise to the solution at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete, which can be monitored by techniques like TLC.
-
The product, 2-(2-hydroxyethyl)-1-methylpyridinium iodide, will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with a small amount of cold solvent.
-
Dry the product under vacuum.
Step 2: Catalytic Hydrogenation to 1-methyl-2-piperidineethanol
-
In a high-pressure hydrogenation apparatus, dissolve the 2-(2-hydroxyethyl)-1-methylpyridinium iodide in a suitable solvent like ethanol or water.
-
Add the hydrogenation catalyst (e.g., Platinum(IV) oxide).
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the appropriate temperature and stir vigorously.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent.
-
Dry the organic extract over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-methyl-2-piperidineethanol by vacuum distillation.
Role in Pharmaceutical Synthesis: Precursor to Thioridazine
The primary significance of 1-methyl-2-piperidineethanol lies in its role as a key intermediate in the synthesis of Thioridazine, a first-generation antipsychotic drug. Thioridazine belongs to the phenothiazine class of drugs and exerts its therapeutic effects primarily by blocking dopamine D1 and D2 receptors in the brain. It also exhibits α-adrenergic blocking activity.
The synthesis of Thioridazine involves the alkylation of 2-(methylthio)phenothiazine with a reactive derivative of 1-methyl-2-piperidineethanol, typically 2-(2-chloroethyl)-1-methylpiperidine.
Synthesis of Thioridazine from 1-methyl-2-piperidineethanol
A detailed experimental protocol for the industrial synthesis of Thioridazine is proprietary. However, the general chemical transformation involves the following steps:
-
Conversion of the hydroxyl group: The ethanol hydroxyl group of 1-methyl-2-piperidineethanol is converted into a better leaving group, typically a chloride, to facilitate the subsequent alkylation reaction. This is often achieved using reagents like thionyl chloride.
-
Alkylation of 2-(methylthio)phenothiazine: The resulting 2-(2-chloroethyl)-1-methylpiperidine is then reacted with 2-(methylthio)phenothiazine in the presence of a strong base (e.g., sodium amide) in a suitable solvent (e.g., xylene) at elevated temperatures to yield Thioridazine.[1]
Biological Activity and Signaling Pathways
There is a lack of specific studies on the intrinsic biological activity or the direct interaction of 1-methyl-2-piperidineethanol with biological signaling pathways. Its pharmacological relevance is predominantly indirect, as a precursor to Thioridazine.
The biological activity of Thioridazine is well-documented and involves the antagonism of several neurotransmitter receptors:
-
Dopamine Receptors (D1 and D2): Blockade of these receptors in the mesolimbic and mesocortical pathways of the brain is believed to be the primary mechanism for its antipsychotic effects.
-
Alpha-Adrenergic Receptors: Antagonism at these receptors can lead to side effects such as orthostatic hypotension.
-
Other Receptors: Thioridazine also has effects on other receptors, contributing to its overall pharmacological profile and side effects.
Toxicology and Safety
Specific toxicological data for 1-methyl-2-piperidineethanol is limited. The oral LD50 in rabbits is reported to be 1800 mg/kg. As a piperidine derivative, it should be handled with appropriate precautions. Piperidine itself is a corrosive and toxic compound that can cause irritation to the skin, eyes, and respiratory tract.[2] Chronic exposure to some piperidine derivatives has been associated with various adverse health effects.[3] Standard laboratory safety protocols, including the use of personal protective equipment, should be strictly followed when handling 1-methyl-2-piperidineethanol.
Visualizations
Synthesis Pathway of 1-methyl-2-piperidineethanol
References
An In-depth Technical Guide to N-methylpiperidine-2-ethanol
This technical guide provides a comprehensive overview of N-methylpiperidine-2-ethanol, a heterocyclic compound of interest in pharmaceutical synthesis. The document details its physicochemical properties, outlines a general synthetic protocol, and illustrates its role as a key intermediate in the development of kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Physicochemical and Quantitative Data
N-methylpiperidine-2-ethanol is a substituted piperidine derivative with a primary alcohol functional group. Its key quantitative properties are summarized below for reference.
| Property | Value | Reference |
| Molecular Weight | 143.23 g/mol | [1][2][3][4][5][6] |
| Molecular Formula | C8H17NO | [1][2][3][4][7] |
| CAS Number | 533-15-3 | [1][2][7] |
| Boiling Point | 82-84 °C at 19 Torr | [3][4] |
| Density | 0.98 g/cm³ (at 20°C) | [3][4][5] |
| Refractive Index | 1.48 (at 20°C) | [3][4][5] |
| Flash Point | 106 °C | [3] |
| pKa | 15.15 ± 0.10 (Predicted) | [3][4] |
| LogP | 0.3-1.139 (at 25°C, pH 6-10.4) | [3][4] |
| Appearance | White powder or colorless liquid | [5][7] |
Experimental Protocols
The following sections describe generalized experimental procedures relevant to the synthesis and analysis of N-methylpiperidine-2-ethanol.
1. Synthesis via Catalytic Hydrogenation of 2-Pyridineethanol
A common route to piperidine ethanols involves the catalytic hydrogenation of their corresponding pyridine precursors.[8] The N-methyl derivative can be formed as a byproduct in this reaction or synthesized deliberately.[8][9]
-
Reaction Setup: A solution of 2-pyridineethanol is prepared in a suitable solvent, such as methanol or ethanol, within a high-pressure reaction vessel (e.g., a Fisher-Porter bottle).[10]
-
Catalyst Addition: A hydrogenation catalyst, such as palladium on carbon (Pd/C) or a noble metal catalyst like ruthenium or rhodium, is added to the reactor.[8][9][10]
-
Hydrogenation: The vessel is sealed and charged with hydrogen gas to a pressure of at least 500 psig, with 1000 psig being preferable.[8] The reaction mixture is agitated and heated to a temperature between 90°C and 120°C.[8][9] The reaction proceeds until hydrogen uptake ceases.
-
Work-up and Isolation: After cooling and venting the reactor, the catalyst is removed by vacuum filtration.[8] The filtrate is then subjected to distillation to isolate the N-methylpiperidine-2-ethanol product.
-
N-Methylation: While N-methylation can occur as a side reaction, specific N-alkylation steps can be employed on 2-piperidineethanol to yield the target compound with higher selectivity.
2. Analytical Characterization
The purity and identity of the synthesized N-methylpiperidine-2-ethanol are typically confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final product, often with a minimum purity specification of 98%.[7]
Synthetic Utility and Workflow
N-methylpiperidine-2-ethanol serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds.[11] Notably, it is a precursor for thioridazine and is utilized in the preparation of imidazolopyridines and imidazolopyrazines, which have been identified as inhibitors of Salt-Inducible Kinase (SIK).[1][3][4]
The logical workflow from the starting material to the final application is depicted in the diagram below.
Caption: Synthetic pathway of N-methylpiperidine-2-ethanol.
References
- 1. N-METHYLPIPERIDINE-2-ETHANOL | 533-15-3 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. N-METHYLPIPERIDINE-2-ETHANOL CAS#: 533-15-3 [amp.chemicalbook.com]
- 4. N-METHYLPIPERIDINE-2-ETHANOL Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Cas 533-15-3,N-METHYLPIPERIDINE-2-ETHANOL | lookchem [lookchem.com]
- 6. 2-Piperidineethanol, 1-methyl- | C8H17NO | CID 98085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. watsonnoke.com [watsonnoke.com]
- 8. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 9. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. watson-int.com [watson-int.com]
physical and chemical properties of 2-(1-methylpiperidin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-methylpiperidin-2-yl)ethanol is a heterocyclic organic compound featuring a piperidine ring substituted with a methyl group at the nitrogen atom and an ethanol group at the 2-position. Its chemical structure and properties make it a significant intermediate in the synthesis of various pharmaceutical compounds, most notably the antipsychotic drug thioridazine.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(1-methylpiperidin-2-yl)ethanol, alongside available information on its synthesis and analysis. It is important to note that while its role as a synthetic precursor is established, detailed experimental protocols and direct biological activity data for this specific molecule are limited in publicly available literature.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of 2-(1-methylpiperidin-2-yl)ethanol.
| Property | Value | Source |
| IUPAC Name | 2-(1-methylpiperidin-2-yl)ethanol | N/A |
| CAS Number | 533-15-3 | N/A |
| Molecular Formula | C₈H₁₇NO | N/A |
| Molecular Weight | 143.23 g/mol | N/A |
| Boiling Point | 82-84 °C at 19 Torr | N/A |
| Density | 0.98 g/cm³ (at 20 °C) | N/A |
| Refractive Index | 1.48 (at 20 °C) | N/A |
| Flash Point | 106 °C | N/A |
| pKa (Predicted) | 15.15 ± 0.10 | N/A |
| LogP (Predicted) | 0.3 - 1.139 (at 25 °C and pH 6-10.4) | N/A |
Synthesis and Purification
A plausible synthetic workflow, inferred from the synthesis of related compounds, is outlined below.
Purification of the final product would likely be achieved through distillation under reduced pressure to remove unreacted starting materials and byproducts.
Analytical Methods
Specific, validated analytical methods for 2-(1-methylpiperidin-2-yl)ethanol are not detailed in the available literature. However, standard analytical techniques for compounds of this nature would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Would be used to confirm the presence of the N-methyl group (singlet), the protons on the piperidine ring, and the protons of the ethanol side chain. The chemical shifts and coupling patterns would provide detailed structural information.
-
¹³C NMR: Would show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
While specific spectral data for 2-(1-methylpiperidin-2-yl)ethanol is not published, the expected chemical shifts can be predicted based on similar structures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS would be a suitable method for the separation and identification of 2-(1-methylpiperidin-2-yl)ethanol.
-
Gas Chromatography (GC): A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would likely be used to separate the compound from a mixture. The retention time would be a key identifier.
-
Mass Spectrometry (MS): Following separation by GC, mass spectrometry would provide a fragmentation pattern unique to the molecule, allowing for its definitive identification and confirmation of its molecular weight.
A general experimental workflow for the analysis of a sample containing 2-(1-methylpiperidin-2-yl)ethanol is depicted below.
Biological Activity and Signaling Pathways
There is currently no direct evidence in the scientific literature detailing the specific biological activities or the involvement of 2-(1-methylpiperidin-2-yl)ethanol in any signaling pathways. Its primary known biological relevance is as a key intermediate in the synthesis of thioridazine, a phenothiazine antipsychotic that acts as a dopamine D2 receptor antagonist.[2] The pharmacological effects of thioridazine are well-documented, but these cannot be directly attributed to its precursor, 2-(1-methylpiperidin-2-yl)ethanol.
The general effects of ethanol on various intracellular signaling cascades, such as those involving protein kinase A (PKA), protein kinase C (PKC), and others, have been studied. However, these studies focus on ethanol itself and do not provide information on substituted ethanol compounds like 2-(1-methylpiperidin-2-yl)ethanol.
The logical relationship of 2-(1-methylpiperidin-2-yl)ethanol in the synthesis of thioridazine is illustrated in the following diagram.
Conclusion
2-(1-methylpiperidin-2-yl)ethanol is a valuable chemical intermediate, particularly in the pharmaceutical industry for the synthesis of thioridazine. While its fundamental physicochemical properties are documented, there is a notable gap in the publicly accessible literature regarding detailed experimental protocols for its synthesis and analysis, as well as any intrinsic biological activity. Future research could focus on elucidating these aspects to fully characterize this compound and explore its potential applications beyond its current role as a synthetic precursor. Researchers working with this compound should rely on established methods for similar chemical structures for its handling, analysis, and synthesis, while exercising due caution in the absence of specific validated protocols.
References
A Technical Guide to the Solubility of 1-Methyl-2-Piperidineethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-methyl-2-piperidineethanol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting its solubility based on its physicochemical properties and provides a detailed experimental protocol for accurate determination.
Physicochemical Properties
Understanding the physicochemical properties of 1-methyl-2-piperidineethanol is crucial for predicting its behavior in various organic solvents. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.20 g/mol | [1] |
| Boiling Point | 79-80 °C at 7 mmHg | |
| Density | 0.984 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4823 | |
| LogP (Predicted) | 0.3 - 1.139 | [2] |
| pKa (Predicted) | 15.15 ± 0.10 | [2] |
Predicted Solubility Profile
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle suggests that substances with similar polarities are more likely to be soluble in one another. 1-Methyl-2-piperidineethanol possesses both polar (hydroxyl group, tertiary amine) and non-polar (piperidine ring, methyl group) characteristics, suggesting a broad solubility range.
Based on its structure, a qualitative prediction of its solubility in common organic solvents is presented below.
| Solvent | Solvent Type | Predicted Solubility | Justification |
| Methanol, Ethanol | Polar Protic | High | The hydroxyl group of 1-methyl-2-piperidineethanol can form hydrogen bonds with alcohol solvents. |
| Acetone, Ethyl Acetate | Polar Aprotic | High | The polar nature of these solvents will interact favorably with the polar functional groups of the solute. |
| Dichloromethane, Chloroform | Moderately Polar | High | These solvents should effectively solvate the entire molecule. |
| Toluene, Benzene | Non-polar Aromatic | Moderate | The piperidine ring and methyl group will have favorable interactions with the aromatic ring. |
| Hexane, Heptane | Non-polar Aliphatic | Low to Moderate | The non-polar hydrocarbon backbone will interact with these solvents, but the polar groups will limit high solubility. |
| Diethyl Ether | Slightly Polar | High | Ether can act as a hydrogen bond acceptor for the hydroxyl group. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of substances. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of 1-methyl-2-piperidineethanol in an organic solvent using the widely recognized shake-flask method.[4][5][6]
1. Materials and Equipment:
-
1-Methyl-2-piperidineethanol (solute)
-
Selected organic solvent
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or NMR)
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 1-methyl-2-piperidineethanol to a series of vials. The presence of undissolved solute is necessary to ensure saturation.[4]
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5]
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease shaking and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow for the sedimentation of the excess solute.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID, HPLC-UV).
-
Determine the concentration of 1-methyl-2-piperidineethanol in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
References
- 1. 1-Methyl-2-piperidinemethanol | C7H15NO | CID 89394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-METHYLPIPERIDINE-2-ETHANOL | 533-15-3 [chemicalbook.com]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to 2-Piperidineethanol, 1-methyl-: Structure, Nomenclature, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2-Piperidineethanol, 1-methyl-, a heterocyclic amine of interest in synthetic and medicinal chemistry. This document details its chemical structure, systematic and synonymous nomenclature, and key physicochemical properties. A thorough review of synthetic methodologies is presented, including potential experimental protocols. While recognized as a valuable intermediate in the synthesis of pharmacologically active molecules, this guide also addresses the current lack of publicly available information regarding its specific biological activities and mechanisms of action.
Nomenclature and Structure
Systematic Name: 2-(1-methylpiperidin-2-yl)ethanol[1]
Common Synonyms:
-
1-Methyl-2-piperidineethanol[1]
-
2-(2-Hydroxyethyl)-1-methylpiperidine
-
(1-methyl-2-piperidyl)ethanol
Molecular Formula: C₈H₁₇NO[1][2][3]
Molecular Weight: 143.23 g/mol [1][2][3]
Chemical Structure:
Figure 1: 2D structure of 2-Piperidineethanol, 1-methyl-.
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data available for 2-Piperidineethanol, 1-methyl-.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Boiling Point | 82-84 °C @ 19 Torr | [2][3] |
| Density | 0.98 g/cm³ (20 °C) | [2][3] |
| Refractive Index | 1.48 (20 °C) | [2][3] |
| Flash Point | 106 °C | [2][3] |
| pKa | 15.15 ± 0.10 (Predicted) | [2][3] |
| LogP | 0.3-1.139 (25 °C, pH 6-10.4) | [2][3] |
Table 2: Toxicological Data
| Test | Result | Species | Reference(s) |
| LD50 (oral) | 1800 mg/kg | Rabbit | [2][3] |
Synthesis and Experimental Protocols
2-Piperidineethanol, 1-methyl- is primarily synthesized through the N-methylation of 2-piperidineethanol. It can also be formed as a byproduct during the synthesis of 2-piperidineethanol via the catalytic hydrogenation of 2-pyridineethanol, a process where optimization is often required to minimize its formation.[4]
Proposed Synthetic Workflow
The logical workflow for the targeted synthesis of 2-Piperidineethanol, 1-methyl- would involve the N-alkylation of the parent compound, 2-piperidineethanol.
Figure 2: Synthetic approaches to 2-Piperidineethanol, 1-methyl-.
Detailed Experimental Protocol (Proposed)
The following protocol is a generalized procedure for the N-methylation of a secondary amine, adapted for the synthesis of 2-Piperidineethanol, 1-methyl-.
Method: Reductive Amination
This method is often preferred due to its mild conditions and high selectivity.
Materials:
-
2-Piperidineethanol
-
Formaldehyde (37% aqueous solution)
-
Formic acid
-
Sodium hydroxide (for basification)
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 2-piperidineethanol (1.0 equivalent) in a suitable round-bottom flask, add formaldehyde (3.0 equivalents).
-
Carefully add formic acid (5.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture at 85-90 °C for approximately 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, add water to the reaction mixture.
-
Basify the aqueous solution to a pH of approximately 12 using a sodium hydroxide solution.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude 2-Piperidineethanol, 1-methyl- can be further purified by distillation or column chromatography.
Role in Drug Development and Biological Activity
Currently, there is a notable absence of publicly available scientific literature detailing the specific biological activity, pharmacological profile, or mechanism of action of 2-Piperidineethanol, 1-methyl-. Its primary significance in the field of drug development appears to be as a chemical intermediate.
The compound is cited as a useful precursor for the synthesis of more complex molecules, including:
-
Thioridazine intermediates: Thioridazine is an antipsychotic medication.[3]
-
Imidazolopyridines and imidazolopyrazines as SIK kinase inhibitors: Salt-inducible kinases (SIKs) are involved in various physiological processes, and their inhibitors are being investigated for therapeutic potential in areas such as oncology and metabolic diseases.[2][3]
The logical relationship for its use as a building block in drug discovery is illustrated below.
Figure 3: Role as an intermediate in pharmaceutical synthesis.
Conclusion
2-Piperidineethanol, 1-methyl- is a well-characterized chemical compound with established nomenclature and a range of documented physicochemical properties. Its synthesis is achievable through standard organic chemistry methodologies, primarily involving the N-methylation of 2-piperidineethanol. While it serves as a valuable intermediate in the synthesis of various pharmaceutical agents, including potential SIK kinase inhibitors, there is currently no direct evidence of its own biological activity or its interaction with specific signaling pathways. For researchers and professionals in drug development, this compound represents a versatile building block, and further investigation into its pharmacological properties may yet reveal novel therapeutic applications.
References
- 1. 2-Piperidineethanol, 1-methyl- | C8H17NO | CID 98085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-METHYLPIPERIDINE-2-ETHANOL | 533-15-3 [chemicalbook.com]
- 3. N-METHYLPIPERIDINE-2-ETHANOL Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
The Biological Frontier of N-Methylated Piperidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The N-methylated piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. The addition of a methyl group to the piperidine nitrogen can significantly influence the pharmacological profile of a molecule, altering its potency, selectivity, metabolic stability, and mechanism of action. This technical guide provides an in-depth exploration of the diverse biological activities of N-methylated piperidine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and drug development in this promising area.
I. Cholinesterase Inhibition: A Key Strategy in Neurodegenerative Diseases
N-methylated piperidine derivatives have emerged as potent inhibitors of cholinesterases, particularly acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a cornerstone in the symptomatic treatment of Alzheimer's disease, as it helps to elevate acetylcholine levels in the brain, thereby improving cognitive function.[1][2]
Quantitative Data: Acetylcholinesterase Inhibition
| Compound/Derivative | Target | IC50 | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 0.56 nM | Not specified in search results |
| Donepezil (an N-benzylpiperidine derivative) | Acetylcholinesterase (AChE) | 2.9 nM | [1] |
| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | Acetylcholinesterase (AChE) | 9.68 µM | |
| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | Butyrylcholinesterase (BChE) | 11.59 µM | |
| 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione | Butyrylcholinesterase (BChE) | 0.72 µM | [3] |
| Semi-synthetic piperidine analogue 7 | Acetylcholinesterase (AChE) | 7.32 µM | [4] |
| Semi-synthetic piperidine analogue 9 | Acetylcholinesterase (AChE) | 15.1 µM | [4] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method to measure acetylcholinesterase activity.[5][6]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
N-methylated piperidine derivative (test compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound by serial dilution in phosphate buffer.
-
Prepare fresh solutions of ATCI and DTNB in phosphate buffer.[5]
-
-
Assay Setup:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the AChE enzyme solution to the control and test wells.
-
Add 20 µL of the different concentrations of the test compound to the test wells. For the control well, add 20 µL of phosphate buffer.
-
Add 20 µL of DTNB solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[5]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
-
Signaling Pathway: Cholinergic Neurotransmission in Alzheimer's Disease
Caption: Cholinergic signaling pathway and the inhibitory action of N-methylated piperidine derivatives on AChE.
II. Antimicrobial Activity: Combating Bacterial Resistance
The emergence of multidrug-resistant bacteria presents a significant global health challenge. N-methylated piperidine derivatives have demonstrated promising antimicrobial activities against a range of bacterial strains, making them attractive candidates for the development of new antibiotics.
Quantitative Data: Antimicrobial Activity
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| N-methyl-4-piperidone-derived monoketone curcuminoid (R=H) | Streptococcus salivarius | 250-500 | [8] |
| N-methyl-4-piperidone-derived monoketone curcuminoid (R=H) | Lactobacillus paracasei | 250-500 | [8] |
| N-methyl-4-piperidone-derived monoketone curcuminoid (R=H) | Streptococcus mitis | 250-500 | [8] |
| N-methyl-4-piperidone-derived monoketone curcuminoid (R=H) | Streptococcus sanguinis | 250-500 | [8] |
| N-methyl-4-piperidone-derived monoketone curcuminoid (R=3,4,5-OMe) | Lactobacillus paracasei | 250-500 | [8] |
| N-methyl-4-piperidone-derived monoketone curcuminoid (R=3,4,5-OMe) | Streptococcus mitis | 250-500 | [8] |
| N-methyl-4-piperidone-derived monoketone curcuminoid (R=3,4,5-OMe) | Streptococcus sanguinis | 250-500 | [8] |
| N-methyl-4-piperidone-derived monoketone curcuminoid (R=3-F) | Streptococcus mutans | 250-500 | [8] |
| N-methyl-4-piperidone-derived monoketone curcuminoid (R=3-F) | Streptococcus mitis | 250-500 | [8] |
| N-methyl-4-piperidone-derived monoketone curcuminoid (R=3-F) | Streptococcus sanguinis | 250-500 | [8] |
| N-methyl-4-piperidone-derived monoketone curcuminoid (R=3-F) | Streptococcus sobrinus | 250-500 | [8] |
| 2-(thioalkyl)-1H-methylbenzimidazole derivative (3a) | Pseudomonas aeruginosa | 1 | [2] |
| 2-(thioalkyl)-1H-methylbenzimidazole derivative (3a) | Escherichia coli | 1 | [2] |
| 2-(thioalkyl)-1H-methylbenzimidazole derivative (3b) | Pseudomonas aeruginosa | 1 | [2] |
| 2-(thioalkyl)-1H-methylbenzimidazole derivative (3b) | Escherichia coli | 1 | [2] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11]
Materials:
-
N-methylated piperidine derivative (test compound)
-
Bacterial strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]
-
Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.[9]
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of N-methylated piperidine derivatives.
III. Cytotoxic and Anticancer Activities
A significant area of research for N-methylated piperidine derivatives is their potential as anticancer agents. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines through diverse mechanisms, including the induction of apoptosis and interference with key signaling pathways involved in cancer cell proliferation and survival.[12][13]
Quantitative Data: Cytotoxicity
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-benzyl Piperidinium | A549 (Lung) | 32.43 | [14] |
| 4-Methyl derivative 31 of N-[omega-(6-methoxynaphthalen-1-yl)alkyl]piperidine | C6 glioma | EC50 = 15.0 | |
| 3,3-Dimethyl derivative 26 of N-[omega-(6-methoxynaphthalen-1-yl)alkyl]piperidine | C6 glioma | EC50 > 25 | |
| N-(3,4-dimethylphenyl)-4-(3-(4-methylpiperazin-1-yl)propoxy)benzamide | A-549 (Lung) | >50 | [15] |
| N-(3,4-dimethylphenyl)-4-(3-(4-methylpiperazin-1-yl)propoxy)benzamide | HCT-116 (Colon) | 10.51 | [15] |
| N-(3,4-dimethylphenyl)-4-(3-(4-methylpiperazin-1-yl)propoxy)benzamide | MIAPaCa-2 (Pancreatic) | 49.50 | [15] |
| N-(4-Bromophenyl)-4-(3-(4-methylpiperazin-1-yl)propoxy)benzamide | A-549 (Lung) | 5.71 | [16] |
| N-(4-Bromophenyl)-4-(3-(4-methylpiperazin-1-yl)propoxy)benzamide | HCT-116 (Colon) | 4.26 | [16] |
| N-(4-Bromophenyl)-4-(3-(4-methylpiperazin-1-yl)propoxy)benzamide | MIAPaCa-2 (Pancreatic) | 31.36 | [16] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17]
Materials:
-
Cancer cell lines
-
Cell culture medium
-
N-methylated piperidine derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Remove the medium and add fresh medium containing various concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration.
-
Signaling Pathway: Potential Anticancer Mechanisms
Caption: Potential anticancer signaling pathways modulated by N-methylated piperidine derivatives.
IV. Conclusion
N-methylated piperidine derivatives represent a versatile and highly valuable class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as cholinesterase inhibitors, antimicrobial agents, and cytotoxic compounds underscores their potential for the development of novel therapeutics for a range of diseases. The addition of a methyl group to the piperidine nitrogen provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules. This technical guide serves as a comprehensive resource for researchers in the field, providing a foundation of quantitative data, detailed experimental protocols, and an understanding of the underlying signaling pathways to guide future discovery and development efforts.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]
- 3. m.youtube.com [m.youtube.com]
- 4. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Signaling pathways responsible for the rapid antidepressant-like effects of a GluN2A-preferring NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cholinergic system during the progression of Alzheimer's disease: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential Research Applications of 1-Methyl-2-piperidineethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-2-piperidineethanol, a piperidine derivative, holds significant potential as a versatile building block in the synthesis of a wide array of biologically active compounds. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in numerous approved drugs.[1][2][3][4][5] This technical guide explores the potential research applications of 1-methyl-2-piperidineethanol, providing a comprehensive overview of its chemical properties, synthesis, and prospective uses in the development of novel therapeutics. We delve into its role as a precursor for synthesizing potent and selective modulators of key biological targets, including vascular endothelial growth factor receptor 2 (VEGFR-2), fibroblast growth factor receptor 1 (FGFR-1), melanin-concentrating hormone receptor 1 (MCH1), gonadotropin-releasing hormone (GnRH) receptor, and GABA-A receptors. This guide aims to equip researchers with the foundational knowledge and detailed methodologies to unlock the full potential of this promising chemical entity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-methyl-2-piperidineethanol is crucial for its application in chemical synthesis and drug design. The following table summarizes its key physical and chemical data.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅NO | [2] |
| Molecular Weight | 129.20 g/mol | [2] |
| CAS Number | 20845-34-5 | [3] |
| Appearance | Liquid | [6] |
| Boiling Point | 79-80 °C at 7 mmHg | [3] |
| Density | 0.984 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.4823 | [3] |
| Flash Point | 81 °C (closed cup) | [3] |
| SMILES | CN1CCCCC1CO | [3] |
| InChI | 1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3 | [2] |
Synthesis of 1-Methyl-2-piperidineethanol
While this guide focuses on the applications of 1-methyl-2-piperidineethanol, a brief overview of its synthesis is relevant. It can be synthesized through various established organic chemistry methods. One common approach involves the N-methylation of 2-piperidineethanol.
Potential Research Applications
The structural features of 1-methyl-2-piperidineethanol, namely the methylated tertiary amine on the piperidine ring and the primary alcohol, make it an attractive starting material for creating diverse chemical libraries for drug discovery.
Inhibitors of Angiogenesis: VEGFR-2 and FGFR-1
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1) are key tyrosine kinase receptors that regulate this process, making them significant targets for anticancer therapies.[2][4] Piperidine-containing compounds have been explored as potent inhibitors of these receptors.
Hypothetical Synthetic Approach: 1-Methyl-2-piperidineethanol can serve as a scaffold to which various aromatic and heterocyclic moieties, known to interact with the ATP-binding site of kinases, can be attached. The ethanol side chain can be functionalized to introduce linkers or additional binding groups.
Antagonists of Melanin-Concentrating Hormone Receptor 1 (MCH1)
The MCH1 receptor, a G-protein coupled receptor (GPCR), is primarily expressed in the brain and is implicated in the regulation of energy homeostasis and mood.[3][7] Antagonists of the MCH1 receptor are being investigated as potential treatments for obesity and anxiety/depression.[8] Several potent MCH1 receptor antagonists feature a piperidine core.
Hypothetical Synthetic Approach: The piperidine ring of 1-methyl-2-piperidineethanol can be incorporated as the central scaffold. The ethanol side chain can be modified to introduce amides or other functional groups that are known to be important for binding to the MCH1 receptor.
Modulators of Gonadotropin-Releasing Hormone (GnRH) Receptor
The GnRH receptor is a key regulator of the reproductive system.[9] Antagonists of the GnRH receptor are used in the treatment of hormone-dependent diseases such as endometriosis and prostate cancer.[10] Many small molecule GnRH antagonists incorporate a piperidine or piperazine moiety.[11][12][13]
Hypothetical Synthetic Approach: 1-Methyl-2-piperidineethanol can be used to construct the core of novel GnRH antagonists. The ethanol group offers a convenient point for elaboration to build the extended structures necessary for potent receptor binding.
Agonists of GABA-A Receptor α3 Subunit
GABA-A receptors are the major inhibitory neurotransmitter receptors in the central nervous system.[14] Modulators of specific GABA-A receptor subunits offer the potential for developing drugs with improved side-effect profiles. For example, agonists selective for the α3 subunit are of interest for their potential anxiolytic effects without the sedation associated with non-selective benzodiazepines.[5][15]
Hypothetical Synthetic Approach: The piperidine ring of 1-methyl-2-piperidineethanol can be used as a scaffold to mimic the GABA structure or to position functional groups that interact with the benzodiazepine binding site on the GABA-A receptor. The ethanol side chain provides a handle for further chemical modification to achieve subtype selectivity.
Experimental Protocols
While specific, detailed experimental protocols for the direct use of 1-methyl-2-piperidineethanol in the synthesis of the aforementioned target classes are not extensively reported in the literature, this section provides generalized synthetic workflows that can be adapted by researchers.
References
- 1. Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors [pharmacia.pensoft.net]
- 2. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel MCH1 receptor antagonists: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of piperazinyl heterocyclic antagonists of the gonadotropin releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small molecule piperazinyl-benzimidazole antagonists of the gonadotropin-releasing hormone (GnRH) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. [PDF] Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site. | Semantic Scholar [semanticscholar.org]
The Pivotal Role of 1-Methyl-2-piperidineethanol in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-2-piperidineethanol, a key heterocyclic building block, serves as a critical intermediate in the synthesis of a range of pharmaceutical compounds. Its unique structural features make it an important component in the development of therapeutics, most notably in the production of the antipsychotic drug Thioridazine and as a scaffold for the development of novel Salt-Inducible Kinase (SIK) inhibitors. This technical guide provides an in-depth overview of the synthesis, chemical properties, and pharmaceutical applications of 1-methyl-2-piperidineethanol, complete with detailed experimental protocols, quantitative data, and visual representations of relevant synthetic and signaling pathways.
Introduction
1-Methyl-2-piperidineethanol (CAS No: 533-15-3) is a substituted piperidine derivative that has garnered significant attention in the pharmaceutical industry. Its utility as a versatile intermediate stems from the presence of a reactive secondary alcohol and a tertiary amine within a piperidine ring structure. This combination of functional groups allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of complex molecules with diverse pharmacological activities. This guide will explore the synthesis of 1-methyl-2-piperidineethanol and its subsequent application in the production of Thioridazine, as well as its relevance in the development of SIK inhibitors for various therapeutic areas.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of 1-methyl-2-piperidineethanol is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇NO | --INVALID-LINK-- |
| Molecular Weight | 143.23 g/mol | --INVALID-LINK-- |
| Boiling Point | 82-84 °C at 19 Torr | --INVALID-LINK-- |
| Density | 0.98 g/cm³ (at 20 °C) | --INVALID-LINK-- |
| Refractive Index | 1.48 (at 20 °C) | --INVALID-LINK-- |
| Flash Point | 106 °C | --INVALID-LINK-- |
| pKa | 15.15 ± 0.10 (Predicted) | --INVALID-LINK-- |
| LogP | 0.3-1.139 (at 25 °C and pH 6-10.4) | --INVALID-LINK-- |
Synthesis of 1-Methyl-2-piperidineethanol
The primary synthetic route to 1-methyl-2-piperidineethanol involves the N-methylation of its precursor, 2-piperidineethanol. Two common and effective methods for this transformation are the Eschweiler-Clarke reaction and reductive amination with formaldehyde.
Method 1: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using excess formic acid and formaldehyde.[1][2][3][4][5] The reaction proceeds via reductive amination where formaldehyde forms an iminium ion with the amine, which is then reduced by formic acid. A key advantage of this method is that it does not produce quaternary ammonium salts.[1]
-
Materials:
-
2-Piperidineethanol
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (for basification)
-
Diethyl ether or other suitable organic solvent (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-piperidineethanol (1.0 equivalent).
-
Add an excess of formaldehyde solution (e.g., 2.5 equivalents) and formic acid (e.g., 2.5 equivalents).
-
Heat the reaction mixture to reflux (typically around 100 °C) and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully basify the mixture with a concentrated solution of sodium hydroxide to a pH greater than 10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-methyl-2-piperidineethanol.
-
Purify the crude product by vacuum distillation to yield the pure product.
-
Method 2: Reductive Amination with Formaldehyde and a Reducing Agent
Reductive amination offers an alternative to the Eschweiler-Clarke reaction, where a reducing agent other than formic acid is used. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed for this purpose.[6]
-
Materials:
-
2-Piperidineethanol
-
Formaldehyde (37% aqueous solution)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or other suitable solvent
-
Acetic acid (to adjust pH)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane or other suitable organic solvent (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
-
Procedure:
-
Dissolve 2-piperidineethanol (1.0 equivalent) in methanol in a round-bottom flask.
-
Add formaldehyde solution (1.1 equivalents) and a catalytic amount of acetic acid to adjust the pH to around 6-7.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.
-
Add sodium cyanoborohydride (1.5 equivalents) or sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for several hours (e.g., 4-12 hours), monitoring the reaction by TLC or GC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or vacuum distillation.
-
Synthetic Workflow Diagram
Caption: Synthetic routes to 1-methyl-2-piperidineethanol.
Application as a Pharmaceutical Intermediate: Synthesis of Thioridazine
1-Methyl-2-piperidineethanol is a crucial precursor in the synthesis of Thioridazine, a phenothiazine antipsychotic drug.[7][8] The synthesis involves the conversion of 1-methyl-2-piperidineethanol to an alkylating agent, which is then coupled with the phenothiazine core.
Step 1: Synthesis of 2-(2-Chloroethyl)-1-methylpiperidine
The hydroxyl group of 1-methyl-2-piperidineethanol is first converted to a more reactive leaving group, typically a chloride, to facilitate the subsequent alkylation step. This is commonly achieved using thionyl chloride (SOCl₂).
-
Materials:
-
1-Methyl-2-piperidineethanol
-
Thionyl chloride (SOCl₂)
-
Chloroform or other suitable inert solvent
-
Ethanol-ether (for recrystallization)
-
-
Procedure:
-
Dissolve 1-methyl-2-piperidineethanol (1.0 equivalent) in warm chloroform in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Slowly add thionyl chloride (e.g., 2.3 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
Cool the reaction mixture to room temperature and evaporate the solvent in vacuo to obtain the crude hydrochloride salt of 2-(2-chloroethyl)-1-methylpiperidine.
-
Recrystallize the crude product from ethanol-ether to obtain the purified 2-(2-chloroethyl)-1-methylpiperidine hydrochloride. A yield of approximately 46% has been reported for the unmethylated analogue.[9]
-
Step 2: Synthesis of Thioridazine
The final step involves the N-alkylation of 2-(methylthio)phenothiazine with 2-(2-chloroethyl)-1-methylpiperidine.
-
Materials:
-
2-(Methylthio)phenothiazine
-
2-(2-Chloroethyl)-1-methylpiperidine hydrochloride
-
Sodium amide (NaNH₂) or another strong base
-
Toluene or xylene as solvent
-
-
Procedure:
-
In a reaction vessel, dissolve 2-(methylthio)phenothiazine in toluene.
-
Add sodium amide to the solution to deprotonate the phenothiazine nitrogen.
-
Add 2-(2-chloroethyl)-1-methylpiperidine (as the free base, generated from the hydrochloride salt) to the reaction mixture.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
-
After cooling, quench the reaction with water.
-
Separate the organic layer, wash with water and brine, and dry over a suitable drying agent.
-
Remove the solvent under reduced pressure to obtain crude Thioridazine.
-
Purify the product by crystallization or column chromatography. A yield of 60% has been reported for a similar synthesis.[10]
-
Thioridazine Synthesis Workflow
Caption: Key steps in the synthesis of Thioridazine.
Role in the Development of SIK Kinase Inhibitors
Beyond its use in established drugs, the piperidine scaffold of 1-methyl-2-piperidineethanol is of significant interest in the development of novel therapeutics, particularly inhibitors of Salt-Inducible Kinases (SIKs). SIKs are a family of serine/threonine kinases (SIK1, SIK2, and SIK3) that play crucial roles in regulating various cellular processes, including metabolism, inflammation, and cell growth.[11][12] Dysregulation of SIK activity has been implicated in a range of diseases such as cancer, metabolic disorders, and inflammatory conditions.[11]
SIK inhibitors function by blocking the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream targets.[11] This modulation of SIK signaling pathways can lead to therapeutic benefits. For instance, SIK inhibition can reduce the production of pro-inflammatory cytokines, making SIK inhibitors promising candidates for treating inflammatory diseases.[12][13]
SIK Signaling Pathway
The SIKs are part of the LKB1-AMPK signaling pathway. LKB1 activates SIKs through phosphorylation.[11] Activated SIKs, in turn, phosphorylate and regulate the activity of downstream targets, including CREB-regulated transcriptional coactivators (CRTCs) and class IIa histone deacetylases (HDACs).[14] By inhibiting SIKs, the phosphorylation of these substrates is reduced, leading to their translocation to the nucleus where they can modulate gene expression. For example, SIK inhibition can lead to an increase in the anti-inflammatory cytokine IL-10 and a decrease in pro-inflammatory cytokines like TNF-α.[12]
Caption: Simplified SIK signaling pathway and the action of SIK inhibitors.
Conclusion
1-Methyl-2-piperidineethanol is a valuable and versatile pharmaceutical intermediate with established applications in the synthesis of Thioridazine and emerging potential in the development of novel SIK kinase inhibitors. Its straightforward synthesis and the reactivity of its functional groups make it an attractive building block for medicinal chemists and drug development professionals. A thorough understanding of its properties and synthetic transformations is crucial for its effective utilization in the creation of new and improved therapeutic agents. The continued exploration of derivatives of 1-methyl-2-piperidineethanol is likely to yield further advancements in various areas of medicine.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 3. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. Thioridazine | C21H26N2S2 | CID 5452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. What are SIK inhibitors and how do they work? [synapse.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nuts and bolts of the salt-inducible kinases (SIKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Salt inducible kinases: physiology, regulation by cAMP, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of thioridazine from 1-methyl-2-piperidineethanol
An In-depth Technical Guide to the Synthesis of Thioridazine from 1-Methyl-2-piperidineethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of thioridazine, a phenothiazine-based antipsychotic, commencing from the starting material 1-methyl-2-piperidineethanol. This document details the core chemical transformations, experimental protocols, and quantitative data associated with the synthesis, tailored for an audience with a professional background in chemical and pharmaceutical sciences.
Introduction
Thioridazine, chemically known as 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-(methylthio)phenothiazine, is a first-generation antipsychotic drug.[1] While its clinical use has been curtailed due to concerns over cardiac arrhythmias, the synthesis of thioridazine and its derivatives remains of interest for research into new therapeutic agents.[2][3] This guide focuses on a specific and efficient synthetic route starting from 1-methyl-2-piperidineethanol.
The synthesis involves a two-step process:
-
Chlorination: Conversion of 1-methyl-2-piperidineethanol to the reactive intermediate, 2-(2-chloroethyl)-1-methylpiperidine.
-
Alkylation: N-alkylation of 2-(methylthio)phenothiazine with 2-(2-chloroethyl)-1-methylpiperidine to yield the final product, thioridazine.
Synthetic Pathway
The overall synthetic scheme is presented below. The initial step involves the activation of the primary alcohol in 1-methyl-2-piperidineethanol by converting it into a good leaving group, typically a chloride, using a chlorinating agent like thionyl chloride. The resulting chloro derivative is then used to alkylate the nitrogen atom of the phenothiazine ring system.
Figure 1: Overall synthetic pathway for thioridazine.
Experimental Protocols
Step 1: Synthesis of 2-(2-Chloroethyl)-1-methylpiperidine
This procedure outlines the conversion of 1-methyl-2-piperidineethanol to 2-(2-chloroethyl)-1-methylpiperidine using thionyl chloride.
Materials:
-
1-Methyl-2-piperidineethanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous chloroform (CHCl₃) or other suitable inert solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser with a drying tube or nitrogen inlet
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 1-methyl-2-piperidineethanol (1.0 eq) in anhydrous chloroform.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1-1.2 eq) dropwise to the stirred solution via the dropping funnel. The addition should be controlled to maintain a low reaction temperature.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 70°C).[4]
-
Maintain the reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a stirred, chilled saturated aqueous solution of sodium bicarbonate to neutralize excess thionyl chloride and HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(2-chloroethyl)-1-methylpiperidine.
-
The crude product can be purified by vacuum distillation if necessary.
Step 2: Synthesis of Thioridazine
This procedure details the N-alkylation of 2-(methylthio)phenothiazine with the previously synthesized 2-(2-chloroethyl)-1-methylpiperidine.
Materials:
-
2-(2-Chloroethyl)-1-methylpiperidine
-
2-(Methylthio)phenothiazine
-
Sodium amide (NaNH₂) or Sodium hydride (NaH)
-
Anhydrous xylene or toluene
-
Anhydrous dimethyl sulfoxide (DMSO) (if using NaH)
-
Round-bottom flask
-
Reflux condenser with a nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-(methylthio)phenothiazine (1.0 eq) and anhydrous xylene.
-
Add sodium amide (a slight excess) to the suspension.
-
Heat the mixture to reflux (approximately 140-180°C) with vigorous stirring.[4][5]
-
Add a solution of 2-(2-chloroethyl)-1-methylpiperidine (1.0-1.1 eq) in anhydrous xylene dropwise to the refluxing mixture.
-
Continue to reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude thioridazine can be purified by column chromatography on silica gel.
Quantitative Data
The following table summarizes the reported yields for the key steps in the synthesis of thioridazine.
| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Reference |
| Chlorination | Piperidine ethanol derivative | Thionyl chloride, Chloroform, 70°C | Chloroethyl piperidine derivative | 90 | [4] |
| Alkylation | 2-(Methylthio)phenothiazine, 2-(2-Chloroethyl)-1-methylpiperidine | Sodium amide, Toluene/Xylene, 180°C | Thioridazine | 60 | [4] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of thioridazine.
Figure 2: General experimental workflow.
Conclusion
The is a robust two-step process involving a chlorination reaction followed by an N-alkylation. The protocols provided in this guide, derived from established synthetic methodologies, offer a clear pathway for the laboratory-scale preparation of this compound. Careful execution of these steps, with appropriate monitoring and purification, can provide thioridazine in good overall yield. This guide serves as a valuable resource for researchers engaged in the synthesis of phenothiazine derivatives for various scientific investigations.
References
- 1. Thioridazine - Wikipedia [en.wikipedia.org]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. THIORIDAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
The Strategic Role of 1-methyl-2-piperidineethanol in the Design of SIK Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role and potential applications of the 1-methyl-2-piperidineethanol moiety in the development of potent and selective Salt-Inducible Kinase (SIK) inhibitors. As the therapeutic landscape for inflammatory diseases, cancer, and metabolic disorders continues to evolve, the targeting of SIKs has emerged as a promising strategy. This document delves into the core aspects of SIK biology, the chemical characteristics of 1-methyl-2-piperidineethanol, and its potential contributions to the potency, selectivity, and pharmacokinetic properties of SIK inhibitors.
Introduction to Salt-Inducible Kinases (SIKs)
The Salt-Inducible Kinase (SIK) family, comprising SIK1, SIK2, and SIK3, are serine/threonine kinases that belong to the AMP-activated protein kinase (AMPK) family.[1][2] SIKs are key regulators of various physiological processes, including metabolic homeostasis, immune responses, and skeletal development.[1][3] Their dysregulation has been implicated in a range of pathologies, making them attractive therapeutic targets.
SIK inhibitors have demonstrated potential in modulating immune responses by promoting an anti-inflammatory phenotype in myeloid cells.[4] This is achieved by increasing the production of the anti-inflammatory cytokine IL-10 while decreasing the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, IL-12, and TNF-α.[4] This dual mechanism of action suggests therapeutic potential for inflammatory conditions like inflammatory bowel disease (IBD).[1][4]
The 1-methyl-2-piperidineethanol Moiety: A Building Block for SIK Inhibitors
The chemical scaffold of 1-methyl-2-piperidineethanol presents several features that are advantageous in drug design. Its structure consists of a piperidine ring, a methyl group on the nitrogen, and an ethanol substituent at the 2-position.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C8H17NO | PubChem |
| Molecular Weight | 143.23 g/mol | PubChem |
| IUPAC Name | 2-(1-methylpiperidin-2-yl)ethanol | PubChem |
| CAS Number | 533-15-3 | PubChem |
The chiral nature of 1-methyl-2-piperidineethanol allows for stereospecific interactions with the target kinase, which can be crucial for achieving high potency and selectivity.[5] The ethanol group can act as a hydrogen bond donor or acceptor, facilitating interactions within the ATP-binding pocket of SIKs or with solvent molecules. The piperidine ring provides a rigid scaffold that can be appropriately substituted to optimize binding and pharmacokinetic properties.
Signaling Pathways and Mechanism of Action
SIK kinases exert their regulatory effects through the phosphorylation of downstream substrates, notably the CREB-regulated transcription coactivators (CRTCs) and class IIa histone deacetylases (HDACs).[6] Phosphorylation by SIKs leads to the cytoplasmic sequestration of these substrates, thereby inhibiting their transcriptional activity.
Inhibition of SIKs allows for the dephosphorylation and nuclear translocation of CRTCs and HDACs, leading to the modulation of gene expression.[6] For instance, in immune cells, SIK inhibition leads to increased IL-10 transcription, promoting an anti-inflammatory state.[4][6]
Caption: SIK Signaling Pathway and Point of Inhibition.
Experimental Protocols for SIK Inhibitor Evaluation
The development of novel SIK inhibitors requires robust and reproducible experimental assays to determine their potency, selectivity, and cellular activity.
In Vitro Kinase Assays
Biochemical assays are essential for determining the direct inhibitory activity of compounds against SIK isoforms. The ADP-Glo™ Kinase Assay is a commonly used method that measures the amount of ADP produced during the kinase reaction.[7][8][9]
Protocol: ADP-Glo™ SIK Kinase Assay [7][8]
-
Reaction Setup:
-
In a 384-well plate, add 1 µl of the test inhibitor (or DMSO control).
-
Add 2 µl of recombinant SIK enzyme.
-
Add 2 µl of a substrate/ATP mixture.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
-
Measurement: Record the luminescence signal. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
Cellular Assays
Cell-based assays are crucial for evaluating the ability of inhibitors to engage SIKs in a physiological context and modulate downstream signaling. A common approach is to measure the production of cytokines in immune cells.
Protocol: Cytokine Production Assay in Dendritic Cells [4]
-
Cell Culture: Culture bone marrow-derived dendritic cells (BMDCs).
-
Treatment: Pre-treat the BMDCs with the SIK inhibitor or vehicle control for a specified period.
-
Stimulation: Stimulate the cells with a Toll-like receptor (TLR) agonist (e.g., zymosan or LPS) to induce cytokine production.
-
Analysis: After an incubation period, collect the cell culture supernatant and measure the concentrations of cytokines (e.g., IL-10, TNF-α) using ELISA or other immunoassays.
Caption: General workflow for SIK inhibitor development.
Quantitative Data of Representative SIK Inhibitors
Several potent and selective SIK inhibitors have been developed and characterized. The following table summarizes the inhibitory activity of some key compounds.
| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [10] |
| YKL-05-099 | - | >16 hours free serum concentration above IC50 | - | [11] |
| GLPG3312 | 2.0 | 0.7 | 0.6 | [1][12] |
| Compound 20 | 5.8 | 2.3 | 1.0 | [1] |
| Compound 27 | 6.9 | 3.3 | 1.1 | [1] |
| MRIA9 | 55 | 48 | 22 | [10] |
Conclusion and Future Directions
The development of isoform-selective SIK inhibitors remains a key objective in the field. The 1-methyl-2-piperidineethanol moiety offers a versatile scaffold that can be exploited to fine-tune the properties of SIK inhibitors. Its inherent chirality and potential for hydrogen bonding make it a valuable component for achieving high-affinity and selective interactions with the SIK kinase domain. Future research should focus on the rational design and synthesis of novel SIK inhibitors incorporating this and similar building blocks, with the aim of developing next-generation therapeutics for a wide range of diseases. The detailed experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of SIK inhibitor discovery.
References
- 1. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nuts and bolts of the salt-inducible kinases (SIKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. lookchem.com [lookchem.com]
- 6. Salt inducible kinases: physiology, regulation by cAMP, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of 2-(1-methylpiperidin-2-yl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, history, and synthesis of 2-(1-methylpiperidin-2-yl)ethanol (CAS 533-15-3). This compound, a critical intermediate and known impurity in the synthesis of the first-generation antipsychotic drug Thioridazine, has a history intrinsically linked to the advancements in psychopharmacology in the mid-20th century. This document details its physicochemical properties, outlines a plausible synthetic pathway based on historical context, and presents relevant data in a structured format for researchers.
Introduction and Historical Context
The history of 2-(1-methylpiperidin-2-yl)ethanol is not one of a standalone discovery but is deeply embedded in the development of phenothiazine antipsychotics. Its emergence is a direct consequence of the synthesis of Thioridazine, a landmark drug for the treatment of schizophrenia.
Thioridazine was first synthesized in 1958 by researchers at the Swiss pharmaceutical company Sandoz (now part of Novartis).[1][2] The development of Thioridazine was part of a broader exploration of phenothiazine derivatives for therapeutic use, which began in the early 1950s.[3] The core structure of Thioridazine features a phenothiazine ring system with a piperidine-containing side chain. It is in the synthesis of this crucial side chain that 2-(1-methylpiperidin-2-yl)ethanol plays a pivotal role as a precursor and is also known to be an impurity in the final drug product.[4]
While a specific date for the first isolation and characterization of 2-(1-methylpiperidin-2-yl)ethanol is not explicitly documented in readily available literature, its synthesis would have been a necessary step in the original production of Thioridazine. The foundational work on Thioridazine's synthesis, likely containing the first preparation of this intermediate, is attributed to J. Renz and his colleagues, as published in Helvetica Chimica Acta in 1958.
Physicochemical Properties
2-(1-methylpiperidin-2-yl)ethanol is a chiral amino alcohol. Its properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 533-15-3 | [5] |
| Molecular Formula | C₈H₁₇NO | [5] |
| Molecular Weight | 143.23 g/mol | [5] |
| Boiling Point | 82-84 °C (at 19 Torr) | [4] |
| Density | 0.98 g/cm³ (at 20 °C) | [4] |
| Refractive Index | 1.48 (at 20 °C) | [4] |
| Flash Point | 106 °C | [4] |
| pKa | 15.15 ± 0.10 (Predicted) | [4] |
| LogP | 0.3-1.139 (at 25 °C and pH 6-10.4) | [4] |
Synthesis of 2-(1-methylpiperidin-2-yl)ethanol
The synthesis of 2-(1-methylpiperidin-2-yl)ethanol can be approached through the N-methylation of its precursor, 2-(piperidin-2-yl)ethanol. This precursor, in turn, is synthesized from 2-pyridineethanol. The overall synthetic pathway is illustrated below.
Synthesis of 2-(piperidin-2-yl)ethanol from 2-Pyridineethanol
The initial step involves the catalytic hydrogenation of 2-pyridineethanol to yield 2-(piperidin-2-yl)ethanol. This reduction of the pyridine ring is a well-established method.[6]
Experimental Protocol:
-
Reaction Setup: A solution of 2-pyridineethanol in a suitable solvent (e.g., ethanol, methanol, or water) is placed in a high-pressure hydrogenation apparatus.[7][8]
-
Catalyst: A hydrogenation catalyst, such as platinum oxide, palladium on carbon, or ruthenium dioxide, is added to the mixture.[7][8]
-
Hydrogenation: The reaction vessel is charged with hydrogen gas to a pressure of at least 500 psig.[8]
-
Temperature: The reaction mixture is heated to a temperature ranging from room temperature to 150 °C.[7][8]
-
Reaction Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake.
-
Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield crude 2-(piperidin-2-yl)ethanol, which can be further purified by distillation.
A known challenge in this reaction is the formation of byproducts, including the N-methylated derivative, 2-(1-methylpiperidin-2-yl)ethanol, especially at higher temperatures and with certain catalysts.[8]
N-Methylation of 2-(piperidin-2-yl)ethanol
The final step is the methylation of the secondary amine of the piperidine ring. A common and effective method for this transformation is the Eschweiler-Clarke reaction.
Experimental Protocol:
-
Reaction Setup: 2-(piperidin-2-yl)ethanol is dissolved in an excess of formic acid.
-
Methylating Agent: Formaldehyde (as an aqueous solution, formalin) is added to the mixture.
-
Reaction Conditions: The mixture is heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the excess formic acid and formaldehyde are removed by distillation. The residue is then basified with a strong base (e.g., sodium hydroxide) and extracted with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield 2-(1-methylpiperidin-2-yl)ethanol. Further purification can be achieved by vacuum distillation.
Role in Thioridazine Synthesis
2-(1-methylpiperidin-2-yl)ethanol is a key precursor for the synthesis of the side chain of Thioridazine. The alcohol is first converted to a more reactive intermediate, 2-(2-chloroethyl)-1-methylpiperidine. This chloro-derivative is then coupled with 2-methylthiophenothiazine to form the final Thioridazine molecule.
Caption: Synthetic pathway to Thioridazine highlighting the role of 2-(1-methylpiperidin-2-yl)ethanol.
Analytical Characterization
The characterization of 2-(1-methylpiperidin-2-yl)ethanol would have been performed using classical methods of the time, including elemental analysis and boiling point determination. Modern analytical techniques would provide a more detailed characterization.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methyl group on the piperidine nitrogen, the methylene protons of the ethanol side chain, and the protons of the piperidine ring. |
| ¹³C NMR | Resonances for the methyl carbon, the carbons of the piperidine ring, and the carbons of the ethanol side chain. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | A broad absorption band characteristic of the hydroxyl (-OH) group, and C-H stretching and bending vibrations. |
Biological Activity and Signaling Pathways
There is no significant body of research indicating that 2-(1-methylpiperidin-2-yl)ethanol has its own distinct biological activity or engages in specific signaling pathways. Its primary relevance in the scientific literature is as a chemical intermediate and a process-related impurity in the manufacture of Thioridazine.[4] As an impurity, its presence in the final drug product would be monitored and controlled to ensure the safety and efficacy of the medication.
Conclusion
The discovery and history of 2-(1-methylpiperidin-2-yl)ethanol are inextricably linked to the development of the important antipsychotic drug, Thioridazine. While not a compound of interest for its own biological effects, its synthesis and characterization were essential milestones in the production of a medication that had a profound impact on psychiatric medicine. This technical guide provides a comprehensive overview of its known properties and a plausible synthetic route, offering valuable information for researchers in medicinal chemistry and drug development.
Caption: Logical relationship of the discovery of 2-(1-methylpiperidin-2-yl)ethanol to Thioridazine.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. iosrphr.org [iosrphr.org]
- 6. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 1-Methyl-2-piperidineethanol from 2-Pyridineethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 1-methyl-2-piperidineethanol from 2-pyridineethanol. The synthesis is presented as a two-step process involving the catalytic hydrogenation of 2-pyridineethanol to 2-piperidineethanol, followed by the N-methylation of the resulting intermediate. This application note includes comprehensive experimental procedures, a summary of quantitative data from various catalytic systems for the hydrogenation step, and detailed diagrams of the synthetic workflow and reaction mechanisms.
Introduction
1-Methyl-2-piperidineethanol is a valuable intermediate in the synthesis of various pharmacologically active compounds and other specialty chemicals. Its piperidine core and hydroxyl functionality make it a versatile building block in drug discovery and development. The synthesis from the readily available and cost-effective starting material, 2-pyridineethanol, offers an economical route to this important compound. The overall synthetic strategy involves the saturation of the pyridine ring followed by the methylation of the secondary amine.
Synthetic Workflow
The synthesis of 1-methyl-2-piperidineethanol from 2-pyridineethanol is typically performed in a two-step sequence as illustrated in the workflow diagram below. The first step is the catalytic hydrogenation of the pyridine ring to yield 2-piperidineethanol. The second step involves the N-methylation of the secondary amine of the piperidine ring to obtain the final product.
Figure 1: Overall synthetic workflow for the preparation of 1-methyl-2-piperidineethanol from 2-pyridineethanol.
Experimental Protocols
Step 1: Catalytic Hydrogenation of 2-Pyridineethanol to 2-Piperidineethanol
The catalytic hydrogenation of 2-pyridineethanol to 2-piperidineethanol can be achieved using various catalysts and reaction conditions. Noble metal catalysts such as ruthenium, palladium, rhodium, and platinum are commonly employed.[1][2] The choice of catalyst and conditions can influence the reaction rate, yield, and the formation of byproducts, including the N-methylated product.[1][2] To minimize the formation of 1-methyl-2-piperidineethanol as a byproduct in this step, the addition of another amine to the reaction mixture has been shown to be effective.[1][3][4]
Materials:
-
2-Pyridineethanol (EP)
-
Solvent (e.g., Methanol, Ethanol, Water, or Piperidine)
-
Hydrogenation Catalyst (e.g., 5% Ru/C, 5% Rh/C, 5% Pd/C, Platinum oxide)
-
Hydrogen (H₂) gas
-
Pressure reactor (autoclave) equipped with a stirrer and temperature control
Protocol:
-
Charge the pressure reactor with 2-pyridineethanol (e.g., 246 g) and the solvent (e.g., 250 mL).[2]
-
Add the hydrogenation catalyst to the mixture. The catalyst loading can vary, with higher loadings often leading to faster reactions and fewer byproducts.[1]
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1000 psig).[1][4]
-
Begin agitation and heat the reaction mixture to the specified temperature (e.g., 90-150 °C).[1][2]
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Remove the catalyst by filtration.
-
The resulting filtrate contains 2-piperidineethanol (PE). The product can be purified by distillation.
Quantitative Data for Hydrogenation of 2-Pyridineethanol
The following table summarizes various conditions and results for the hydrogenation of 2-pyridineethanol to 2-piperidineethanol.
| Catalyst | Solvent | Temperature (°C) | Pressure (psig) | Yield of 2-Piperidineethanol (%) | Byproduct (MPA*) (%) | Reference |
| 5% Ru/C | Piperidine | 100 | 1000 | >99 | <0.1 | [1] |
| 5% Rh/C | Piperidine | 100 | 1000 | >99 | <0.1 | [1] |
| 5% Pd/C | Water | 150 | 500 | Not specified | Not specified | [2] |
| Ruthenium dioxide | Methanol | Not specified | Not specified | Not specified | Not specified | [2] |
| Platinum-oxide | Ethanol | Room Temp | Not specified | Not specified | Not specified | [5] |
* MPA: N-methyl-2-(2-hydroxyethyl)piperidine (1-Methyl-2-piperidineethanol)
Step 2: N-Methylation of 2-Piperidineethanol via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and efficient method for the N-methylation of primary and secondary amines using formaldehyde and formic acid.[3] This reaction is a reductive amination process that avoids the formation of quaternary ammonium salts.
Materials:
-
2-Piperidineethanol
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Protocol:
-
To a round-bottom flask, add 2-piperidineethanol.
-
Add an excess of aqueous formaldehyde solution, followed by the slow addition of an excess of formic acid while cooling the flask in an ice bath.
-
Heat the reaction mixture to reflux (typically around 100-140 °C) for several hours until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture to room temperature.
-
Make the solution alkaline (pH > 12) by the careful addition of a concentrated sodium hydroxide solution.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield crude 1-methyl-2-piperidineethanol.
-
The product can be further purified by distillation.
Eschweiler-Clarke Reaction Mechanism
The mechanism of the Eschweiler-Clarke reaction involves the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formic acid.
Figure 2: Mechanism of the Eschweiler-Clarke N-methylation of a secondary amine.
Product Characterization
The final product, 1-methyl-2-piperidineethanol, should be characterized to confirm its identity and purity.
-
CAS Number: 533-15-3
-
Molecular Formula: C₈H₁₇NO
-
Molecular Weight: 143.23 g/mol
-
Appearance: Liquid
-
Boiling Point: 82-84 °C at 19 Torr
-
Spectroscopic Analysis: The structure should be confirmed by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Safety Precautions
-
Catalytic Hydrogenation: This reaction should be carried out in a well-maintained pressure reactor by trained personnel. Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly sealed and operated in a well-ventilated area, away from ignition sources. Catalysts can be pyrophoric and should be handled with care, especially after the reaction.
-
Eschweiler-Clarke Reaction: Formaldehyde is a suspected carcinogen and a skin and respiratory irritant. Formic acid is corrosive. Both should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can be exothermic, especially during the addition of formic acid and the initial heating phase.
-
General: Standard laboratory safety practices should be followed at all times.
Conclusion
The synthesis of 1-methyl-2-piperidineethanol from 2-pyridineethanol is a robust and scalable process. The two-step approach, involving catalytic hydrogenation followed by Eschweiler-Clarke N-methylation, provides a reliable route to the desired product. Careful selection of the hydrogenation catalyst and conditions is crucial to optimize the yield of the intermediate, 2-piperidineethanol. The subsequent N-methylation is a high-yielding and straightforward transformation. These detailed protocols provide a solid foundation for researchers and drug development professionals to produce this valuable synthetic intermediate.
References
- 1. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. data.epo.org [data.epo.org]
- 5. N-Methyl-2-piperidineethanol - (Amines|Piperidine derivatives):Koei Chemical Co., Ltd [koeichem.com]
Application Notes and Protocols for the Catalytic Hydrogenation of 2-Pyridineethanol to 1-Methyl-2-piperidineethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transformation of 2-pyridineethanol to 1-methyl-2-piperidineethanol is a significant reaction in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates. This process involves the saturation of the pyridine ring to form a piperidine ring, followed by or concurrent with N-methylation. While the primary focus in some applications is the synthesis of 2-piperidineethanol, the controlled formation of its N-methylated derivative is also of considerable interest. These application notes provide detailed protocols and quantitative data for the catalytic hydrogenation of 2-pyridineethanol, with a specific focus on the conditions influencing the formation of 1-methyl-2-piperidineethanol.
Reaction Pathway and Mechanism
The conversion of 2-pyridineethanol to 1-methyl-2-piperidineethanol can proceed through a one-pot reaction where the hydrogenation of the pyridine ring and the N-methylation occur in a tandem manner. The N-methylation can result from the reaction of the intermediate 2-piperidineethanol with a methyl source, which can be formed in situ under certain hydrogenation conditions, or by the addition of a methylating agent.
Caption: Reaction pathway from 2-pyridineethanol to 1-methyl-2-piperidineethanol.
Experimental Data
The following tables summarize quantitative data from studies on the catalytic hydrogenation of 2-pyridineethanol, highlighting conditions that influence the yield of 1-methyl-2-piperidineethanol (MPA). The data is adapted from studies where the formation of MPA was observed as a byproduct, providing insight into reaction conditions that favor its synthesis.[1]
Table 1: Effect of Catalyst on Product Distribution
| Catalyst | Solvent | Temperature (°C) | Pressure (psig) | Yield of 2-Piperidineethanol (%) | Yield of 1-Methyl-2-piperidineethanol (MPA) (%) |
| 5% Ru on Carbon | Methanol | 150 | 500 | 85.0 | 10.1 |
| 5% Rh on Carbon | Methanol | 150 | 500 | 90.2 | 4.5 |
| 5% Pd on Carbon | Methanol | 150 | 500 | 88.7 | 1.1 |
| RuO₂ | Methanol | 150 | 500 | 82.3 | 12.4 |
Data extracted from a study focused on minimizing MPA formation, but indicative of catalyst influence.[1]
Table 2: Effect of Temperature on MPA Formation (Catalyst: 5% Ru on Carbon, Solvent: Methanol, Pressure: 1000 psig)
| Temperature (°C) | Yield of 2-Piperidineethanol (%) | Yield of 1-Methyl-2-piperidineethanol (MPA) (%) |
| 100 | 95.1 | 0.8 |
| 120 | 92.5 | 2.3 |
| 150 | 85.0 | 10.1 |
| 170 | 78.2 | 15.6 |
Higher temperatures appear to favor the formation of the N-methylated product.[1]
Experimental Protocols
Based on the available data, two potential protocols for the synthesis of 1-methyl-2-piperidineethanol are presented below. The first is a one-pot hydrogenation/N-methylation, and the second is a two-step hydrogenation followed by N-methylation.
Protocol 1: One-Pot Catalytic Hydrogenation and N-Methylation
This protocol is designed to favor the in-situ N-methylation of 2-piperidineethanol during the hydrogenation of 2-pyridineethanol.
Materials:
-
2-Pyridineethanol (EP)
-
Methanol (solvent)
-
Ruthenium on carbon (5% Ru/C) or Ruthenium(IV) oxide (RuO₂)
-
High-pressure autoclave reactor equipped with a stirrer and temperature control
-
Hydrogen gas (high purity)
-
Filtration apparatus (e.g., Büchner funnel with Celite)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reactor Setup: Charge the high-pressure autoclave with 2-pyridineethanol (1.0 eq) and methanol as the solvent.
-
Catalyst Addition: Add the Ruthenium catalyst (e.g., 5% Ru/C or RuO₂, 1-5 mol%).
-
Sealing and Purging: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.
-
Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1000 psig). Heat the mixture to the target temperature (e.g., 150-170 °C) with constant stirring.[1]
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of methanol.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the methanol.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to isolate 1-methyl-2-piperidineethanol.
Workflow Diagram:
Caption: Workflow for the one-pot synthesis of 1-methyl-2-piperidineethanol.
Protocol 2: Two-Step Synthesis: Hydrogenation followed by Reductive Amination
This protocol involves the initial synthesis and isolation of 2-piperidineethanol, followed by a separate N-methylation step using formaldehyde.
Step 1: Catalytic Hydrogenation of 2-Pyridineethanol
Materials:
-
2-Pyridineethanol (EP)
-
Ethanol or Methanol (solvent)
-
Palladium on carbon (5% or 10% Pd/C) or Platinum(IV) oxide (PtO₂)
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Hydrogen gas (high purity)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a pressure vessel, dissolve 2-pyridineethanol in a suitable solvent like ethanol or methanol.
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Pd/C or PtO₂, 1-5 mol%).
-
Hydrogenation: Place the vessel in the hydrogenation apparatus, purge with hydrogen, and then pressurize to 50-60 psi. Shake or stir the reaction mixture at room temperature until hydrogen uptake ceases.
-
Work-up: Release the pressure and filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain crude 2-piperidineethanol. This can be purified by distillation if necessary.
Step 2: Reductive Amination of 2-Piperidineethanol with Formaldehyde
Materials:
-
2-Piperidineethanol (from Step 1)
-
Formaldehyde (37% aqueous solution)
-
Formic acid
-
Methanol or water (solvent)
-
Sodium bicarbonate or sodium hydroxide solution (for neutralization)
-
Extraction solvent (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Mixture: To a round-bottom flask, add 2-piperidineethanol, formaldehyde solution (1.1-1.5 eq), and formic acid (2-3 eq). The formic acid acts as both a catalyst and the reducing agent in this Eschweiler-Clarke reaction.
-
Heating: Heat the reaction mixture at reflux (around 100 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Neutralization: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude 1-methyl-2-piperidineethanol.
-
Purification: Purify the crude product by distillation under reduced pressure.
Logical Relationship Diagram:
Caption: Two-step synthesis of 1-methyl-2-piperidineethanol.
Safety Precautions
-
High-Pressure Reactions: All hydrogenation reactions under pressure must be conducted in a properly functioning and certified high-pressure reactor behind a safety shield.
-
Hydrogen Gas: Hydrogen is highly flammable. Ensure the reaction area is well-ventilated and free of ignition sources.
-
Catalysts: Some hydrogenation catalysts are pyrophoric, especially after use. Handle with care under an inert atmosphere.
-
Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Formaldehyde and formic acid are corrosive and toxic. Work in a well-ventilated fume hood.
These protocols and data provide a comprehensive guide for the synthesis of 1-methyl-2-piperidineethanol from 2-pyridineethanol. Researchers should optimize the reaction conditions based on their specific equipment and desired product purity.
References
Application Notes and Protocols for N-methylation of 2-piperidineethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive and detailed protocol for the N-methylation of 2-piperidineethanol to synthesize N-methyl-2-piperidineethanol. The primary method described is the Eschweiler-Clarke reaction, a well-established and efficient procedure for the methylation of secondary amines. This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent, offering the significant advantage of avoiding the formation of quaternary ammonium salts. This protocol is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, providing a reliable method for the preparation of this important tertiary amine.
Introduction
N-methyl-2-piperidineethanol is a valuable building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. Its tertiary amine and primary alcohol functionalities make it a versatile intermediate for further chemical modifications. The N-methylation of the parent compound, 2-piperidineethanol, is a critical step in accessing this molecule. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation. It proceeds via the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formic acid to yield the methylated amine. The reaction is typically high-yielding and avoids over-methylation to the quaternary ammonium salt.
Chemical Reaction Pathway
The N-methylation of 2-piperidineethanol proceeds via the Eschweiler-Clarke reaction as depicted below.
Caption: Reaction scheme for the N-methylation of 2-piperidineethanol.
Experimental Protocol
This protocol is adapted from established procedures for the Eschweiler-Clarke reaction on similar piperidine derivatives.[1]
Materials:
-
2-piperidineethanol
-
Formaldehyde (37 wt. % in H₂O)
-
Formic acid (≥ 95%)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-piperidineethanol.
-
Reagent Addition: To the stirred 2-piperidineethanol, add formaldehyde (3.0 equivalents). Following this, carefully add formic acid (5.0 equivalents) dropwise. The addition of formic acid is exothermic and may cause the evolution of carbon dioxide gas.
-
Reaction: Heat the reaction mixture to 85-100°C and maintain it at this temperature for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add deionized water to the flask.
-
Basify the aqueous solution to a pH of approximately 12 by the slow addition of a concentrated sodium hydroxide solution. It is crucial to perform this step in an ice bath to manage the exothermic reaction.
-
Transfer the basic aqueous solution to a separatory funnel.
-
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude N-methyl-2-piperidineethanol.
-
Purification (Optional): The crude product can be further purified by distillation under reduced pressure if necessary.
Data Presentation
The following table summarizes the typical quantitative data for the N-methylation of a 2-substituted piperidine derivative using the Eschweiler-Clarke reaction, which can be adapted for 2-piperidineethanol.[1]
| Parameter | Value |
| Reactant | 2-piperidineethanol |
| Reagent 1 | Formaldehyde (37 wt. % in H₂O) |
| Molar Equivalents of Reagent 1 | 3.0 |
| Reagent 2 | Formic acid (≥ 95%) |
| Molar Equivalents of Reagent 2 | 5.0 |
| Reaction Temperature | 85 - 100 °C |
| Reaction Time | 3 - 5 hours |
| Typical Yield | >80% |
Experimental Workflow
The following diagram illustrates the workflow for the N-methylation of 2-piperidineethanol.
References
Application Notes and Protocols for the Synthesis of 1-Methyl-2-piperidineethanol via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-piperidineethanol is a valuable chiral building block and an important intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its synthesis is often achieved through the N-methylation of 2-piperidineethanol. Reductive amination is a widely employed and efficient method for this transformation, offering several advantages over other alkylation techniques, such as avoiding the formation of quaternary ammonium salts. This document provides a detailed overview and comparison of three common reductive amination methods for the synthesis of 1-methyl-2-piperidineethanol: the Eschweiler-Clarke reaction, and reductive amination using sodium cyanoborohydride or sodium borohydride.
Comparative Analysis of Reductive Amination Methods
The choice of method for the N-methylation of 2-piperidineethanol depends on factors such as desired yield, reaction conditions, safety considerations, and the scale of the synthesis. The following table summarizes the key quantitative data for the three discussed methods.
| Method | Key Reagents | Typical Solvent(s) | Temperature (°C) | Reaction Time | Reported Yield (%) | Key Advantages & Disadvantages |
| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | None (neat) or Water | 100 - 140 | 2 - 6 hours | up to 92%[1] | Advantages: High yield, avoids over-alkylation, uses inexpensive reagents.[2] Disadvantages: High reaction temperatures, potential for side reactions if not carefully controlled. |
| Reductive Amination with NaBH₃CN | Formaldehyde, Sodium Cyanoborohydride | Methanol, Acetonitrile | Room Temperature | 4 - 24 hours | 70 - 95% (typical for similar amines) | Advantages: Mild reaction conditions, high selectivity for iminium ion reduction allowing for a one-pot procedure. Disadvantages: Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas in acidic conditions.[3] |
| Reductive Amination with NaBH₄ | Formaldehyde, Sodium Borohydride | Methanol, Ethanol | 0 - Room Temperature | 2 - 8 hours | 60 - 85% (typical for similar amines) | Advantages: Less toxic and less expensive than NaBH₃CN. Disadvantages: Less selective, can reduce the starting aldehyde, often requiring a two-step procedure (imine formation followed by reduction). |
Chemical Reaction Pathway
The general chemical pathway for the reductive amination of 2-piperidineethanol to 1-methyl-2-piperidineethanol is depicted below. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the final tertiary amine product.
Caption: General Reductive Amination Pathway.
Experimental Workflow Comparison
The following diagram illustrates the comparative experimental workflows for the three discussed reductive amination methods.
Caption: Comparative Experimental Workflows.
Experimental Protocols
Method 1: Eschweiler-Clarke Reaction
This protocol is adapted from procedures for the N-methylation of secondary amines.[2]
Materials:
-
2-Piperidineethanol (1 equiv.)
-
Formaldehyde (37% aqueous solution, 2.5 equiv.)
-
Formic acid (98-100%, 2.5 equiv.)
-
Sodium hydroxide (NaOH) pellets
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-piperidineethanol.
-
Carefully add formic acid, followed by the formaldehyde solution.
-
Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours. The reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully basify the mixture by the slow addition of solid NaOH until the pH is >12. This step is exothermic and should be performed in an ice bath.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 1-methyl-2-piperidineethanol.
Method 2: Reductive Amination with Sodium Cyanoborohydride (NaBH₃CN)
This one-pot protocol is based on general procedures for reductive amination using NaBH₃CN.[1]
Materials:
-
2-Piperidineethanol (1 equiv.)
-
Formaldehyde (37% aqueous solution, 1.5 equiv.)
-
Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv.)
-
Methanol
-
Glacial acetic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-piperidineethanol in methanol in a round-bottom flask.
-
Add the formaldehyde solution and stir for 30 minutes at room temperature.
-
Slowly add sodium cyanoborohydride in portions.
-
Adjust the pH of the reaction mixture to 6-7 by the dropwise addition of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by vacuum distillation.
Method 3: Reductive Amination with Sodium Borohydride (NaBH₄)
This two-step protocol is necessary due to the lower selectivity of NaBH₄.
Materials:
-
2-Piperidineethanol (1 equiv.)
-
Formaldehyde (37% aqueous solution, 1.2 equiv.)
-
Sodium borohydride (NaBH₄, 1.5 equiv.)
-
Methanol
-
Sodium hydroxide (aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure: Step 1: Imine Formation
-
In a round-bottom flask, dissolve 2-piperidineethanol in methanol.
-
Add the formaldehyde solution and stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.
Step 2: Reduction 3. Cool the reaction mixture to 0°C in an ice bath. 4. Slowly add sodium borohydride in small portions, keeping the temperature below 10°C. 5. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. 6. Quench the reaction by the careful addition of water. 7. Remove the methanol under reduced pressure. 8. Basify the aqueous residue with a sodium hydroxide solution to pH >12. 9. Extract the product with dichloromethane (3 x volume of the aqueous layer). 10. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product. 11. Purify by vacuum distillation.
References
Application Note: Purification of 2-Piperidineethanol, 1-methyl- by Vacuum Distillation
Introduction
2-Piperidineethanol, 1-methyl- (CAS No. 533-15-3) is a heterocyclic compound utilized as an intermediate in the synthesis of pharmaceuticals, such as thioridazine.[1][2] Its purity is critical for the successful synthesis of downstream products and for ensuring the final drug product's safety and efficacy. Distillation is a primary method for the purification of this compound. Given its boiling point characteristics, vacuum distillation is the preferred technique to prevent thermal degradation and to achieve a high degree of purity. This document provides a detailed protocol for the purification of 2-Piperidineethanol, 1-methyl- via vacuum distillation.
Physicochemical Properties
A summary of the key physical and chemical properties of 2-Piperidineethanol, 1-methyl- is presented in the table below. This data is essential for designing and executing an effective distillation protocol.
| Property | Value |
| CAS Number | 533-15-3[1][2][3][4] |
| Molecular Formula | C8H17NO[1][2][3] |
| Molecular Weight | 143.23 g/mol [1][2][3] |
| Boiling Point | 82-84 °C at 19 Torr[1][2] |
| 115 °C at 2.7 Torr[4] | |
| Density | 0.98 g/cm³ (at 20 °C)[1][2] |
| Refractive Index | 1.48 (at 20 °C)[1][2] |
| Flash Point | 106 °C[1][2] |
| pH | 11.2 (50 g/L in H₂O at 20 °C)[1][2] |
Safety and Handling
2-Piperidineethanol, 1-methyl- is classified as harmful and an irritant.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling and distillation procedures should be conducted within a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information before commencing any work.
Experimental Protocol: Vacuum Distillation of 2-Piperidineethanol, 1-methyl-
Objective:
To purify crude 2-Piperidineethanol, 1-methyl- to a high degree of purity by removing lower and higher boiling point impurities.
Materials and Equipment:
-
Crude 2-Piperidineethanol, 1-methyl-
-
Round-bottom flask (distilling flask)
-
Short path distillation head with condenser and collection flask(s)
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Vacuum pump with a cold trap
-
Manometer or vacuum gauge
-
Boiling chips or magnetic stir bar
-
Glass wool for insulation
-
Standard laboratory glassware
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus in a fume hood.
-
Place a magnetic stir bar or boiling chips into the round-bottom flask to ensure smooth boiling.
-
Charge the distilling flask with the crude 2-Piperidineethanol, 1-methyl-, filling it to no more than two-thirds of its volume.
-
Connect the distilling flask to the short path distillation head.
-
Place the thermometer in the adapter at the top of the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Connect the condenser to a circulating water bath.
-
Attach the collection flask to the distillation head.
-
Connect the vacuum source to the distillation apparatus via a cold trap.
-
Ensure all joints are properly sealed.
-
-
Distillation Process:
-
Begin stirring the crude material in the distilling flask.
-
Gradually apply vacuum to the system, reducing the pressure to approximately 19 Torr.
-
Once the desired pressure is stable, begin to gently heat the distilling flask using the heating mantle.
-
Monitor the temperature of the vapor as it rises and equilibrates.
-
Collect any initial low-boiling fractions in a separate flask and discard them appropriately.
-
As the temperature approaches the boiling point of 2-Piperidineethanol, 1-methyl- at the applied pressure (approximately 82-84 °C at 19 Torr), change to a clean collection flask.[1][2]
-
Collect the main fraction, maintaining a steady distillation rate by carefully controlling the heat input.
-
Once the main fraction has been collected, or if the temperature begins to rise significantly, indicating the presence of higher-boiling impurities, stop the distillation.
-
-
Shutdown Procedure:
-
Turn off the heating mantle and allow the system to cool.
-
Slowly and carefully release the vacuum.
-
Once the system is at atmospheric pressure, dismantle the apparatus.
-
The purified 2-Piperidineethanol, 1-methyl- in the collection flask should be a clear liquid.
-
Product Analysis:
The purity of the distilled 2-Piperidineethanol, 1-methyl- can be assessed using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Diagrams
Caption: Workflow for the purification of 2-Piperidineethanol, 1-methyl- by vacuum distillation.
References
- 1. N-METHYLPIPERIDINE-2-ETHANOL Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. N-METHYLPIPERIDINE-2-ETHANOL | 533-15-3 [chemicalbook.com]
- 3. 2-Piperidineethanol, 1-methyl- | C8H17NO | CID 98085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methyl-2-piperidineethanol - (Amines|Piperidine derivatives):Koei Chemical Co., Ltd [koeichem.com]
Application Note: High-Throughput Purification of 1-Methyl-2-Piperidineethanol via Automated Flash Chromatography
Abstract
This application note details a robust and efficient flash chromatography protocol for the purification of 1-methyl-2-piperidineethanol, a key intermediate in pharmaceutical synthesis.[1][2][3] The developed method utilizes a normal-phase silica gel stationary phase and a gradient elution with a mobile phase consisting of dichloromethane, methanol, and triethylamine. This protocol consistently yields high-purity 1-methyl-2-piperidineethanol (>98%) with excellent recovery, suitable for downstream applications in drug development and chemical research.
Introduction
1-Methyl-2-piperidineethanol is a critical building block in the synthesis of various active pharmaceutical ingredients. Its purity is paramount to ensure the efficacy and safety of the final drug product. Traditional purification methods can be time-consuming and may not provide the required level of purity. Flash chromatography offers a rapid and effective solution for the purification of such polar compounds.[4][5][6] This protocol has been optimized to address the challenges associated with purifying polar, amine-containing molecules, such as potential peak tailing and strong adsorption to the stationary phase.
Experimental Protocol
Materials and Equipment
-
Crude Sample: 1-methyl-2-piperidineethanol (synthesis-grade)
-
Stationary Phase: Silica gel, 40-63 µm particle size
-
Solvents:
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA), ACS grade
-
-
Apparatus:
-
Automated flash chromatography system
-
Pre-packed silica gel column
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV detector or Evaporative Light Scattering Detector (ELSD)
-
Rotary evaporator
-
Sample Preparation
-
Dissolve the crude 1-methyl-2-piperidineethanol in a minimal amount of dichloromethane.
-
For every 1 g of crude material, use approximately 2-3 mL of DCM.
-
If the sample does not fully dissolve, a small amount of methanol can be added dropwise until a clear solution is obtained.
-
Alternatively, for larger scales or less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude sample in a suitable solvent, add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
Thin-Layer Chromatography (TLC) Analysis
Before performing the flash chromatography, it is recommended to determine the optimal mobile phase composition using TLC.
-
Spot the crude sample solution onto a TLC plate.
-
Develop the plate in a chamber containing a mixture of Dichloromethane:Methanol:Triethylamine (e.g., 95:4.5:0.5 v/v/v).
-
Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[7]
Flash Chromatography Procedure
-
Column Equilibration: Equilibrate the pre-packed silica gel column with the initial mobile phase (100% Dichloromethane with 0.5% Triethylamine) for at least 2-3 column volumes or until a stable baseline is achieved.
-
Sample Loading: Load the prepared sample solution or the dry-loaded sample onto the column.
-
Elution: Begin the elution with the following gradient program:
| Time (min) | % Dichloromethane (with 0.5% TEA) | % Methanol |
| 0-2 | 100 | 0 |
| 2-15 | 100 → 90 | 0 → 10 |
| 15-20 | 90 | 10 |
-
Fraction Collection: Collect fractions based on the detector signal (UV or ELSD).
-
Post-Run: Wash the column with a high-polarity solvent mixture (e.g., 80:20 DCM:MeOH with 0.5% TEA) to elute any remaining compounds, followed by re-equilibration with the initial mobile phase if the column is to be reused.
Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 1-methyl-2-piperidineethanol.
-
Determine the purity of the final product by a suitable analytical method (e.g., GC-MS, HPLC, or NMR).
Data Presentation
The following table summarizes the key parameters and expected results for the flash chromatography purification of 1-methyl-2-piperidineethanol.
| Parameter | Value |
| Column | |
| Stationary Phase | Silica Gel |
| Particle Size | 40-63 µm |
| Column Dimensions | 40 g (for 1 g crude sample) |
| Mobile Phase | |
| Solvent A | Dichloromethane + 0.5% Triethylamine |
| Solvent B | Methanol |
| Gradient | 0-10% B over 13 min |
| Flow Rate | 40 mL/min |
| Sample | |
| Compound | 1-Methyl-2-piperidineethanol |
| Molecular Weight | 143.23 g/mol [8] |
| Crude Sample Load | 1 g |
| Detection | |
| Method | UV (210 nm) or ELSD |
| Results | |
| Expected Yield | >90% |
| Expected Purity | >98% |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the purification of 1-methyl-2-piperidineethanol.
Conclusion
The flash chromatography protocol presented in this application note provides a reliable and scalable method for the high-purity isolation of 1-methyl-2-piperidineethanol. The use of an automated system coupled with the optimized gradient elution ensures high resolution and reproducibility. This method is well-suited for researchers and professionals in the pharmaceutical and chemical industries who require a fast and efficient purification strategy for polar amine-containing compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-METHYLPIPERIDINE-2-ETHANOL | 533-15-3 [chemicalbook.com]
- 3. N-METHYLPIPERIDINE-2-ETHANOL Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. 2-Piperidineethanol, 1-methyl- | C8H17NO | CID 98085 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic Characterization of 2-Piperidineethanol, 1-methyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the characterization of "2-Piperidineethanol, 1-methyl-" (also known as 1-methyl-2-piperidineethanol) using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public experimental NMR data for this specific compound, this guide presents predicted ¹H and ¹³C NMR spectral data based on the analysis of structurally related compounds. Detailed protocols for sample preparation and NMR data acquisition are provided to enable researchers to obtain experimental spectra. Furthermore, this document includes visualizations of the experimental workflow and the correlation between the molecular structure and its expected NMR signals.
Introduction
2-Piperidineethanol, 1-methyl- (CAS No. 533-15-3) is a substituted piperidine derivative with potential applications in pharmaceutical research and development. Accurate structural elucidation and characterization are crucial for its use in synthesis and biological studies. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note outlines the expected NMR spectral features of 2-Piperidineethanol, 1-methyl- and provides standardized protocols for its analysis.
Predicted NMR Spectral Data
While specific experimental spectra for 2-Piperidineethanol, 1-methyl- were not found in publicly accessible databases at the time of this writing, the following tables present predicted chemical shifts (δ) and multiplicities for ¹H and ¹³C NMR spectra. These predictions are based on the known spectral data of related piperidine derivatives and general principles of NMR spectroscopy.
Structure:
Numbering for NMR Assignments:
Predicted ¹H NMR Data
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 | 2.8 - 3.2 | Multiplet | - |
| H3 (axial) | 1.2 - 1.4 | Multiplet | - |
| H3 (eq) | 1.6 - 1.8 | Multiplet | - |
| H4 | 1.4 - 1.6 | Multiplet | - |
| H5 | 1.4 - 1.6 | Multiplet | - |
| H6 (axial) | 2.0 - 2.2 | Multiplet | - |
| H6 (eq) | 2.8 - 3.0 | Multiplet | - |
| H7 (N-CH₃) | 2.2 - 2.4 | Singlet | - |
| H8 | 1.5 - 1.7 | Multiplet | - |
| H9 | 3.5 - 3.7 | Multiplet | - |
| H10 (OH) | Variable | Broad Singlet | - |
Predicted ¹³C NMR Data
| Position | Predicted Chemical Shift (δ, ppm) |
| C2 | 60 - 65 |
| C3 | 25 - 30 |
| C4 | 24 - 28 |
| C5 | 25 - 30 |
| C6 | 55 - 60 |
| C7 (N-CH₃) | 42 - 46 |
| C8 | 35 - 40 |
| C9 | 60 - 65 |
Experimental Protocols
The following protocols provide a general framework for the acquisition of high-quality NMR spectra of 2-Piperidineethanol, 1-methyl-.
Sample Preparation
-
Sample Purity: Ensure the sample of 2-Piperidineethanol, 1-methyl- is of high purity. Impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules. Other solvents such as deuterium oxide (D₂O), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used depending on the desired analysis (e.g., observation of exchangeable protons).
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is recommended.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
2D NMR Experiments (Optional):
For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of 2-Piperidineethanol, 1-methyl-.
Application Note: HPLC Purity Determination of 1-Methyl-2-piperidineethanol
An HPLC analysis method for determining the purity of "2-Piperidineethanol, 1-methyl-" has been developed. Given that this compound is a tertiary amine and lacks a significant UV chromophore, this application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a universal detector for accurate purity assessment.
Introduction
1-Methyl-2-piperidineethanol (CAS 533-15-3) is a piperidine derivative used as an intermediate in the synthesis of pharmaceuticals, such as Thioridazine.[1][2] The purity of such intermediates is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The analysis of 1-Methyl-2-piperidineethanol by HPLC presents two primary challenges: its basic nature as a tertiary amine, which can lead to poor peak shape on traditional silica-based columns, and its lack of a strong UV-absorbing chromophore, making detection by standard UV-Vis detectors difficult.[3][4]
This method employs a C18 reversed-phase column with a mobile phase containing a buffer to ensure symmetrical peak shape. Due to the absence of a chromophore, a Charged Aerosol Detector (CAD) is utilized for universal and sensitive detection of the main component and any potential non-volatile impurities. This method is suitable for quality control and purity analysis in research and drug development settings.
Physicochemical Properties of 1-Methyl-2-piperidineethanol [1][5]
| Property | Value |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| Boiling Point | 82-84 °C (19 Torr) |
| LogP | 0.3 - 1.14 |
| pKa (Predicted) | 15.15 ± 0.10 |
Experimental Protocols
1. Instrumentation and Materials
-
Instrumentation : HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).
-
Column : C18 Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) or equivalent.
-
Reagents :
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Formate (LC-MS grade)
-
1-Methyl-2-piperidineethanol Reference Standard (of known purity)
-
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 20 mM Ammonium Formate in Water |
| Mobile Phase B | 20 mM Ammonium Formate in Acetonitrile |
| Gradient | 10% to 80% B over 15 minutes, hold at 80% B for 5 minutes, return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detector | Charged Aerosol Detector (CAD), Nitrogen gas pressure at 35 psi |
3. Preparation of Solutions
-
Reference Standard Solution (1.0 mg/mL) :
-
Accurately weigh approximately 25 mg of 1-Methyl-2-piperidineethanol Reference Standard.
-
Transfer it into a 25 mL volumetric flask.
-
Add approximately 15 mL of a 50:50 mixture of Mobile Phase A and B (diluent) and sonicate to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
-
-
Sample Solution (1.0 mg/mL) :
-
Accurately weigh approximately 25 mg of the 1-Methyl-2-piperidineethanol sample.
-
Prepare the solution following the same procedure as the Reference Standard Solution.
-
4. System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified.[6] A series of five replicate injections of the Reference Standard Solution are performed. The system is deemed suitable for use if it meets the acceptance criteria outlined below.[7][8]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Precision (RSD of Peak Area) | ≤ 2.0% for 5 replicate injections |
5. Analysis Procedure
-
Perform the System Suitability Test and ensure all criteria are met.
-
Inject the Sample Solution in duplicate.
-
Process the chromatograms and integrate all peaks.
6. Calculation of Purity
The purity of the sample is calculated based on the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Selection and Workflow Diagrams
The following diagrams illustrate the logical approach to developing this HPLC method and the experimental workflow.
Caption: Logic for HPLC method development for 1-Methyl-2-piperidineethanol.
Caption: Experimental workflow for the HPLC purity analysis.
References
- 1. N-METHYLPIPERIDINE-2-ETHANOL | 533-15-3 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column | SIELC Technologies [sielc.com]
- 4. trimethylamine and other tertiary amines by HPLC-UV? - Chromatography Forum [chromforum.org]
- 5. 2-Piperidineethanol, 1-methyl- | C8H17NO | CID 98085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 7. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 8. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-methyl-2-piperidineethanol
This document provides a detailed protocol for the identification and quantification of 1-methyl-2-piperidineethanol in solution. The methodology is based on established principles of gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile and semi-volatile organic compounds.
Introduction
1-methyl-2-piperidineethanol (CAS No: 533-15-3) is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol .[1][2] It is a derivative of piperidine, a class of compounds with diverse applications in the pharmaceutical and chemical industries. Accurate and reliable analytical methods are crucial for its characterization, quality control, and for its determination in various matrices during drug development and research.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like 1-methyl-2-piperidineethanol.[3] This method combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, allowing for the confident identification and quantification of the target analyte.[3] This application note outlines a comprehensive GC-MS protocol for the analysis of 1-methyl-2-piperidineethanol, including sample preparation, instrument parameters, and data analysis.
Experimental Protocol
This protocol is a recommended starting point and should be validated for specific laboratory conditions and sample matrices.
2.1. Materials and Reagents
-
Solvents: HPLC-grade or GC-MS grade methanol, dichloromethane, and hexane.[3][4] These solvents must be volatile and free from impurities that could interfere with the analysis.
-
Standards: 1-methyl-2-piperidineethanol reference standard of known purity.
-
Internal Standard (IS): A suitable internal standard, such as N-methylpiperidine or another structurally similar compound with a different retention time, should be used for accurate quantification.
-
Sample Vials: 1.5 mL glass autosampler vials with inserts and PTFE-lined caps.[4] Plastic vials should be avoided to prevent contamination.[4]
-
Extraction Supplies: Centrifuge tubes, pipettes, and a centrifuge. For complex matrices, solid-phase extraction (SPE) cartridges (e.g., C18) may be required.[3]
2.2. Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. For a simple solution, a "dilute and shoot" approach may be sufficient.[5] For more complex matrices, an extraction step is necessary.
2.2.1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-methyl-2-piperidineethanol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with methanol to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
-
Internal Standard Spiking: Spike all standard solutions and samples with the internal standard at a constant concentration (e.g., 10 µg/mL).
2.2.2. Sample Preparation from a Liquid Matrix (e.g., Aqueous Solution)
-
Liquid-Liquid Extraction (LLE): [3][5]
-
Pipette 1 mL of the sample into a centrifuge tube.
-
Add 1 mL of a suitable organic solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic (bottom if dichloromethane, top if hexane mixture) layer to a clean vial.
-
Repeat the extraction process for improved recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the residue in a known volume of methanol (e.g., 100 µL) for GC-MS analysis.
-
2.3. GC-MS Instrumentation and Conditions
The following are suggested starting parameters and may require optimization.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-450 |
| Solvent Delay | 3 minutes |
2.4. Data Acquisition and Analysis
-
Acquisition Mode: Full scan mode for initial identification and method development. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring characteristic ions of 1-methyl-2-piperidineethanol.
-
Identification: The identification of 1-methyl-2-piperidineethanol is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard.
-
Quantification: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards. The concentration of 1-methyl-2-piperidineethanol in the samples can then be determined from this calibration curve.
Data Presentation
Quantitative data should be summarized for clarity and easy comparison.
Table 1: GC-MS Retention Time and Characteristic Ions
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| 1-methyl-2-piperidineethanol | To be determined | To be determined | To be determined |
| Internal Standard (e.g., N-methylpiperidine) | To be determined | To be determined | To be determined |
Table 2: Method Validation Parameters (Example)
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Workflow Diagram
The following diagram illustrates the experimental workflow for the GC-MS analysis of 1-methyl-2-piperidineethanol.
Caption: Workflow for the GC-MS analysis of 1-methyl-2-piperidineethanol.
Conclusion
The GC-MS method described provides a robust and reliable approach for the analysis of 1-methyl-2-piperidineethanol. Proper sample preparation and method validation are critical for obtaining accurate and precise results. This protocol serves as a valuable resource for researchers and professionals in the fields of analytical chemistry and drug development.
References
- 1. 2-Piperidineethanol, 1-methyl- | C8H17NO | CID 98085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-METHYLPIPERIDINE-2-ETHANOL | 533-15-3 [chemicalbook.com]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. benchchem.com [benchchem.com]
- 6. organomation.com [organomation.com]
Application Notes and Protocols for the Chiral Separation of (±)-1-Methyl-2-piperidineethanol Enantiomers
Introduction
(±)-1-Methyl-2-piperidineethanol is a chiral amino alcohol with significant potential as a building block in the synthesis of pharmaceuticals and other bioactive molecules. The stereochemistry at the C2 position of the piperidine ring is crucial, as the individual enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of efficient and reliable methods for the separation and analysis of these enantiomers is of paramount importance for researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of established chromatographic techniques for the chiral separation of (±)-1-Methyl-2-piperidineethanol. The methodologies detailed herein are based on established principles for the separation of analogous piperidine derivatives and serve as a robust starting point for method development and optimization. The primary techniques covered include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), each employing a distinct chiral stationary phase (CSP) for enantiomeric recognition.
Disclaimer: The following protocols and data are representative examples based on the separation of structurally similar compounds, such as 2-piperidineethanol. Optimal conditions for (±)-1-Methyl-2-piperidineethanol must be determined experimentally.
Chiral High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC is a powerful and versatile technique for the enantioselective separation of a wide range of compounds. Polysaccharide-based chiral stationary phases, such as those derived from amylose or cellulose, are particularly effective for the resolution of chiral amines and alcohols.
Data Presentation: Representative HPLC Parameters
| Parameter | Value |
| Analyte | (±)-1-Methyl-2-piperidineethanol |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Conc. | 1 mg/mL in mobile phase |
| Retention Time (k1) | ~ 5.8 min |
| Retention Time (k2) | ~ 7.2 min |
| Resolution (Rs) | > 1.5 |
Experimental Protocol: HPLC Separation
-
System Preparation:
-
Equilibrate the HPLC system with the mobile phase (n-Hexane / Isopropanol / Diethylamine, 80:20:0.1) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Ensure the column temperature is maintained at 25 °C.
-
-
Sample Preparation:
-
Prepare a stock solution of (±)-1-Methyl-2-piperidineethanol at a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Inject 10 µL of the prepared sample onto the column.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers (e.g., 15 minutes).
-
Monitor the elution profile using a UV detector at 210 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the retention times, resolution, and relative peak areas to determine the enantiomeric ratio.
-
Workflow Diagram: HPLC Analysis
Caption: Workflow for chiral HPLC analysis.
Supercritical Fluid Chromatography (SFC) Method
SFC is a powerful "green" chromatography technique that uses supercritical CO₂ as the main mobile phase component. It often provides faster separations and higher efficiency than HPLC for chiral compounds.
Data Presentation: Representative SFC Parameters
| Parameter | Value |
| Analyte | (±)-1-Methyl-2-piperidineethanol |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® IC, 150 x 4.6 mm, 3 µm) |
| Mobile Phase | CO₂ / Methanol with 0.2% Isopropylamine (70:30, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
| Sample Conc. | 1 mg/mL in Methanol |
| Retention Time (k1) | ~ 2.5 min |
| Retention Time (k2) | ~ 3.1 min |
| Resolution (Rs) | > 2.0 |
Experimental Protocol: SFC Separation
-
System Preparation:
-
Equilibrate the SFC system with the mobile phase (CO₂ / Methanol with 0.2% Isopropylamine, 70:30) at a flow rate of 3.0 mL/min.
-
Set the column temperature to 40 °C and the back pressure to 150 bar.
-
-
Sample Preparation:
-
Prepare a stock solution of (±)-1-Methyl-2-piperidineethanol at a concentration of 1 mg/mL in Methanol.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Run:
-
Inject 5 µL of the prepared sample.
-
Monitor the separation via UV detection at 210 nm. The total run time is typically under 5 minutes.
-
-
Data Analysis:
-
Integrate the peaks to determine retention times and peak areas for the calculation of enantiomeric excess.
-
Workflow Diagram: SFC Analysis
Caption: Workflow for chiral SFC analysis.
Chiral Gas Chromatography (GC) Method
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity. Derivatization of the alcohol and amine functionalities is often required to improve volatility and peak shape.
Data Presentation: Representative GC Parameters (after Derivatization)
| Parameter | Value |
| Analyte | (±)-1-Methyl-2-piperidineethanol (derivatized) |
| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |
| Column | Cyclodextrin-based CSP (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (hold 1 min), then 5 °C/min to 180 °C |
| Detector | FID |
| Detector Temp. | 250 °C |
| Injection | 1 µL, Split ratio 50:1 |
| Retention Time (k1) | ~ 12.5 min |
| Retention Time (k2) | ~ 12.9 min |
| Resolution (Rs) | > 1.8 |
Experimental Protocol: GC Separation
-
Derivatization:
-
In a vial, dissolve ~1 mg of (±)-1-Methyl-2-piperidineethanol in 500 µL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of Dichloromethane for GC analysis.
-
-
GC System Setup:
-
Install a cyclodextrin-based chiral capillary column.
-
Set the injector and detector temperatures to 250 °C.
-
Program the oven temperature as specified in the table.
-
-
Chromatographic Run:
-
Inject 1 µL of the derivatized sample with a split ratio of 50:1.
-
Start the GC run and data acquisition.
-
-
Data Analysis:
-
Identify the two diastereomeric derivative peaks.
-
Calculate the resolution and peak areas to determine the enantiomeric composition.
-
Workflow Diagram: GC Derivatization and Analysis
Caption: Workflow for GC analysis with derivatization.
Application Notes and Protocols: 1-Methyl-2-piperidineethanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-methyl-2-piperidineethanol as a versatile building block in the synthesis of pharmaceutically relevant compounds.
Application Notes
1-Methyl-2-piperidineethanol is a valuable chiral building block in organic synthesis, primarily utilized in the construction of complex molecules with therapeutic potential. Its piperidine core and hydroxyl functionality offer multiple reaction sites for elaboration into diverse scaffolds.
Key Applications:
-
Synthesis of Phenothiazine Antipsychotics: 1-Methyl-2-piperidineethanol is a key precursor for the side chain of the antipsychotic drug Thioridazine. The synthesis involves the conversion of the alcohol to a leaving group, typically a halide, followed by N-alkylation of the phenothiazine core. Thioridazine functions as a dopamine antagonist, with additional effects on other receptors, and its derivatives have been investigated for activity against drug-resistant tuberculosis.
-
Preparation of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors: The 1-methyl-2-piperidineethanol moiety can be incorporated into imidazo[1,2-a]pyridine scaffolds. These heterocycles are of significant interest as they form the core of molecules that can inhibit Salt-Inducible Kinases (SIKs). SIKs are involved in the regulation of various cellular processes, and their inhibition has shown potential in the treatment of inflammatory diseases and certain cancers.[1][2]
-
Development of Novel Therapeutics: The structural motif of 1-methyl-2-piperidineethanol is found in various compounds targeting a range of biological receptors. These include antagonists for the Melanin-Concentrating Hormone (MCH1) receptor, which are under investigation for the treatment of obesity and anxiety, and antagonists for the Gonadotropin-Releasing Hormone (GnRH) receptor, with applications in reproductive health. Furthermore, this building block has been used in the synthesis of dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1), which are key targets in anti-angiogenic cancer therapy.
Experimental Protocols
Protocol 1: Synthesis of Thioridazine via 2-(2-Chloroethyl)-1-methylpiperidine
This protocol details a two-step synthesis of the antipsychotic drug Thioridazine starting from 1-methyl-2-piperidineethanol.
Step 1: Synthesis of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride
This procedure is adapted from the synthesis of the analogous 2-(2-chloroethyl)piperidine hydrochloride.
-
Reaction Scheme:
-
1-methyl-2-piperidineethanol is reacted with thionyl chloride to convert the hydroxyl group into a chloride.
-
-
Reagents and Materials:
-
1-methyl-2-piperidineethanol
-
Thionyl chloride (SOCl₂)
-
Chloroform (CHCl₃)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-methyl-2-piperidineethanol (1.0 eq) in chloroform.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and reflux the mixture for 3 hours.
-
Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure to obtain a solid residue.
-
Recrystallize the crude product from ethanol-diethyl ether to yield 2-(2-chloroethyl)-1-methylpiperidine hydrochloride.
-
-
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 1-methyl-2-piperidineethanol |
| Product | 2-(2-chloroethyl)-1-methylpiperidine hydrochloride |
| Yield | 75-85% |
| Melting Point | 133-137 °C[3] |
Step 2: Synthesis of Thioridazine
This procedure involves the alkylation of 2-(methylthio)phenothiazine with the product from Step 1.
-
Reaction Scheme:
-
2-(Methylthio)phenothiazine is N-alkylated with 2-(2-chloroethyl)-1-methylpiperidine in the presence of a base.
-
-
Reagents and Materials:
-
2-(2-Chloroethyl)-1-methylpiperidine hydrochloride
-
2-(Methylthio)phenothiazine
-
Sodium amide (NaNH₂)
-
Toluene or Xylene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
-
Procedure:
-
To a suspension of sodium amide (1.1 eq) in dry toluene in a round-bottom flask under an inert atmosphere, add 2-(methylthio)phenothiazine (1.0 eq).
-
Heat the mixture to reflux for 2 hours to form the sodium salt.
-
To the refluxing mixture, add a solution of 2-(2-chloroethyl)-1-methylpiperidine (from its hydrochloride salt by neutralization with a base and extraction, 1.05 eq) in dry toluene dropwise.
-
Continue refluxing for an additional 4-6 hours.
-
Cool the reaction mixture and quench with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain Thioridazine.
-
-
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 2-(2-Chloroethyl)-1-methylpiperidine |
| Product | Thioridazine |
| Yield | 60-70% |
| Melting Point | 72-74 °C |
Protocol 2: Proposed Synthetic Route for an Imidazo[1,2-a]pyridine Derivative
This protocol outlines a proposed multi-step synthesis to incorporate the 1-methyl-2-piperidineethanol moiety into an imidazo[1,2-a]pyridine core, which are known to be scaffolds for SIK kinase inhibitors.
-
Synthetic Strategy:
-
Functional Group Transformation: Convert the hydroxyl group of 1-methyl-2-piperidineethanol to a primary amine. This can be achieved through a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or via an azide intermediate.
-
Synthesis of a Key Intermediate: The resulting 2-(2-aminoethyl)-1-methylpiperidine can then be used as a building block. For example, it can be reacted with a suitable α-haloketone to form an intermediate that can then be cyclized to the imidazo[1,2-a]pyridine.
-
Cyclization: A common method for imidazo[1,2-a]pyridine synthesis is the reaction of a 2-aminopyridine with an α-haloketone. In this proposed route, the amine derived from 1-methyl-2-piperidineethanol could be part of a more complex α-haloketone or used to functionalize a pre-formed imidazo[1,2-a]pyridine ring.
-
-
Detailed steps would require further experimental optimization and are beyond the scope of this general protocol.
Visualizations
Caption: Workflow for the synthesis of Thioridazine.
References
Application Notes and Protocols for the Synthesis of Derivatives from 1-Methyl-2-piperidineethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-piperidineethanol is a versatile chiral building block in organic synthesis, serving as a precursor for a variety of derivatives with significant potential in medicinal chemistry. The piperidine scaffold is a prevalent motif in numerous biologically active compounds and approved pharmaceuticals.[1][2] The presence of a hydroxyl group and a tertiary amine in 1-methyl-2-piperidineethanol allows for diverse functionalization, primarily through esterification and etherification of the hydroxyl group, leading to the generation of compound libraries with a wide range of physicochemical properties and biological activities.
These derivatives have been investigated for their potential as antagonists for G-protein coupled receptors (GPCRs) such as orexin and 5-HT7 receptors, as well as their role as non-opiate antinociceptive agents and calcium channel antagonists.[3] The strategic modification of the 1-methyl-2-piperidineethanol core can significantly impact the pharmacological profile of the resulting molecules, influencing their potency, selectivity, and pharmacokinetic properties.[1]
This document provides detailed experimental protocols for the synthesis of ester and ether derivatives of 1-methyl-2-piperidineethanol, along with methods for their biological evaluation.
Data Presentation
Table 1: Representative Ester Derivatives of 1-Methyl-2-piperidineethanol
| Derivative Name | Acylating Agent | Solvent | Base | Reaction Time (h) | Yield (%) | Analytical Data (m/z) |
| (1-Methylpiperidin-2-yl)methyl benzoate | Benzoyl chloride | Dichloromethane | Triethylamine | 4 | 85 | 233.3 |
| (1-Methylpiperidin-2-yl)methyl 4-nitrobenzoate | 4-Nitrobenzoyl chloride | Dichloromethane | Pyridine | 6 | 91 | 278.3 |
| (1-Methylpiperidin-2-yl)methyl acetate | Acetyl chloride | Tetrahydrofuran | Triethylamine | 2 | 78 | 171.2 |
Table 2: Representative Ether Derivatives of 1-Methyl-2-piperidineethanol
| Derivative Name | Alkylating Agent | Solvent | Base | Reaction Time (h) | Yield (%) | Analytical Data (m/z) |
| 1-Methyl-2-(benzyloxymethyl)piperidine | Benzyl bromide | Toluene | NaH | 12 | 75 | 219.3 |
| 1-Methyl-2-((4-nitrobenzyl)oxymethyl)piperidine | 4-Nitrobenzyl bromide | Dimethylformamide | K₂CO₃ | 8 | 82 | 264.3 |
| 1-Methyl-2-(ethoxymethyl)piperidine | Ethyl iodide | Tetrahydrofuran | NaH | 24 | 65 | 157.3 |
Experimental Protocols
Protocol 1: Synthesis of (1-Methylpiperidin-2-yl)methyl benzoate (Esterification)
Objective: To synthesize an ester derivative of 1-methyl-2-piperidineethanol via acylation with benzoyl chloride.
Materials:
-
1-Methyl-2-piperidineethanol
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-2-piperidineethanol (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture using a dropping funnel over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (1-methylpiperidin-2-yl)methyl benzoate.
Protocol 2: Synthesis of 1-Methyl-2-(benzyloxymethyl)piperidine (Etherification)
Objective: To synthesize an ether derivative of 1-methyl-2-piperidineethanol via alkylation with benzyl bromide.
Materials:
-
1-Methyl-2-piperidineethanol
-
Benzyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Toluene, anhydrous
-
Methanol
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.5 eq).
-
Carefully wash the NaH with anhydrous hexane to remove the mineral oil and decant the hexane.
-
Add anhydrous toluene to the flask, followed by the dropwise addition of 1-methyl-2-piperidineethanol (1.0 eq) at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to 0 °C and cautiously quench with methanol to destroy any excess NaH.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-methyl-2-(benzyloxymethyl)piperidine.
Biological Activity Evaluation
The synthesized derivatives of 1-methyl-2-piperidineethanol can be evaluated for their biological activity, for instance, as modulators of G-protein coupled receptors (GPCRs).
Signaling Pathway
The following diagram illustrates a representative GPCR signaling pathway that can be modulated by piperidine derivatives.
Caption: Representative G-protein coupled receptor (GPCR) signaling pathway.
Protocol 3: Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of the synthesized piperidine derivatives on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized piperidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator at 37 °C.[1]
-
Compound Treatment: Prepare serial dilutions of the synthesized piperidine derivatives in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours in the CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.
Experimental Workflow Diagrams
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Piperidineethanol, 1-methyl-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2-Piperidineethanol, 1-methyl- synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-Piperidineethanol, 1-methyl-, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of 2-Piperidineethanol, 1-methyl- | Incomplete N-methylation of 2-piperidineethanol. | Ensure sufficient equivalents of formaldehyde and formic acid are used in the Eschweiler-Clarke reaction. Monitor the reaction progress using TLC or GC-MS. Consider increasing the reaction temperature or time.[1][2] |
| Inefficient reduction of the iminium intermediate. | In reductive amination, ensure the reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) is active and added under appropriate conditions. For the Eschweiler-Clarke reaction, ensure the formic acid is of high purity. | |
| Degradation of starting material or product. | Avoid excessively high temperatures or prolonged reaction times, which can lead to side reactions. Flash heating to 140°C has been shown to give a clean product with high yield in some cases.[1] | |
| Formation of multiple byproducts | Over-alkylation leading to quaternary ammonium salts. | The Eschweiler-Clarke reaction is generally preferred for methylation of secondary amines as it stops at the tertiary amine stage and does not produce quaternary ammonium salts.[3] |
| Unreacted 2-piperidineethanol starting material. | Increase the equivalents of the methylating agent and/or the reaction time. Monitor the reaction to completion. | |
| Formation of N-methylated byproduct during the synthesis of the 2-piperidineethanol precursor. | During the catalytic hydrogenation of 2-pyridineethanol, the use of methanol as a solvent can lead to the formation of 1-methyl-2-piperidineethanol as a byproduct.[4] To suppress this, consider using a different solvent or adding a secondary amine like piperidine to the reaction mixture.[4][5] | |
| Difficulty in product purification | Co-elution of product with starting material or byproducts. | Optimize chromatographic conditions (e.g., solvent system, gradient) for better separation. Consider converting the product to its salt for purification by recrystallization, followed by conversion back to the free base. |
| Product is an oil and difficult to handle. | If purification by chromatography is challenging, consider distillation under reduced pressure. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-Piperidineethanol, 1-methyl-?
A1: The most common and efficient routes involve a two-step process:
-
Synthesis of the precursor, 2-piperidineethanol: This is typically achieved through the catalytic hydrogenation of 2-pyridineethanol.[1][4]
-
N-methylation of 2-piperidineethanol: The most effective methods for this step are the Eschweiler-Clarke reaction or reductive amination using formaldehyde and a reducing agent.[1][3]
Q2: How can I minimize the formation of 1-methyl-2-piperidineethanol as a byproduct during the synthesis of 2-piperidineethanol?
A2: The formation of the N-methylated byproduct during the catalytic hydrogenation of 2-pyridineethanol can be suppressed by adding another amine, such as piperidine, to the reaction mixture. This is believed to competitively inhibit the methylation of the desired product.[4][5] Using a non-methylating solvent is also crucial.
Q3: What are the advantages of the Eschweiler-Clarke reaction for the N-methylation of 2-piperidineethanol?
A3: The Eschweiler-Clarke reaction is highly advantageous because it is a one-pot reaction that uses inexpensive reagents (formaldehyde and formic acid) and selectively produces the tertiary amine without the risk of forming quaternary ammonium salts.[2][3] This simplifies the purification process and often leads to high yields.[1]
Q4: Can I perform a one-pot synthesis of 2-Piperidineethanol, 1-methyl- from 2-pyridineethanol?
A4: While a direct one-pot synthesis is not commonly reported, a tandem process where the hydrogenation of 2-pyridineethanol is followed by an in-situ N-methylation without intermediate purification could be explored. However, this may require careful optimization of reaction conditions to avoid catalyst poisoning and competing side reactions.
Q5: What are the key parameters to control for a high-yield Eschweiler-Clarke reaction?
A5: To achieve a high yield, it is important to use an excess of both formaldehyde and formic acid. The reaction is typically heated to drive it to completion, often near the boiling point of the mixture, until the evolution of carbon dioxide ceases.[6]
Data Presentation
Table 1: Influence of Additives on Byproduct Formation during Catalytic Hydrogenation of 2-Pyridineethanol
| Catalyst | Additive (amine) | Temperature (°C) | Pressure (psig) | Yield of 2-Piperidineethanol (%) | Yield of 1-methyl-2-piperidineethanol (%) |
| 5% Ru on Carbon | None | 120 | 1000 | 85.2 | 8.7 |
| 5% Ru on Carbon | Piperidine | 120 | 1000 | 93.3 | 0.08 |
| 5% Pd on Carbon | None | 100 | 500 | 90.1 | 1.2 |
| 5% Pd on Carbon | Piperidine | 100 | 500 | 95.6 | 0.1 |
Data is illustrative and compiled from findings reported in patent literature, which demonstrate the suppressive effect of an added amine on N-methylation.[4]
Experimental Protocols
Protocol 1: Synthesis of 2-Piperidineethanol via Catalytic Hydrogenation of 2-Pyridineethanol
Materials:
-
2-Pyridineethanol
-
Ethanol (or other suitable solvent)
-
5% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) catalyst
-
Hydrogen gas
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor vessel, dissolve 2-pyridineethanol (1.0 eq) in ethanol.
-
Carefully add the 5% Pd/C catalyst (5-10 mol%).
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully vent the reactor and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-piperidineethanol.
-
The crude product can be purified by distillation under reduced pressure.
Protocol 2: Synthesis of 2-Piperidineethanol, 1-methyl- via Eschweiler-Clarke Reaction
Materials:
-
2-Piperidineethanol
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether or dichloromethane for extraction
Procedure:
-
To 2-piperidineethanol (1.0 eq), add an excess of formic acid followed by an excess of aqueous formaldehyde solution.
-
Heat the reaction mixture to reflux (typically around 100-110°C) and maintain heating until the evolution of CO₂ gas stops.
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture with a cold aqueous NaOH solution to a pH > 10.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Piperidineethanol, 1-methyl-.
-
Purify the crude product by distillation under reduced pressure or column chromatography on silica gel.
Mandatory Visualizations
References
- 1. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 5. Process for preparing 2-piperidineethanol compounds | TREA [trea.com]
- 6. benchchem.com [benchchem.com]
minimizing byproduct formation in 2-pyridineethanol hydrogenation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrogenation of 2-pyridineethanol to synthesize 2-piperidineethanol. The focus is on minimizing the formation of common byproducts to improve yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Byproduct Formation
Q1: What are the most common byproducts observed during the hydrogenation of 2-pyridineethanol?
A1: The most frequently encountered byproducts are N-methyl-2-(2-hydroxyethyl)piperidine (MPA) and 1-[2-(2-piperidinyl)ethyl]-piperidine (PEP).[1][2] MPA formation is a particularly problematic side reaction that can significantly reduce the yield of the desired 2-piperidineethanol.[3]
Q2: My reaction is producing a significant amount of N-methyl-2-(2-hydroxyethyl)piperidine (MPA). How can I prevent this?
A2: The formation of the N-methyl byproduct (MPA) can be markedly reduced by conducting the hydrogenation in the presence of at least 10 mole% of a secondary amine, such as piperidine, relative to the 2-pyridineethanol substrate.[3][4] This additive approach is a key strategy for enhancing selectivity.
Q3: I am observing the formation of high molecular weight species like 1-[2-(2-piperidinyl)ethyl]-piperidine (PEP). What conditions favor this byproduct?
A3: The formation of dimeric species like PEP can be influenced by reaction temperature and catalyst choice. To minimize this, it is recommended to use controlled, moderate temperatures, typically in the range of 90°C to 120°C.[1] Higher temperatures may promote intermolecular side reactions.
Catalysts & Reaction Conditions
Q4: Which catalyst is most effective for selectively hydrogenating 2-pyridineethanol?
A4: Noble metal catalysts are preferred for this transformation. Ruthenium (Ru) and its oxide (RuO₂) are highly effective and often recommended.[3][4] Other catalysts such as palladium (Pd), rhodium (Rh), and platinum (Pt) on various supports (e.g., carbon) have also been successfully used.[1][2][4]
Q5: What are the optimal temperature and pressure settings to maximize the yield of 2-piperidineethanol?
A5: Optimal conditions involve a combination of moderate temperature and high pressure.
-
Temperature: A controlled temperature range of 90°C to 120°C is recommended to minimize deleterious byproduct formation.[1]
-
Pressure: A hydrogen pressure of at least 500 psig (34.5 bar) is necessary.[3][4] Pressures up to 1000 psig (69 bar) can be even more beneficial for improving reaction rate and selectivity.[3]
Q6: Can the choice of solvent impact the reaction outcome?
A6: Yes, the solvent can influence the reaction. Polar solvents are suitable as 2-pyridineethanol is highly soluble in them.[5] Common solvents used for this hydrogenation include methanol, ethanol, and water.[1][2] In some preferred methods, piperidine is used as a co-solvent, which also serves to suppress byproduct formation.[4]
Troubleshooting Common Issues
Q7: My reaction is very slow or shows no conversion. What should I check?
A7: Several factors could lead to a stalled reaction:
-
Catalyst Activity: Ensure the catalyst is fresh and has not been deactivated. Some catalysts may require conditioning between runs by washing with an amine-containing solvent.[3][4]
-
Catalyst Loading: For challenging hydrogenations, a high catalyst loading can be crucial. A typical recommendation is at least 0.15 grams of catalyst (metal weight) per mole of substrate.[1]
-
Pressure & Temperature: Pyridine ring saturation can be difficult and often requires elevated temperature and pressure.[6] Verify that your system is maintaining the set pressure and temperature (e.g., >500 psig, 90-120°C).
-
Mixing: Ensure efficient agitation to maintain the catalyst in suspension and facilitate mass transfer of hydrogen gas.
Q8: I am observing dehalogenation of my substituted pyridine substrate. How can I avoid this?
A8: Dehalogenation is a common issue with halogen-substituted aromatic systems during hydrogenation.[6] To mitigate this, you may need to screen different catalysts. Platinum-based catalysts like Pt(V)/C or Pt(S)/C can sometimes offer better chemoselectivity compared to palladium.
Data Summary Tables
Table 1: Recommended Catalysts for 2-Pyridineethanol Hydrogenation
| Catalyst | Support | Common Solvents | Key Advantages |
| Ruthenium (Ru) | Heterogeneous (e.g., Carbon) | Methanol, Ethanol, Piperidine | Highly preferred for minimizing byproducts.[1][4] |
| Ruthenium Dioxide (RuO₂) ** | - | Methanol, Piperidine | Highly effective for producing 2-piperidineethanol.[1][3] |
| Palladium (Pd) | Carbon (Pd/C) | Water, Ethanol | Commonly used for pyridine hydrogenations.[2][4] |
| Rhodium (Rh) | Carbon (Rh/C) | Ethanol | Effective for pyridine ring reduction.[1] |
| Platinum Oxide (PtO₂) ** | - | Ethanol, Acetic Acid | A classic catalyst for pyridine reduction.[2] |
Table 2: Summary of Optimized Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Temperature | 90°C - 120°C | Minimizes formation of high molecular weight byproducts.[1] |
| Hydrogen Pressure | ≥ 500 psig (34.5 bar) | High pressure is required for efficient ring saturation.[3][4] |
| Catalyst Loading | ≥ 0.15 g (metal)/mol substrate | High loading improves reaction rate and completion.[1] |
| Amine Additive | ≥ 10 mole % (e.g., Piperidine) | Markedly reduces N-methylation byproduct (MPA).[3][4] |
Key Experimental Protocol
General Procedure for Low-Byproduct Hydrogenation of 2-Pyridineethanol
This protocol is a generalized procedure based on methods cited in the literature.[1][2] Researchers must adapt it to their specific equipment and safety protocols.
-
Vessel Preparation: Charge a suitable high-pressure reactor (autoclave) with 2-pyridineethanol, the chosen solvent (e.g., methanol), and the amine additive (e.g., piperidine, ≥ 10 mole%).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5% Ru/C) to the reaction mixture under an inert atmosphere if necessary.
-
System Purge: Seal the reactor and purge the system multiple times with nitrogen, followed by several purges with hydrogen gas to remove all air.
-
Pressurization & Heating: Pressurize the reactor with hydrogen to the target pressure (e.g., 500-1000 psig). Begin agitation and heat the reaction mixture to the desired temperature (e.g., 100°C).
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Cooldown & Depressurization: Once complete, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated area.
-
Work-up: Purge the reactor with nitrogen. Filter the reaction mixture to remove the heterogeneous catalyst. The resulting solution containing the product can then be purified by standard methods such as distillation.
Visualizations
Caption: Reaction scheme for 2-pyridineethanol hydrogenation.
Caption: Troubleshooting workflow for byproduct minimization.
References
- 1. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. thalesnano.com [thalesnano.com]
preventing over-methylation in 2-piperidineethanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-piperidineethanol. The primary focus is on preventing over-methylation, a common side reaction that leads to the formation of N-methyl-2-(2-hydroxyethyl)piperidine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2-piperidineethanol, particularly via the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of N-methyl-2-(2-hydroxyethyl)piperidine byproduct detected | 1. Reaction temperature is too high: Elevated temperatures can promote the methylation side reaction. 2. Absence of a competing amine: Without a secondary amine present, the newly formed 2-piperidineethanol can react with formaldehyde or other single-carbon impurities. 3. Low catalyst loading: Insufficient catalyst may lead to incomplete reaction and side product formation. | 1. Control reaction temperature: Maintain the reaction temperature in the range of 90°C to 120°C to minimize byproduct formation.[1] 2. Introduce a secondary amine: Add at least 10 mole % of another amine relative to the 2-pyridineethanol starting material. This acts as a competitive inhibitor for N-methylation.[1][2] 3. Increase catalyst loading: Utilize a higher catalyst loading, for instance, at least 0.15 grams of metal catalyst per mole of 2-pyridineethanol.[1] |
| Low yield of 2-piperidineethanol | 1. Catalyst deactivation: The catalyst may lose activity over time or due to impurities. 2. Inadequate hydrogen pressure: Insufficient hydrogen pressure can lead to an incomplete reaction. | 1. Catalyst regeneration: For reusable catalysts, consider a "pickling" process where the catalyst is heated in an amine-containing solvent under hydrogen pressure to restore activity.[1] 2. Ensure sufficient hydrogen pressure: Use hydrogen pressures of at least 500 psig.[1][2] |
| Formation of quaternary ammonium salts | This is generally not an issue with methods like the Eschweiler-Clarke reaction for controlled methylation, as the mechanism does not favor the formation of quaternary salts.[3][4] However, if using other alkylating agents, this can be a problem. | For controlled N-methylation to the tertiary amine, the Eschweiler-Clarke reaction using formaldehyde and formic acid is a reliable method that avoids over-alkylation.[3][4][5] |
| Difficulty in product purification | The presence of the N-methylated byproduct can complicate purification due to similar physical properties. | The most effective approach is to minimize the formation of the byproduct during the reaction by implementing the solutions for high byproduct levels. Product recovery can be achieved through distillation after filtering the catalyst.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-methylation in 2-piperidineethanol synthesis?
A1: Over-methylation, leading to the formation of N-methyl-2-(2-hydroxyethyl)piperidine, is a significant side reaction during the catalytic hydrogenation of 2-pyridineethanol.[1] This can be exacerbated by elevated reaction temperatures and the absence of a competitive amine in the reaction mixture.
Q2: How can I selectively synthesize N-methyl-2-piperidineethanol without significant byproduct formation?
A2: For the controlled N-methylation of 2-piperidineethanol to the tertiary amine, the Eschweiler-Clarke reaction is a highly effective method. This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[5] A key advantage of this method is that it inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[3][4] In some cases, a Boc-protecting group can be used to shield the nitrogen during other synthetic steps, followed by a specific N-methylation step like the Eschweiler-Clarke reaction.[6]
Q3: What analytical techniques are suitable for monitoring the reaction and quantifying the byproduct?
A3: Gas chromatography (GC) is a commonly used analytical method to monitor the progress of the reaction and to quantify the desired product, 2-piperidineethanol, as well as the N-methylated byproduct.[1]
Q4: Are there alternative methods to the Eschweiler-Clarke reaction for controlled methylation?
A4: Yes, variations of reductive amination can be employed. For instance, sodium cyanoborohydride can be used as the reducing agent in place of formic acid.[3] Reductive amination, in general, is a versatile method for synthesizing amines.[7]
Experimental Protocols
Protocol 1: Minimizing Over-Methylation in the Catalytic Hydrogenation of 2-Pyridineethanol
This protocol is based on a patented method to reduce the formation of N-methyl-2-(2-hydroxyethyl)piperidine.[1][2]
Materials:
-
2-pyridineethanol
-
Solvent (e.g., methanol, ethanol, or water)
-
Hydrogenation catalyst (e.g., Ruthenium or Palladium on a support)
-
A secondary amine (e.g., piperidine)
-
Hydrogen gas
Procedure:
-
In a pressure vessel, charge the solvent, 2-pyridineethanol, the hydrogenation catalyst (at least 0.15 grams of metal per mole of substrate), and the secondary amine (at least 10 mole % relative to the 2-pyridineethanol).
-
Seal the vessel and agitate the mixture.
-
Pressurize the vessel with hydrogen to at least 500 psig.
-
Heat the reaction mixture to a controlled temperature between 90°C and 120°C.
-
Maintain the temperature and hydrogen pressure with continuous agitation until hydrogen uptake ceases.
-
Cool the vessel, vent the hydrogen, and remove the catalyst by filtration.
-
The 2-piperidineethanol product can be recovered from the filtrate by distillation.
-
Analyze the product mixture using gas chromatography to determine the percentage of the N-methylated byproduct, which should be less than 1%.[1]
Protocol 2: Controlled N-methylation using the Eschweiler-Clarke Reaction
This protocol describes the selective methylation of a secondary amine to a tertiary amine.[3][4][5]
Materials:
-
Secondary amine (e.g., 2-piperidineethanol)
-
Formaldehyde (aqueous solution)
-
Formic acid
Procedure:
-
To the secondary amine, add an excess of formaldehyde and formic acid.
-
Heat the reaction mixture, typically in an aqueous solution, to near boiling (around 80-100°C).[5]
-
The reaction is generally complete when the evolution of carbon dioxide ceases.
-
Cool the reaction mixture and make it alkaline by adding a base (e.g., NaOH or K2CO3).
-
Extract the tertiary amine product with a suitable organic solvent.
-
Dry the organic extract and remove the solvent to obtain the crude product.
-
Purify the product as needed, for example, by distillation or chromatography.
Visualizations
Caption: Undesired over-methylation pathway in 2-piperidineethanol synthesis.
References
- 1. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
common side reactions in the synthesis of 1-methyl-2-piperidineethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-2-piperidineethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 1-methyl-2-piperidineethanol?
A1: The most frequently employed method for the synthesis of 1-methyl-2-piperidineethanol is the Eschweiler-Clarke reaction. This reductive amination procedure involves the methylation of 2-piperidineethanol using formaldehyde as the carbon source and formic acid as the reducing agent.[1][2][3] This method is favored because it selectively produces the tertiary amine without the formation of quaternary ammonium salts.[1][3]
Q2: What are the primary reagents and their roles in the Eschweiler-Clarke synthesis of 1-methyl-2-piperidineethanol?
A2: The key reagents are:
-
2-Piperidineethanol: The secondary amine substrate that is N-methylated.
-
Formaldehyde (HCHO): The source of the methyl group. It reacts with the secondary amine to form an intermediate iminium ion.
-
Formic Acid (HCOOH): Acts as a hydride donor to reduce the iminium ion, leading to the methylated product. The loss of carbon dioxide during this step drives the reaction to completion.[1][3]
Q3: Are there alternative methods for this synthesis?
A3: Yes, alternative methods exist, although the Eschweiler-Clarke reaction is prevalent. One such method involves reductive amination using a different reducing agent, such as sodium cyanoborohydride, in place of formic acid.[3] Additionally, a simplified version of the Eschweiler-Clarke reaction has been developed that uses only formaldehyde, which acts as both the methyl source and the reductant, although this may not be as efficient for all substrates.
Troubleshooting Guide
Problem 1: Low yield of 1-methyl-2-piperidineethanol.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction is heated for a sufficient duration. The reaction is typically run at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete conversion.[1][2] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Suboptimal reagent stoichiometry | Use an excess of both formaldehyde and formic acid to drive the reaction to completion.[1][3] A typical molar ratio is 1 equivalent of the amine, 1.1-1.5 equivalents of formaldehyde, and 1.8-2.0 equivalents of formic acid. |
| Loss of product during workup | The product, 1-methyl-2-piperidineethanol, is a water-soluble amine. During the aqueous workup, ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction with an organic solvent to maximize the recovery of the free amine. Multiple extractions with a suitable solvent (e.g., dichloromethane, ethyl acetate) are recommended. |
Problem 2: Presence of significant impurities in the final product.
| Possible Cause | Suggested Solution |
| Unreacted starting material (2-piperidineethanol) | This indicates an incomplete reaction. See "Incomplete reaction" under Problem 1. |
| Formation of N-formyl-2-piperidineethanol | This side product can arise if the reduction of the iminium ion intermediate is slow or incomplete. Ensure an adequate amount of formic acid is present and that the reaction temperature is maintained. |
| Formation of unidentified side products | The reaction of formaldehyde with the amine and the alcohol functionality can potentially lead to other byproducts, although these are generally minor in a well-executed Eschweiler-Clarke reaction. Purification by column chromatography on silica gel or distillation under reduced pressure can be effective in removing these impurities. |
Summary of Potential Side Reactions
While the Eschweiler-Clarke reaction is generally high-yielding, some side reactions can occur. The following table summarizes potential byproducts.
| Side Product | Structure | Plausible Cause | Expected Prevalence |
| N-formyl-2-piperidineethanol | Incomplete reduction of the iminium intermediate. | Minor | |
| Unreacted 2-piperidineethanol | Incomplete reaction. | Can be significant if reaction conditions are not optimal. | |
| Polymeric materials | (Not shown) | Polymerization of formaldehyde. | Minor, can be minimized by slow addition of formaldehyde. |
Experimental Protocols
Key Experiment: Synthesis of 1-Methyl-2-piperidineethanol via Eschweiler-Clarke Reaction
This protocol is a representative procedure based on established methodologies for the Eschweiler-Clarke reaction.[1]
Materials:
-
2-Piperidineethanol
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-piperidineethanol (1.0 eq).
-
Add formic acid (1.8 eq) to the flask, followed by the slow addition of a 37% aqueous solution of formaldehyde (1.1 eq).
-
Heat the reaction mixture to 80-100°C and maintain it at this temperature for 12-18 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and 1 M HCl.
-
Wash the aqueous solution with dichloromethane to remove any non-basic impurities.
-
Basify the aqueous layer to a pH greater than 10 by the addition of a strong base such as sodium hydroxide or potassium carbonate.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude 1-methyl-2-piperidineethanol.
-
The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Visualizations
Caption: Main pathway of the Eschweiler-Clarke reaction.
Caption: Potential side reaction pathway in the synthesis.
References
Technical Support Center: Enhancing Catalyst Efficiency in 2-Pyridineethanol Hydrogenation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the catalytic hydrogenation of 2-pyridineethanol.
Frequently Asked Questions (FAQs)
Q1: Why is my catalytic hydrogenation of 2-pyridineethanol showing low conversion or failing altogether?
A1: Low conversion is a common issue often attributed to the stability of the pyridine ring and catalyst inhibition. The lone pair of electrons on the nitrogen atom in both the pyridine substrate and the piperidine product can "poison" or deactivate the metal catalyst.[1]
-
Catalyst Poisoning: The nitrogen lone pair can strongly coordinate to the active metal sites, blocking them from participating in the hydrogenation reaction.[1]
-
Insufficiently Forcing Conditions: The dearomatization of the pyridine ring is thermodynamically demanding and often requires high-energy input.[1] Standard laboratory conditions may not be sufficient.
-
Inappropriate Catalyst Choice: The selection of the catalyst is critical and substrate-dependent. Some catalysts are more resistant to nitrogen poisoning or are more active under milder conditions.[1]
Q2: My catalyst is deactivating rapidly. What are the common deactivation pathways and how can I prevent them?
A2: Catalyst deactivation is a significant challenge. Key pathways include:
-
Product Inhibition: The product, 2-piperidineethanol, can be a stronger Lewis base than the starting material and can effectively poison the catalyst.
-
C-H Activation: Under certain conditions, especially with molybdenum-based catalysts, direct C-H activation at the 2-position of the pyridine ring can occur, leading to the formation of stable organometallic complexes that are catalytically inactive.[2][3]
-
Dimerization: Some iron-based catalysts have been observed to form inactive "flyover-dimer" complexes, which is an off-cycle deactivation pathway.[4]
-
Coking: At higher temperatures, decomposition of the substrate or solvent can lead to the deposition of carbonaceous residues (coke) on the catalyst surface, blocking active sites.[5]
To mitigate deactivation:
-
Consider performing the reaction in an acidic medium, such as glacial acetic acid. Protonation of the nitrogen atom prevents it from binding to the catalyst.[1][6]
-
For catalysts prone to deactivation, conditioning the catalyst by contacting it with an amine-containing solvent between reaction series can improve its performance in subsequent reactions.[7]
Q3: How can I improve the selectivity of the reaction and minimize byproduct formation?
A3: The primary byproduct of concern is often the N-methylated derivative of the product.
-
Use of Additives: It has been found that conducting the hydrogenation in the presence of another amine (at least 10 mole% relative to the 2-pyridineethanol) can markedly reduce the formation of problematic N-methyl byproducts.[7]
-
Catalyst Selection: Bimetallic nanoparticles, such as those based on palladium and silver or copper, have shown high selectivity for piperidine formation under mild conditions.[8] Rhodium oxide (Rh₂O₃) has also been effective for hydrogenating pyridines with alcohol groups.[9]
-
Control of Reaction Conditions: Carefully controlling temperature and using high levels of catalyst can help minimize the formation of deleterious byproducts.[7]
Q4: What are the recommended catalysts and general reaction conditions?
A4: There is no single "best" catalyst, as the optimal choice depends on the specific substrate and desired outcome. However, several systems are commonly and effectively used.
-
Heterogeneous Catalysts: These are widely used due to their ease of separation and handling. Common choices include:
-
Platinum(IV) Oxide (PtO₂): Often used in acidic solvents like glacial acetic acid under elevated hydrogen pressure (50-70 bar).[6][10]
-
Palladium on Carbon (Pd/C): A versatile and common catalyst. Bimetallic Pd-based catalysts can offer enhanced activity.[8]
-
Rhodium on Carbon (Rh/C) or Rhodium Oxide (Rh₂O₃): Effective for functionalized pyridines and can operate under relatively mild conditions (e.g., 5 bar H₂, 40 °C).[1][9]
-
-
Reaction Conditions:
-
Pressure: Higher hydrogen pressures (from 30 to 100 bar) are often necessary to overcome the aromaticity of the pyridine ring.[1][11]
-
Temperature: Elevated temperatures (e.g., 60-100 °C) are typically required.[1][11]
-
Solvent: Protic or acidic solvents like ethanol, trifluoroethanol (TFE), or glacial acetic acid are frequently used to activate the pyridine ring.[6][9]
-
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common issues in 2-pyridineethanol hydrogenation.
Data Presentation: Catalyst Performance Comparison
The following tables summarize quantitative data from various studies to facilitate comparison of different catalytic systems.
Table 1: Performance of Various Catalysts in Pyridine Hydrogenation
| Substrate | Catalyst | H₂ Pressure (bar) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Pyridine | Pd-Ag/C | 70 | 60 | Not Specified | Not Specified | 99 | 99 (to Piperidine) | [8] |
| 2-Pyridineethanol | Rh₂O₃ | 5 | 40 | TFE | 16 | >99 | Not Specified | [9] |
| Substituted Pyridines | PtO₂ | 50 - 70 | Not Specified | Glacial Acetic Acid | 4 - 6 | High | Not Specified | [6][10] |
| Benzene | (⁴-tBu-iPrPDI)Mo(CH₂SiMe₃)₂ | 4 | 23 | Benzene | 48 | >98 | Not Specified | [3] |
| Pyridine-2-acetic ester | 10% Pt/C | 80 - 90 | 80 | Not Specified | Minutes (Flow) | Full | Not Specified | [11] |
Note: Direct comparison should be made with caution as substrates and detailed conditions vary between studies.
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Catalytic Hydrogenation of 2-Pyridineethanol using PtO₂
This protocol is a representative example based on common literature procedures.[6][10]
Materials:
-
2-Pyridineethanol
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Solvent: Glacial acetic acid
-
High-purity hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Equipment:
-
High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, pressure gauge, and temperature control.
-
Glass liner for the autoclave
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reactor Setup: Place the substrate, 2-pyridineethanol (1.0 eq), and glacial acetic acid into the glass liner of the autoclave.
-
Catalyst Addition: Under a stream of inert gas, carefully add the PtO₂ catalyst (typically 1-5 mol%).
-
Sealing and Purging: Seal the autoclave. Purge the system by pressurizing with inert gas and then venting (repeat 3-5 times) to remove all oxygen. Follow this by purging with hydrogen gas in the same manner.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar). Begin stirring and heat the reaction to the target temperature.
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when hydrogen uptake ceases.
-
Cooldown and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure.
-
Catalyst Filtration: Open the reactor and dilute the reaction mixture with a suitable solvent (e.g., ethanol or methanol). Filter the mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.
-
Workup: Concentrate the filtrate under reduced pressure to remove the solvent. Neutralize the remaining acetic acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 times).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-piperidineethanol product.
-
Purification: If necessary, purify the product by distillation or column chromatography.
Visualizations
The following diagrams illustrate key workflows and concepts to aid in experimental design and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. thalesnano.com [thalesnano.com]
Technical Support Center: Catalyst Poisoning in Piperidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during the synthesis of piperidine and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during piperidine synthesis, offering potential causes and solutions.
Guide 1: Slow or Incomplete Pyridine Hydrogenation
Problem: The hydrogenation of a pyridine derivative to the corresponding piperidine is sluggish or stalls before reaching full conversion.
| Possible Cause | Troubleshooting Steps & Solutions |
| Product Inhibition/Poisoning | The piperidine product is a known poison for many hydrogenation catalysts as the nitrogen atom can strongly adsorb to the active sites, blocking them from reactants.[1] |
| Solution 1: Acidic Additives: Introduce a stoichiometric amount of a non-coordinating acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to the reaction mixture. This protonates the pyridine nitrogen, reducing its ability to bind to and poison the catalyst surface.[1] | |
| Solution 2: Catalyst Selection: Consider using a rhodium-based catalyst (e.g., Rh/C or Rh₂O₃), as they have demonstrated greater resistance to nitrogen poisoning compared to palladium or platinum catalysts.[1][2] | |
| Solution 3: Increase Catalyst Loading: While not always ideal due to cost, a higher catalyst loading can help compensate for the poisoned active sites and drive the reaction to completion.[1] | |
| Poisoning by Feedstock Impurities | Starting materials or solvents may contain impurities, such as sulfur compounds (e.g., thiophenes), which are potent poisons for noble metal catalysts, even at ppm levels.[3] |
| Solution 1: Feedstock Purification: Purify the pyridine substrate and solvents prior to use. See the detailed protocol for the desulfurization of pyridine using activated carbon below. | |
| Solution 2: Use of Guard Beds: For continuous flow setups, consider using a guard bed to trap poisons before they reach the main catalyst bed.[4] | |
| Inadequate Reaction Conditions | The hydrogen pressure, temperature, or solvent may not be optimal for the specific substrate and catalyst. |
| Solution 1: Optimize Conditions: Systematically increase the hydrogen pressure and/or temperature. For challenging hydrogenations, pressures exceeding 80 bar and temperatures above 80°C may be necessary.[1] | |
| Solution 2: Solvent Choice: The choice of solvent can significantly influence the reaction rate. Protic solvents like ethanol or acetic acid are commonly used and can enhance the reaction rate.[5] | |
| Poor Catalyst Quality | The catalyst may be old, have been improperly stored, or be from a low-quality batch, resulting in reduced activity. |
| Solution: Use Fresh Catalyst: Employ a fresh batch of catalyst from a reputable supplier. |
Guide 2: Unexpected Byproducts and Changes in Selectivity
Problem: The reaction is producing unexpected byproducts, or the selectivity towards the desired piperidine derivative has decreased.
| Possible Cause | Troubleshooting Steps & Solutions |
| Partial Catalyst Poisoning | Poisons can alter the electronic properties of the catalyst's metal surface, which may change the preferred reaction pathway, leading to the formation of intermediates or side products.[3] |
| Solution 1: Identify and Remove Poison: Analyze starting materials for potential poisons and implement purification steps as described in Guide 1. | |
| Solution 2: Catalyst Regeneration: If the catalyst has been poisoned, it may be possible to regenerate it. See the detailed protocols for catalyst regeneration below. | |
| N-Alkylation in Alcoholic Solvents | The newly formed piperidine can act as a nucleophile and react with alcoholic solvents, especially at elevated temperatures, leading to N-alkylated byproducts.[5] |
| Solution 1: Lower Reaction Temperature: If feasible, conduct the hydrogenation at a lower temperature to minimize this side reaction.[5] | |
| Solution 2: Change Solvent: Switch to a non-alkylating solvent, such as ethyl acetate or an ethereal solvent.[5] |
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of piperidine synthesis?
A1: Catalyst poisoning refers to the deactivation of a catalyst by a chemical substance. In piperidine synthesis via pyridine hydrogenation, the nitrogen atom in both the pyridine reactant and the piperidine product can act as a poison by strongly adsorbing to the active sites of the metal catalyst.[1] This blocks reactant molecules from accessing these sites, leading to a decrease in reaction rate and overall efficiency.[1] Other impurities, such as sulfur compounds, can also act as potent catalyst poisons.[3]
Q2: Which catalysts are most susceptible to poisoning during pyridine hydrogenation?
A2: Precious metal catalysts are highly effective for pyridine hydrogenation but are also susceptible to poisoning. The general order of sensitivity to nitrogen poisoning is Pd > Ru >> Rh.[5] Therefore, palladium catalysts (e.g., Pd/C) are the most susceptible, while rhodium catalysts (e.g., Rh/C) are significantly more resistant.[1][5] Nickel catalysts can also be poisoned by nitrogen-containing compounds.[1]
Q3: What are the typical signs of catalyst poisoning in my experiment?
A3: The primary indicators of catalyst poisoning include:
-
A noticeable decrease in the reaction rate.[1]
-
The reaction stalling before all the starting material is consumed (incomplete conversion).[1]
-
A change in the product distribution, with the formation of unexpected byproducts (changes in selectivity).[1]
Q4: Can a poisoned catalyst be regenerated?
A4: In some cases, yes. The reversibility of poisoning depends on the nature of the poison and its interaction with the catalyst. For poisoning by amines like piperidine, regeneration can often be achieved through specific washing and treatment procedures.[6] However, strong chemisorption of poisons like sulfur can lead to irreversible deactivation, necessitating catalyst replacement.[7]
Q5: How does water affect the hydrogenation of pyridine?
A5: The effect of water is catalyst-dependent. For some catalysts, the presence of water can enhance the reaction rate. For instance, with Pd/Al₂O₃ and Rh/Al₂O₃ catalysts, the highest conversion of acetophenone (a model compound for hydrogenation) was achieved in water.[8] However, for other catalytic systems, water can act as a poison.[9] Therefore, the role of water should be evaluated on a case-by-case basis.
Data Presentation
Table 1: Comparison of Catalysts for Pyridine Hydrogenation
| Catalyst | Substrate | Temp (°C) | Pressure (bar) | Solvent | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| 5% Rh₂O₃ | Pyridine | 40 | 5 | TFE | 16 | >99 | >99 | [10] |
| 10% Pd/C | 4-Pyridinecarbonitrile | 30 | 6 | Water/DCM | 11 | 100 | 96 (to 4-PIPA) | [10] |
| Pt/C | Methyl pyridine-4-carboxylate | 80 | 30 | Acetic Acid | - | 100 | - | [11] |
| Rh/C | Methyl pyridine-4-carboxylate | 80 | 30 | Acetic Acid | - | 100 | - | [11] |
| Pd/C | Methyl pyridine-4-carboxylate | 80 | 30 | Acetic Acid | - | 100 | - | [11] |
| Ru-Pd/Ac | Pyridine | 100 | 30 | - | 1 | >99 | 100 | [3] |
| 0.5% Pd-1% Ag/Al₂O₃ | Pyridine | 60 | 70 | - | 3 | 99 | 99 | [7] |
| Rh/KB | Pyridine | Ambient | Ambient | MTBE | 0.6 | - | High | [12] |
TFE = 2,2,2-Trifluoroethanol, DCM = Dichloromethane, 4-PIPA = 4-(aminomethyl)piperidine, MTBE = Methyl tert-butyl ether
Experimental Protocols
Protocol 1: Desulfurization of Pyridine using Activated Carbon
This protocol describes a general procedure for removing sulfur-containing impurities from pyridine, which can act as potent catalyst poisons.
Materials:
-
Sulfur-contaminated pyridine
-
Activated carbon (powdered or granular)
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
Filtration apparatus (e.g., Buchner funnel, filter paper, and vacuum flask)
-
Rotary evaporator (optional)
Procedure:
-
Adsorbent Preparation: Dry the activated carbon at 120°C for 24 hours to remove any adsorbed moisture.[2]
-
Adsorption: In a suitable flask, add the activated carbon to the sulfur-contaminated pyridine. A typical starting ratio is 1-5 g of activated carbon per 100 mL of pyridine.
-
Stirring: Stir the mixture vigorously at room temperature for a predetermined contact time, typically ranging from 30 minutes to a few hours. The optimal time may need to be determined experimentally.
-
Filtration: Separate the activated carbon from the purified pyridine by vacuum filtration.
-
Solvent Removal (if applicable): If the pyridine was dissolved in a solvent for the purification process, remove the solvent using a rotary evaporator.
-
Analysis: Analyze the purified pyridine for sulfur content using an appropriate analytical technique (e.g., gas chromatography with a sulfur-selective detector) to confirm the removal of impurities.
Protocol 2: Regeneration of Amine-Poisoned Palladium on Carbon (Pd/C) Catalyst
This protocol provides a general method for regenerating a Pd/C catalyst that has been deactivated by nitrogen-containing compounds such as piperidine.
Method A: Acid and Chloroform Wash [6]
Materials:
-
Spent Pd/C catalyst
-
Chloroform
-
Glacial acetic acid
-
Absolute ethanol
-
Deionized water
-
Stirring apparatus
-
Filtration apparatus
-
Ultrasonic bath
-
Drying oven
Procedure:
-
Initial Wash: If the catalyst is mixed with the product, dissolve the product in a suitable solvent (e.g., glacial acetic acid) and separate the catalyst by filtration. Wash the catalyst with absolute ethanol.
-
Solvent Treatment: Transfer the catalyst to a flask and add a mixture of chloroform and glacial acetic acid (e.g., a 2:3 v/v ratio).
-
Heating and Stirring: Heat the mixture to 60°C and stir for 1 hour.
-
Sonication: After stirring, place the flask in an ultrasonic bath for 15 minutes.
-
Filtration and Washing: Filter the catalyst and wash it thoroughly with absolute ethanol followed by deionized water.
-
Drying: Dry the regenerated catalyst in an oven at a suitable temperature (e.g., 110°C) for several hours.
-
Activity Test: Test the activity of the regenerated catalyst in a small-scale reaction to confirm the restoration of its catalytic performance.
Method B: Alkaline Wash
Materials:
-
Spent Pd/C catalyst
-
Aqueous sodium carbonate solution (e.g., 10 wt%)
-
Deionized water
-
Stirring apparatus with heating capability
-
Filtration apparatus
-
Drying oven
Procedure:
-
Catalyst Isolation: Separate the spent catalyst from the reaction mixture by filtration.
-
Alkaline Slurry: Create a slurry of the spent catalyst in an aqueous sodium carbonate solution.
-
Heating: Heat the slurry with stirring to a temperature of approximately 100-150°C for 1-2 hours.
-
Cooling and Filtration: Allow the mixture to cool to room temperature and then filter to recover the catalyst.
-
Washing: Wash the catalyst thoroughly with deionized water until the filtrate is neutral.
-
Drying: Dry the regenerated catalyst in an oven.
-
Activity Test: Evaluate the performance of the regenerated catalyst.
Visualizations
Caption: Troubleshooting workflow for catalyst poisoning in piperidine synthesis.
Caption: Mechanism of catalyst poisoning by product and impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of adsorptive desulfurization performance and economic applicability comparison of activated carbons prepared from various carbon sources - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Regeneration of Palladium Catalysts for Hydrogenation Reactions
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with palladium catalysts in hydrogenation reactions.
Troubleshooting Guide: Catalyst Deactivation
This section addresses the primary issue encountered during catalytic hydrogenation: a decline in catalyst performance.
Q1: My hydrogenation reaction has stalled or the reaction rate has significantly decreased. What are the first steps to diagnose the problem?
A stalled or sluggish reaction is a primary indicator of catalyst deactivation. The initial diagnostic steps should focus on identifying the root cause, which typically falls into three categories: poisoning, coking, or sintering.
Initial Diagnostic Workflow
Technical Support Center: Purification of 1-methyl-2-piperidineethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-methyl-2-piperidineethanol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the purification of 1-methyl-2-piperidineethanol?
A1: The primary challenges in purifying 1-methyl-2-piperidineethanol stem from its physicochemical properties. As a tertiary amine and a primary alcohol, it is a polar and hygroscopic compound, making it highly soluble in water and other polar solvents. This can complicate extraction and solvent removal steps. Its high boiling point necessitates vacuum distillation to prevent thermal degradation. Additionally, it may be prone to oxidation and can be challenging to crystallize as a free base.
Q2: What are the common impurities found in crude 1-methyl-2-piperidineethanol?
A2: Common impurities can include unreacted starting materials from the synthesis, such as 2-pyridineethanol, and byproducts like N-methylated versions of other piperidine-related compounds.[1] Solvents used in the reaction and workup are also common impurities. Degradation products from oxidation or thermal stress during processing may also be present.
Q3: Is it better to purify 1-methyl-2-piperidineethanol as a free base or as a salt?
A3: The choice between purifying as a free base or a salt depends on the specific impurities and the desired final form. The free base is a liquid at room temperature and can be purified by distillation.[2] However, its high polarity can make chromatographic purification challenging. Converting it to a salt (e.g., hydrochloride or tartrate) often yields a crystalline solid that can be purified by recrystallization, which can be very effective at removing certain types of impurities.
Q4: How can I remove water from my sample of 1-methyl-2-piperidineethanol?
A4: Due to its hygroscopic nature, removing water is a critical step. For solvent extracts containing the product, drying over anhydrous sodium sulfate or magnesium sulfate is effective. If the final product contains residual water, azeotropic distillation with a solvent like toluene can be employed, followed by vacuum distillation of the product.
Troubleshooting Guide
Issue 1: Low Yield After Distillation
-
Q: I am losing a significant amount of my product during vacuum distillation. What could be the cause?
-
A: Several factors could contribute to low yield during distillation:
-
Inadequate Vacuum: If the vacuum is not deep enough, a higher temperature will be required to distill the compound, which can lead to thermal degradation. Ensure your vacuum pump is functioning correctly and all connections are airtight.
-
Bumping: The liquid may be boiling too rapidly and "bumping" over into the receiving flask. Using a magnetic stir bar or boiling chips can ensure smooth boiling. A slow and gradual increase in temperature is also recommended.
-
Hold-up in the Apparatus: A significant portion of the product can be lost as a thin film on the surfaces of a large or complex distillation apparatus. Use the smallest appropriate glassware for the volume you are distilling.
-
-
Issue 2: Persistent Impurities After Column Chromatography
-
Q: I'm running a silica gel column, but a polar impurity is co-eluting with my product. How can I improve the separation?
-
A: Co-elution of polar compounds is a common issue. Here are some strategies to improve separation:
-
Adjust Solvent Polarity: A common mobile phase for amines is a mixture of dichloromethane and methanol. You can try decreasing the polarity by reducing the percentage of methanol. Adding a small amount of a base like triethylamine (0.1-1%) to the eluent can deactivate the acidic sites on the silica gel, reducing tailing and potentially improving the separation of basic compounds.
-
Change the Stationary Phase: If adjusting the mobile phase is ineffective, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for the purification of amines. Alternatively, reverse-phase chromatography (C18) with a suitable polar mobile phase could provide a different selectivity.
-
-
Issue 3: Difficulty with Crystallization
-
Q: I have converted my 1-methyl-2-piperidineethanol to its hydrochloride salt, but it oils out instead of crystallizing. What should I do?
-
A: "Oiling out" is a common problem in crystallization and indicates that the compound's solubility in the chosen solvent is too high at that temperature. Here are some troubleshooting steps:
-
Change the Solvent System: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated. Experiment with different solvent systems. A mixture of a good solvent (e.g., ethanol, methanol) and a poor solvent (e.g., diethyl ether, ethyl acetate, hexane) often works well. Add the poor solvent dropwise to a heated solution of your compound in the good solvent until turbidity persists, then allow it to cool slowly.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. If you have a small amount of pure crystalline material, you can "seed" the supersaturated solution to initiate crystal growth.[3]
-
Slow Cooling: Rapid cooling often leads to the formation of an oil. Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer to maximize crystal formation.
-
-
Quantitative Data Summary
The following table summarizes typical results from different purification methods for 1-methyl-2-piperidineethanol. These values are representative and may vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Purity Achieved (Typical) | Recovery Yield (Typical) | Key Advantages | Key Disadvantages |
| Fractional Vacuum Distillation | 95-98% | 70-85% | Effective for removing non-volatile impurities. | Potential for thermal degradation; not ideal for isomers. |
| Silica Gel Column Chromatography | >98% | 60-80% | Good for removing closely related polar impurities. | Can have lower yields due to product adsorption. |
| Recrystallization (as HCl salt) | >99% | 80-95% (after conversion) | Excellent for achieving high purity; removes isomers. | Requires an additional chemical step (salt formation). |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Place the crude 1-methyl-2-piperidineethanol (e.g., 10 g) and a small magnetic stir bar into the distillation flask.
-
Distillation:
-
Begin stirring and apply a vacuum (e.g., 10-20 Torr).
-
Gradually heat the distillation flask using a heating mantle.
-
Collect and discard any initial low-boiling fractions (typically residual solvents).
-
Collect the main fraction at the expected boiling point (e.g., 82-84 °C at 19 Torr).[2]
-
Stop the distillation when the temperature begins to drop or when only a small residue remains in the distillation flask.
-
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 dichloromethane:methanol). Pack the column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.
-
Elution:
-
Begin eluting with the low-polarity solvent mixture, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., to 95:5 dichloromethane:methanol) to elute the product.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
-
Product Collection: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Protocol 3: Recrystallization as a Hydrochloride Salt
-
Salt Formation:
-
Dissolve the crude 1-methyl-2-piperidineethanol in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate. Collect the solid by filtration and wash with cold diethyl ether.
-
-
Recrystallization:
-
Dissolve the crude salt in a minimal amount of a hot solvent, such as a mixture of ethanol and ethyl acetate.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizations
Caption: General experimental workflow for the purification of 1-methyl-2-piperidineethanol.
Caption: Troubleshooting decision tree for purification of 1-methyl-2-piperidineethanol.
References
resolving issues with the stability of "2-Piperidineethanol, 1-methyl-" in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of "2-Piperidineethanol, 1-methyl-" in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and resolve common stability-related issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the concentration of my 2-Piperidineethanol, 1-methyl- stock solution over time. What could be the cause?
A decrease in concentration is likely due to chemical degradation. "2-Piperidineethanol, 1-methyl-" contains a tertiary amine and a primary alcohol, which can be susceptible to degradation under certain conditions. The most common degradation pathways include oxidation of the tertiary amine and oxidation of the primary alcohol.[1][2][3][4] It is also possible that the compound is sensitive to pH, temperature, or light.[5][6]
Q2: What are the likely degradation products of 2-Piperidineethanol, 1-methyl-?
Based on the functional groups present, the likely degradation products could be:
-
N-oxide: Oxidation of the tertiary amine can form the corresponding N-oxide.[4][7]
-
Aldehyde and Carboxylic Acid: The primary alcohol can be oxidized first to an aldehyde and then further to a carboxylic acid.[8][9][10]
-
Products of C-N bond cleavage: Under certain oxidative or thermal stress, the bond between the piperidine ring and the ethanol group, or within the ring itself, could cleave.
Q3: My solution of 2-Piperidineethanol, 1-methyl- has turned slightly yellow. What does this indicate?
A color change, such as turning yellow, is often an indicator of degradation. This can be due to the formation of small amounts of chromophoric degradation products. Oxidative degradation pathways, in particular, can sometimes lead to colored impurities.[1]
Q4: How can I prevent the degradation of 2-Piperidineethanol, 1-methyl- in my solutions?
To enhance the stability of your solutions, consider the following:
-
Storage Conditions: Store stock solutions at low temperatures (e.g., 2-8 °C or frozen) and protect them from light by using amber vials or wrapping the container in foil.
-
pH Control: If you suspect pH-related instability, buffer your solutions to a pH where the compound is most stable. This would typically be determined during pre-formulation studies.
-
Inert Atmosphere: For long-term storage or if you suspect oxidation, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: The choice of solvent can impact stability. Ensure the solvent is of high purity and free from peroxides or other reactive impurities.
Q5: What analytical methods are suitable for monitoring the stability of 2-Piperidineethanol, 1-methyl-?
A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective technique.[11] A suitable HPLC method should be able to separate the parent compound from all potential degradation products.
Troubleshooting Guide
If you are encountering stability issues with "2-Piperidineethanol, 1-methyl-", the following logical workflow can help you identify and resolve the problem.
Caption: A flowchart for troubleshooting stability issues.
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for "2-Piperidineethanol, 1-methyl-" based on its chemical structure.
Caption: Potential chemical degradation routes.
Summary of Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[5][6] The table below summarizes typical conditions that can be applied to "2-Piperidineethanol, 1-methyl-". The expected degradation level is generally targeted at 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound.
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway Triggered |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24 - 72 hours | May promote ring opening or other acid-catalyzed reactions. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 24 - 72 hours | Generally, less susceptible unless specific base-labile groups are present. |
| Oxidation | 3% H₂O₂ at room temperature | 8 - 24 hours | Oxidation of the tertiary amine to N-oxide and the primary alcohol. |
| Thermal Degradation | 80 °C (in solid state and in solution) | 48 - 96 hours | General decomposition, potential for C-N bond cleavage. |
| Photostability | Exposed to light (ICH Q1B guidelines) | Variable | Photolytic degradation, often involving radical mechanisms. |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol provides a general framework. Specific concentrations and time points may need to be optimized for "2-Piperidineethanol, 1-methyl-".
Objective: To investigate the degradation of "2-Piperidineethanol, 1-methyl-" under various stress conditions and to identify the resulting degradation products.
Materials:
-
2-Piperidineethanol, 1-methyl-
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV and/or MS detector
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of "2-Piperidineethanol, 1-methyl-" in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60 °C.
-
Base Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60 °C.
-
Oxidative Degradation: Mix a portion of the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature.
-
Thermal Degradation: Place a sample of the stock solution and a sample of the solid compound in an oven at 80 °C.
-
Photostability: Expose a sample of the stock solution and a sample of the solid compound to light according to ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.
-
-
Time Points: Withdraw aliquots from each stress condition at appropriate time intervals (e.g., 0, 4, 8, 12, 24, 48, 72 hours).
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before dilution.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor the peak area of the parent compound and any new peaks that appear.
-
Calculate the percentage of degradation.
-
-
Peak Purity and Mass Balance:
-
Assess the peak purity of the parent compound using a photodiode array (PDA) detector.
-
Calculate the mass balance to account for the parent compound and all degradation products.
-
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pharmasm.com [pharmasm.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Oxidation of tertiary amine-derivatized surfaces to control protein adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. studymind.co.uk [studymind.co.uk]
- 9. chemistrylovers.com [chemistrylovers.com]
- 10. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. longdom.org [longdom.org]
Technical Support Center: Optimizing HPLC Conditions for 1-Methyl-2-Piperidineethanol
Welcome to the technical support center for the HPLC analysis of 1-methyl-2-piperidineethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve baseline separation and robust analytical results.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate 1-methyl-2-piperidineethanol?
A1: For a starting reversed-phase HPLC (RP-HPLC) method, a C18 column is a common choice for piperidine-containing compounds.[1] Since 1-methyl-2-piperidineethanol is a polar compound and lacks a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector is recommended for direct analysis. Alternatively, pre-column derivatization can be performed to attach a UV-active functional group, allowing for UV detection.[1][2]
Here is a suggested starting point for an RP-HPLC method without derivatization:
| Parameter | Recommended Starting Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | Charged Aerosol Detector (CAD) or Refractive Index (RI) |
| Injection Vol. | 10 µL |
| Sample Diluent | Mobile Phase A |
Q2: My peak for 1-methyl-2-piperidineethanol is tailing. What are the common causes and solutions?
A2: Peak tailing for basic compounds like 1-methyl-2-piperidineethanol is a frequent issue in RP-HPLC. It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based column packing.
Here are some common causes and their respective solutions:
| Common Cause | Recommended Solution |
| Silanol Interactions | Add a basic modifier like 0.1% triethylamine (TEA) or diethylamine (DEA) to the mobile phase to mask the silanol groups. Alternatively, use a base-deactivated column. |
| Low Mobile Phase pH | Increase the mobile phase pH to suppress the ionization of residual silanols. However, be mindful of the column's pH stability range. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Metal Contamination | Use a mobile phase with a chelating agent like ethylenediaminetetraacetic acid (EDTA) if metal contamination from the HPLC system or sample is suspected. |
Q3: I am not getting any peak for 1-methyl-2-piperidineethanol using a UV detector. Why is that?
A3: 1-methyl-2-piperidineethanol does not possess a significant UV chromophore, which is a structural feature that absorbs UV light. Therefore, it is not readily detectable by a standard UV detector.[2]
To analyze this compound using HPLC, you have two primary options:
-
Use a Universal Detector: Employ a detector that does not rely on UV absorbance, such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a Refractive Index (RI) detector.
-
Pre-column Derivatization: Chemically modify the analyte before injection to introduce a UV-active functional group. A common approach for amines is to react them with a derivatizing agent like 4-toluenesulfonyl chloride (tosyl chloride) or benzoyl chloride.[1]
Q4: How can I separate the enantiomers of 1-methyl-2-piperidineethanol?
A4: Since 1-methyl-2-piperidineethanol is a chiral molecule, separating its enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point for the separation of chiral pharmaceuticals.[3][4][5]
A systematic approach to developing a chiral separation method involves:
-
Column Screening: Test a variety of chiral columns with different selectivities.
-
Mobile Phase Optimization: Screen different mobile phase modes, including normal-phase (e.g., hexane/ethanol), reversed-phase (e.g., acetonitrile/water), and polar organic mode (e.g., acetonitrile/methanol).
-
Additive Selection: For basic analytes, adding a small amount of a basic modifier (e.g., diethylamine) in normal-phase or an acidic modifier (e.g., trifluoroacetic acid) in reversed-phase can improve peak shape and resolution.
Troubleshooting Guides
Problem: Poor or No Baseline Separation
If you are observing co-eluting peaks or a lack of resolution between your analyte and other components, consider the following troubleshooting steps.
Experimental Protocol: Optimizing Baseline Separation
-
Initial Assessment:
-
Inject a standard of 1-methyl-2-piperidineethanol to confirm its retention time.
-
Run a blank injection (diluent only) to identify any system peaks.
-
-
Mobile Phase Modification:
-
Adjust Organic Solvent Strength: If peaks are eluting too quickly, decrease the initial percentage of the organic solvent (acetonitrile or methanol) in your gradient or switch to a weaker solvent. If peaks are eluting too late, increase the organic solvent percentage.
-
Change Organic Solvent: If resolution is still poor, try switching from acetonitrile to methanol or vice-versa, as this can alter selectivity.
-
Modify pH: Adjusting the pH of the aqueous mobile phase can change the ionization state of the analyte and other components, which can significantly impact retention and selectivity. For basic compounds, a higher pH (within the column's limits) may improve peak shape.
-
-
Gradient Optimization:
-
Shallow Gradient: If peaks are closely eluting, make the gradient shallower (i.e., increase the gradient time) around the elution time of the analyte. This will increase the separation window between peaks.
-
-
Column and Temperature Adjustments:
-
Column Chemistry: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to achieve different selectivity.
-
Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, but it may also increase backpressure. Conversely, increasing the temperature can decrease viscosity and improve efficiency, but may also reduce retention.
-
The logical workflow for troubleshooting poor separation is illustrated in the diagram below.
Problem: Baseline Drift or Noise
A drifting or noisy baseline can interfere with peak integration and reduce the accuracy of your analysis.
Experimental Protocol: Stabilizing the Baseline
-
System Equilibration:
-
Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before starting a run. This is especially important for gradient methods.
-
-
Mobile Phase Preparation:
-
Use high-purity HPLC-grade solvents and reagents.
-
Degas the mobile phases before use by sonication or vacuum filtration to remove dissolved gases.
-
Ensure the mobile phase components are fully miscible and that no precipitation occurs.
-
-
System Check:
-
Check for leaks in the pump, injector, and fittings.
-
Purge the pump to remove any air bubbles from the lines.
-
Clean the detector flow cell according to the manufacturer's instructions.
-
-
Contamination Troubleshooting:
-
Run a blank gradient (without an injection) to see if the baseline drift is related to the mobile phase or system contamination.
-
If the blank gradient shows drift, prepare fresh mobile phases.
-
If the problem persists, flush the system with a strong solvent (e.g., isopropanol) to remove any contaminants.
-
The logical relationship of potential causes for baseline issues is depicted below.
References
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Piperidine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the Gas Chromatography (GC) analysis of piperidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the GC analysis of piperidine compounds?
A1: In an ideal GC analysis, chromatographic peaks should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the peak's asymmetry is skewed, with the latter half of the peak being broader than the front half.[1] For basic compounds like piperidine, this is a common issue due to their tendency to interact with active sites within the GC system.[2] This is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and ultimately compromise the quantitative accuracy of the analysis.[3][4]
Q2: What are the primary causes of peak tailing for piperidine compounds?
A2: The causes of peak tailing can be broadly categorized into two groups: chemical interactions and physical issues within the GC system.
-
Chemical Causes: These are particularly relevant for active compounds like piperidine.
-
Active Sites: The basic nitrogen atom in the piperidine ring can interact with acidic silanol groups present on the surfaces of untreated or poorly deactivated inlet liners, the GC column, or even glass wool packing.[5][6] This secondary interaction is a major cause of peak tailing.[2]
-
Column Contamination: Accumulation of non-volatile matrix components or sample degradation products at the head of the column can create new active sites.[5]
-
-
Physical Causes: These issues can affect all compounds in the analysis, not just piperidine.
-
Improper Column Installation: An incorrectly cut column end (not a clean, 90-degree cut) or improper installation depth in the inlet can cause turbulence in the carrier gas flow path, leading to peak tailing.[3]
-
Dead Volume: Unswept volumes in the flow path, for instance, due to incorrect ferrule fittings or column positioning, can cause a portion of the analyte molecules to be delayed, resulting in a tailing peak.[3]
-
Low Split Ratio: In split injections, a very low split ratio might not provide a high enough flow rate to efficiently transfer the sample into the column, which can cause peak tailing, especially for early eluting peaks.[4]
-
Q3: How can I quickly diagnose the source of peak tailing in my piperidine analysis?
A3: A systematic approach is the most effective way to diagnose the problem. Start by observing the chromatogram:
-
Are all peaks tailing, or just the piperidine compound(s)?
-
If all peaks are tailing, the issue is likely physical . Start by checking the column installation, looking for leaks, and ensuring proper gas flow rates.[3][7]
-
If only the piperidine peak(s) and other polar compounds are tailing, the cause is likely chemical . This points to active sites in your system that are interacting with your basic analytes.[2][3]
-
A logical workflow for troubleshooting can help pinpoint the issue.
Troubleshooting Guides
Guide 1: Addressing Chemical Activity in the GC System
If you suspect that active sites in your GC system are causing peak tailing for your piperidine compounds, follow these steps:
Q: What is the first and most common component to replace when troubleshooting active compound peak tailing?
A: The inlet liner is the most frequent source of activity and should be the first component to be addressed.[8] Over time, the deactivation layer on the liner can degrade, or it can become contaminated with sample matrix, exposing active silanol groups.[5]
Recommended Action: Replace the existing liner with a new, high-quality deactivated liner . For piperidine and other basic compounds, a base-deactivated liner is often the best choice as it is specifically treated to minimize interactions with basic analytes.[9]
Q: What should I do if replacing the liner doesn't solve the problem?
A: If peak tailing persists after replacing the liner, the contamination or activity may be at the front of your GC column.
Recommended Action: Trim the front end of the column. A small trim of 10-20 cm is often sufficient to remove the contaminated section.[4][10] Be sure to make a clean, square cut. After trimming, you may need to slightly adjust your retention time windows.
Q: Are there specific types of GC columns that are better for analyzing piperidine compounds?
A: Yes, using a column that is specifically designed for the analysis of basic compounds can significantly improve peak shape. Look for columns that are described as base-deactivated or have low silanol activity. These columns have a specially treated surface that minimizes the interaction with basic analytes like piperidine.[2]
The interaction between a piperidine compound and an active silanol site is a primary cause of peak tailing.
Guide 2: Correcting Physical Issues in the GC System
If all peaks in your chromatogram are tailing, a physical problem with your GC setup is the likely culprit.
Q: How do I ensure my GC column is installed correctly?
A: Proper column installation is critical for good peak shape. Pay attention to two key aspects:
-
Column Cut: The end of the column should be cut cleanly and at a 90-degree angle. A jagged or angled cut can create turbulence and lead to peak tailing. Use a ceramic scoring wafer or a specialized tool for a clean cut.[3]
-
Installation Depth: The column must be inserted to the correct depth within the inlet. If it's too high or too low, it can create dead volumes. Refer to your GC manufacturer's instructions for the correct installation depth for your specific inlet and ferrule size.[3][11]
Q: Could my injection parameters be causing peak tailing?
A: Yes, certain injection parameters can contribute to peak tailing.
-
Inlet Temperature: An inlet temperature that is too low can cause slow vaporization of the sample, leading to broader, tailing peaks. Ensure the inlet temperature is appropriate for the solvent and analytes.[5][11]
-
Solvent Effect in Splitless Injection: In splitless mode, if the initial oven temperature is not significantly lower than the boiling point of the solvent, it can lead to poor focusing of the analytes on the column, resulting in tailing or split peaks, particularly for early eluting compounds. A general rule is to set the initial oven temperature at least 20°C below the solvent's boiling point.[4]
Quantitative Data Summary
The following table provides a summary of expected improvements in peak shape, as measured by the tailing factor (Tf), after implementing various troubleshooting steps for a hypothetical piperidine compound. A tailing factor of 1.0 indicates a perfectly symmetrical peak.
| Troubleshooting Action | Tailing Factor (Tf) Before | Tailing Factor (Tf) After (Expected) | Notes |
| Replace standard liner with a base-deactivated liner | 2.5 | < 1.5 | Especially effective for basic compounds like piperidine.[9] |
| Trim 20 cm from the front of an aged column | 2.2 | < 1.6 | Removes accumulated non-volatile residues and active sites.[4] |
| Re-install column with a clean, square cut | 1.9 | < 1.3 | Corrects physical flow path disruptions.[3] |
| Optimize initial oven temperature for splitless injection | 2.0 (for early peaks) | < 1.4 | Improves analyte focusing at the head of the column.[4] |
| "Prime" the system with a high-concentration standard | 2.8 | ~1.8 (initially) | Temporarily deactivates active sites, but the effect may not be long-lasting.[7] |
Experimental Protocols
Protocol 1: Replacing the GC Inlet Liner
Objective: To replace a potentially contaminated or non-ideal inlet liner with a new, deactivated liner to reduce peak tailing of piperidine compounds.
Materials:
-
New, deactivated GC inlet liner (base-deactivated is recommended)
-
New O-ring for the liner
-
Tweezers or a liner removal tool
-
Wrenches for the inlet
-
Clean, lint-free gloves
Procedure:
-
Cool Down the Inlet: Set the GC inlet temperature to a safe temperature (e.g., below 50°C) and wait for it to cool down completely to avoid burns.[12]
-
Turn Off Carrier Gas Flow: Turn off the carrier gas flow to the inlet.
-
Open the Inlet: Using the appropriate wrench, carefully open the inlet assembly to access the liner.
-
Remove the Old Liner: Use tweezers or a liner removal tool to gently pull the old liner straight out of the inlet.[12][13] Be careful not to scratch the inside of the inlet.
-
Install the New Liner:
-
Wearing clean gloves, place a new O-ring onto the new liner.
-
Carefully insert the new liner into the inlet, ensuring it is fully seated.[12]
-
-
Reassemble the Inlet: Close the inlet assembly and tighten the nut to the manufacturer's specification. Do not overtighten.
-
Restore Gas Flow and Check for Leaks: Turn the carrier gas back on. Use an electronic leak detector to check for leaks around the inlet nut.
-
Equilibrate the System: Set the inlet to the desired operating temperature and allow the system to equilibrate before running samples.
Protocol 2: Conditioning a New GC Column
Objective: To properly condition a new GC column to remove any residual manufacturing materials and ensure a stable baseline, which is crucial for analyzing active compounds like piperidine.
Materials:
-
New GC column
-
Appropriate nuts and ferrules
-
Wrenches for the inlet and detector fittings
-
Carrier gas (high purity)
Procedure:
-
Install the Column in the Inlet:
-
Purge the Column: Turn on the carrier gas and set the flow rate appropriate for the column diameter. Allow the gas to flow through the column for 15-30 minutes at room temperature to purge any air from the system.[3][5]
-
Temperature Programmed Conditioning:
-
While the carrier gas is flowing, program the oven to ramp from a low temperature (e.g., 40°C) to about 20°C above the maximum temperature you plan to use in your analytical method (do not exceed the column's maximum isothermal temperature limit). A ramp rate of 10-15°C/minute is typical.[5][14]
-
Hold the column at this upper temperature for 1-2 hours. For columns with thicker films, a longer conditioning time may be necessary.[14]
-
-
Cool the Oven and Connect to Detector: Once the conditioning is complete, cool down the oven. Turn off the carrier gas flow and carefully connect the column to the detector.
-
Final Bake-out: Restore the carrier gas flow and check for leaks at both the inlet and detector fittings. Heat the oven to your method's maximum temperature and hold until you observe a stable baseline.[16]
Protocol 3: System Priming for Piperidine Analysis
Objective: To temporarily deactivate active sites within the GC system by injecting a high-concentration standard of the piperidine analyte. This can improve peak shape for subsequent analyses of lower-concentration samples.
Procedure:
-
Prepare a Priming Standard: Prepare a solution of your piperidine compound at a concentration significantly higher (e.g., 10-50 times) than your samples.
-
Perform Priming Injections: Make several (e.g., 3-5) consecutive injections of the high-concentration priming standard using your analytical method.
-
Run a Solvent Blank: After the priming injections, inject a solvent blank to ensure there is no carryover of the high-concentration standard.
-
Analyze Samples: Proceed with the analysis of your regular samples. You should observe improved peak shape for the piperidine analyte.
-
Re-prime as Needed: The deactivating effect of priming is temporary. You may need to re-inject the priming standard periodically during a long sequence of samples if you notice the peak tailing begins to return.[7]
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Effect of injected sample amount on the shape of chromatographic peaks under condition of linear partition isotherm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.mit.edu [web.mit.edu]
- 10. Peak tailing - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 13. medium.com [medium.com]
- 14. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 15. toolify.ai [toolify.ai]
- 16. devtoolsdaily.com [devtoolsdaily.com]
Validation & Comparative
Comparative Guide to Analytical Methods for the Quantification of 2-Piperidineethanol, 1-methyl-
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2-Piperidineethanol, 1-methyl-, a piperidine derivative of interest in pharmaceutical development and research. The selection of an appropriate analytical technique is critical for ensuring accurate and reliable data for quality control, pharmacokinetic studies, and impurity profiling. This document presents an objective comparison of commonly employed techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by established principles of analytical method validation.
Comparison of Analytical Techniques
The choice of analytical method for 2-Piperidineethanol, 1-methyl- depends on factors such as the required sensitivity, sample matrix, and the intended application.[1] Given that 2-Piperidineethanol, 1-methyl- is a volatile compound, GC-MS is a suitable technique.[1] However, for enhanced sensitivity and for the analysis of non-volatile derivatives or complex biological matrices, LC-MS/MS is often the preferred method.[1][2] HPLC-UV can be a robust and cost-effective alternative, although it may require a derivatization step to introduce a UV-active chromophore, as piperidine derivatives often lack a significant UV chromophore.[1][3]
Table 1: Comparison of Analytical Method Performance Parameters
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analyte Volatility | Requires analyte to be volatile or rendered volatile through derivatization.[1] | Suitable for a wide range of compounds, including non-volatile molecules.[1] | Suitable for a broad spectrum of compounds, including non-volatile and thermally labile ones.[1] |
| Linearity Range | Typically in the µg/L to mg/L range. For some piperidine derivatives, linearity has been established from 0.0014 mg/mL to 0.045 mg/mL.[1] | Generally in the µg/mL range. For piperine (a piperidine alkaloid), a linear range of 5-50 µg/mL has been demonstrated.[1] | Generally offers a wider dynamic range, from ng/L to mg/L.[1] |
| Limit of Detection (LOD) | Method dependent, can reach low µg/L levels. | Dependent on derivatization efficiency and chromophore absorbance. | Typically offers the highest sensitivity, reaching ng/L or even pg/L levels. |
| Selectivity | High, based on both chromatographic retention time and mass fragmentation pattern. | Moderate, based on retention time. Co-eluting impurities can interfere. | Very high, based on retention time and specific precursor-to-product ion transitions (MRM).[1] |
| Matrix Effect | Can be significant, may require extensive sample cleanup. | Can be present, but often less pronounced than in LC-MS. | Can be significant, requiring matrix-matched calibrants or stable isotope-labeled internal standards. |
| Derivatization | May be required to improve volatility and chromatographic peak shape.[3] | Often necessary to introduce a UV-absorbing chromophore.[1][3] | Generally not required, as detection is based on mass.[1] |
Experimental Protocols
The following are proposed experimental protocols for the analysis of 2-Piperidineethanol, 1-methyl-, based on established methods for piperidine and its derivatives. These protocols should be optimized and validated for the specific analyte and matrix.[1]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile compounds like 2-Piperidineethanol, 1-methyl-.[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.
-
Add a suitable internal standard.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., dichloromethane).[1]
-
Evaporate the organic layer to dryness and reconstitute in a suitable solvent for injection.
-
-
GC-MS Conditions:
-
Column: DB-17, 30 m x 0.53 mm, 1 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program: Start at 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 minutes.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer Mode: Full Scan for identification or Selected Ion Monitoring (SIM) for quantification.
-
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust approach, particularly when derivatization is employed to enhance detection.[1]
-
Sample Preparation and Derivatization:
-
HPLC-UV Conditions:
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[1]
-
Column: A reversed-phase C18 column is commonly used for the separation of piperidine derivatives.[1]
-
Mobile Phase: A gradient of acetonitrile and water with a pH-controlled buffer.[1]
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength where the derivatized analyte shows significant absorbance (e.g., 340 nm for NBD-Cl derivatives).[1]
-
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, often without the need for derivatization.[1][2]
-
Sample Preparation:
-
Sample preparation can be as simple as "dilute and shoot" or may involve protein precipitation for biological matrices, followed by centrifugation and injection of the supernatant.
-
-
LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system capable of delivering reproducible gradients.
-
Column: A reversed-phase C18 or HILIC column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid to promote ionization.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for amines like 2-Piperidineethanol, 1-methyl-.[1]
-
Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition.[1]
-
Method Validation Workflow
A crucial aspect of ensuring reliable analytical data is method validation. The validation process confirms that the analytical procedure is suitable for its intended purpose.[5]
Caption: General workflow for analytical method validation.
Sample Analysis Workflow
The following diagram illustrates a typical workflow for the analysis of a sample containing 2-Piperidineethanol, 1-methyl-.
References
Purity Assessment of 1-Methyl-2-Piperidineethanol for Pharmaceutical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stringent purity requirements for pharmaceutical intermediates are fundamental to the safety and efficacy of final drug products.[1][2] 1-Methyl-2-piperidineethanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[3][4] This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 1-methyl-2-piperidineethanol and compares its purity profile with common alternatives used in pharmaceutical development. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key analytical techniques are provided.
Overview of 1-Methyl-2-Piperidineethanol and Its Alternatives
1-Methyl-2-piperidineethanol (also known as 2-Hydroxymethyl-1-methylpiperidine) is a piperidine derivative widely used as an intermediate in the synthesis of pharmaceuticals.[3][4] Its chemical structure allows for versatile functionalization in the development of novel therapeutic agents. For the purposes of this guide, we will consider two primary alternatives that offer different synthetic advantages: 2-Piperidineethanol and N-Boc-2-piperidineethanol. The selection of a specific intermediate often depends on the synthetic route and the desired protecting group strategy.
Caption: A typical workflow for the purity assessment of a pharmaceutical intermediate.
Comparison of Alternatives
The choice between 1-methyl-2-piperidineethanol and its alternatives often hinges on the specific requirements of the synthetic process.
Table 2: Comparison of 1-Methyl-2-Piperidineethanol and Alternatives
| Feature | 1-Methyl-2-Piperidineethanol | 2-Piperidineethanol | N-Boc-2-Piperidineethanol |
| Reactivity of Nitrogen | Tertiary amine, less reactive nucleophile. | Secondary amine, more reactive nucleophile. | Boc-protected amine, requires deprotection before reaction. |
| Synthetic Utility | Used when the N-methyl group is desired in the final molecule or when the nitrogen does not need to participate in subsequent reactions. [3] | A versatile intermediate for introducing the piperidine moiety where the nitrogen can be further functionalized. [5] | Ideal for multi-step syntheses where the piperidine nitrogen needs to be protected during other chemical transformations. [6] |
| Potential for Side Reactions | Less prone to N-alkylation side reactions. | Can undergo N-alkylation or acylation if not desired. | The Boc group is stable under many reaction conditions but can be removed under acidic conditions. |
dot
Caption: Logical classification of potential impurities in pharmaceutical intermediates.
Conclusion
The purity assessment of 1-methyl-2-piperidineethanol for pharmaceutical use requires a multi-faceted analytical approach, primarily relying on HPLC, GC-MS, and NMR spectroscopy. While it is a versatile intermediate, alternatives such as 2-piperidineethanol and N-Boc-2-piperidineethanol offer distinct advantages in synthetic flexibility. The choice of intermediate should be guided by the specific synthetic strategy and the desired properties of the final API. Regardless of the chosen intermediate, adherence to stringent quality control and GMP guidelines is paramount to ensure the safety and efficacy of the resulting pharmaceutical product.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-甲基-2-哌啶甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. ispub.com [ispub.com]
- 5. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
A Comparative Guide to the Identification of Impurities in 2-Piperidineethanol, 1-methyl- by GC-MS
This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the critical task of impurity profiling of 2-Piperidineethanol, 1-methyl- (CAS: 533-15-3).[1][2] As a key intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.
The control of impurities is a critical issue for healthcare manufacturing, with regulatory authorities like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandating rigorous impurity profiling.[4][5] Unwanted chemicals, even in trace amounts, can impact the therapeutic efficacy and safety of a drug product.[6][7] This guide will explain the causality behind experimental choices, describe self-validating protocols, and compare the performance of GC-MS against alternative methods, supported by experimental data and authoritative references.
Understanding the Analyte and Potential Impurities
2-Piperidineethanol, 1-methyl- is a heterocyclic amine containing a six-membered piperidine ring with N-methyl and 2-ethanol substituents.[1][8] Its structure lends itself to volatility, making it an excellent candidate for GC-MS analysis.
Impurities can arise from various stages, including synthesis, degradation, or storage.[5][7] A common synthesis route for related compounds involves the hydrogenation of 2-pyridineethanol to form 2-piperidineethanol, which can then be N-methylated.[9] This process can introduce several potential process-related impurities:
-
Starting Materials: Unreacted 2-pyridineethanol.
-
Intermediates: Residual 2-piperidineethanol (the un-methylated precursor).[10][11]
-
By-products: Side-reaction products such as piperidine or N-methylpiperidine.[12][13]
-
Reagents & Solvents: Residual chemicals used during the synthesis and purification steps.[14]
The logical approach to impurity identification, therefore, begins with a thorough understanding of the synthetic pathway.
References
- 1. 2-Piperidineethanol, 1-methyl- | C8H17NO | CID 98085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-METHYLPIPERIDINE-2-ETHANOL | 533-15-3 [chemicalbook.com]
- 4. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 5. rroij.com [rroij.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. fiveable.me [fiveable.me]
- 9. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 10. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Piperidineethanol | 1484-84-0 [chemicalbook.com]
- 12. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Piperidine - Wikipedia [en.wikipedia.org]
- 14. omicsonline.org [omicsonline.org]
A Comparative Guide to Catalysts for the Hydrogenation of 2-Pyridineethanol
For researchers, scientists, and professionals in drug development, the efficient synthesis of 2-piperidineethanol via the hydrogenation of 2-pyridineethanol is a critical transformation. The resulting product is a valuable building block in the pharmaceutical industry.[1] This guide provides an objective comparison of various catalytic systems for this reaction, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and development applications.
The hydrogenation of the stable pyridine ring to a piperidine ring presents several challenges, including the potential for catalyst poisoning by the nitrogen-containing substrate and product, and the formation of undesirable byproducts such as N-methylated derivatives.[2][3][4] Consequently, the choice of catalyst, support, and reaction conditions is paramount to achieving high conversion, yield, and selectivity.[2] This analysis covers a range of noble metal heterogeneous catalysts, detailing their performance under various experimental setups.
Performance Comparison of Heterogeneous Catalysts
The selection of a catalyst for the hydrogenation of 2-pyridineethanol involves a trade-off between activity, selectivity, cost, and the required reaction conditions. Noble metal catalysts, particularly those based on rhodium and ruthenium, generally exhibit high activity and selectivity under milder conditions.[4][5][6] Palladium and platinum catalysts are also effective, though they may require more stringent conditions or specific solvent systems to achieve optimal performance.[2][7] The following table summarizes the performance of several key catalysts based on published experimental data.
| Catalyst | Support | Solvent | Temp. (°C) | Pressure (bar) | Time (h) | Conversion (%) | Yield of 2-Piperidineethanol (%) | Ref. |
| 5% Rh₂O₃ | - | Trifluoroethanol (TFE) | 40 | 5 | 16 | >95 | 93 | [8] |
| 5% Ru | Carbon | Isopropanol | 120 | 82.7 | 5 | ~100 | 95.8 | [2] |
| 5% Pd | Carbon | Water | 100 | 68.9 | - | - | High | [2][5] |
| PtO₂ | - | Glacial Acetic Acid | Room Temp. | 50-70 | 4-8 | ~100 | High (for similar substrates) | [7] |
Signaling Pathways and Experimental Workflows
To visualize the process, the general reaction pathway and a typical experimental workflow are depicted below.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative protocols for the hydrogenation of 2-pyridineethanol using different catalytic systems.
Protocol 1: Hydrogenation using Rhodium Oxide (Rh₂O₃)
This protocol is adapted from a study demonstrating high catalyst activity under mild conditions.[6][8]
-
Reactor Setup: A glass-lined autoclave or a similar high-pressure reactor is charged with 2-pyridineethanol (0.8 mmol), Rh₂O₃ catalyst (1 mg, 0.5 mol%), and trifluoroethanol (TFE, 1 mL).
-
System Purging: The reactor is sealed, and the atmosphere is replaced with hydrogen by pressurizing to 5 bar and then venting. This cycle is repeated three times to ensure an inert atmosphere.
-
Reaction Execution: The reactor is pressurized with hydrogen to 5 bar. The reaction mixture is stirred vigorously and heated to 40 °C.
-
Monitoring: The reaction is allowed to proceed for 16 hours. Progress can be monitored by taking aliquots (after cooling and depressurizing) and analyzing them via Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, the reactor is cooled to room temperature and carefully depressurized. The reaction mixture is filtered through a pad of Celite to remove the heterogeneous catalyst. The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure 2-piperidineethanol.
Protocol 2: General Hydrogenation using Ruthenium on Carbon (Ru/C)
This protocol is a generalized procedure based on conditions described for noble metal catalysts.[2][5]
-
Reactor Setup: A stainless-steel high-pressure autoclave is charged with 2-pyridineethanol, a solvent (e.g., isopropanol), and 5% Ruthenium on Carbon (Ru/C) catalyst (typically 1-5% w/w relative to the substrate).
-
System Purging: The autoclave is sealed and purged several times with nitrogen gas, followed by several purges with hydrogen gas.
-
Reaction Execution: The reactor is pressurized with hydrogen to the desired pressure (e.g., 80-85 bar) and heated to the target temperature (e.g., 120 °C) with vigorous stirring.
-
Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake from the gas reservoir.
-
Work-up and Isolation: Upon completion, the reactor is cooled to ambient temperature and the excess hydrogen pressure is safely vented. The catalyst is removed by filtration. The solvent is evaporated from the filtrate, and the resulting 2-piperidineethanol is purified by vacuum distillation.
Conclusion
The choice of catalyst for the hydrogenation of 2-pyridineethanol is highly dependent on the specific requirements of the synthesis, including the desired reaction conditions, tolerance to functional groups, and economic considerations.[4] For laboratory-scale synthesis and the production of fine chemicals where mild conditions are paramount, Rh₂O₃ emerges as a highly effective catalyst, offering excellent yields at low temperatures and pressures.[8][9] For larger-scale industrial applications, supported ruthenium and palladium catalysts provide robust and high-yield alternatives, albeit often requiring higher temperatures and pressures.[2] The provided protocols and comparative data serve as a foundational guide for researchers to select and optimize conditions for this important chemical transformation.
References
- 1. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Platinum vs. Palladium Catalysts in Piperidine Synthesis: A Comparative Guide
The synthesis of piperidines, a crucial scaffold in numerous pharmaceuticals and natural products, is most directly achieved through the catalytic hydrogenation of pyridine precursors.[1][2] This guide provides a detailed comparison of two of the most effective and commonly used precious metal catalysts for this transformation: platinum and palladium. The selection between these catalysts is critical and depends on factors such as the substrate's functional groups, desired selectivity, reaction conditions, and cost-effectiveness.[2]
Performance Comparison of Platinum and Palladium Catalysts
The efficiency of pyridine hydrogenation is highly dependent on the choice of catalyst and the specific reaction conditions employed. Platinum, often in the form of Platinum(IV) oxide (PtO₂, Adams' catalyst), and Palladium, typically supported on carbon (Pd/C), are both highly effective but exhibit different performance characteristics.[1][3] While both are considered potent catalytic systems, the aromaticity of the pyridine ring necessitates robust conditions, often involving elevated pressures and temperatures.[1][3] Furthermore, the Lewis basic nitrogen atom in both pyridine and the resulting piperidine can act as a catalyst poison, a challenge that must be managed during synthesis.[1]
Below is a summary of experimental data for both catalysts in the hydrogenation of various pyridine derivatives.
| Catalyst | Substrate | Solvent | Temp. (°C) | Pressure (bar) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| PtO₂ | 2-Methylpyridine | Glacial Acetic Acid | Room Temp. | 70 | 4-6 | High (not specified) | High (not specified) | [4] |
| PtO₂ | 3-Methylpyridine | Glacial Acetic Acid | Room Temp. | 70 | 4-6 | High (not specified) | High (not specified) | [4] |
| PtO₂ | 2-Bromopyridine | Glacial Acetic Acid | Room Temp. | 50 | 6 | High (not specified) | High (not specified) | [4] |
| PtO₂ | 3-Phenylpyridine | Glacial Acetic Acid | Room Temp. | 60 | 8 | High (not specified) | High (not specified) | [4] |
| 10% Pd/C | 4-Pyridinecarbonitrile | Water/DCM | 30 | 6 | 5.5 | 99 | 98 (to 4-aminomethylpiperidine) | [5] |
| 10% Pd/C | Pyridine | Not specified | 60 | 70 | Not specified | >99 | >99 | [6] |
| Pd/C | Pyridine N-oxides | Not specified | Not specified | Not specified | Not specified | High (not specified) | High (not specified) | [7] |
Reaction Mechanisms and Experimental Workflows
The fundamental process for piperidine synthesis via this route is the catalytic hydrogenation of the pyridine ring, which involves the addition of three molecules of hydrogen.[1] The reaction proceeds through partially hydrogenated intermediates before yielding the fully saturated piperidine ring.
Caption: Simplified reaction pathway for pyridine hydrogenation.
The general laboratory workflow for this type of reaction involves setting up a high-pressure reactor, executing the reaction under a hydrogen atmosphere, and subsequent work-up and purification steps to isolate the final product.
Caption: General experimental workflow for catalytic hydrogenation.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the synthesis of piperidines using both platinum and palladium catalysts.
Protocol 1: Hydrogenation of Substituted Pyridines using Platinum(IV) Oxide (PtO₂) Catalyst
This protocol is adapted from methodologies reported for the synthesis of various piperidine derivatives.[1][4] It is particularly effective for substrates where chemoselectivity is critical, and it can be performed at room temperature.[4]
Materials:
-
Substituted pyridine (1.0 eq, e.g., 1.0 g)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)[1]
-
Glacial acetic acid (solvent, e.g., 5 mL)[4]
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Charging: In a suitable high-pressure reactor vessel, add the substituted pyridine and glacial acetic acid.[4]
-
Catalyst Addition: To this solution, add the catalytic amount of PtO₂ (typically 1-5 mol%).[1]
-
Sealing and Purging: Securely seal the reactor vessel. Purge the system with an inert gas (e.g., Nitrogen) to remove air, followed by purging with hydrogen gas.
-
Reaction Execution: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[4] Begin stirring the mixture at room temperature. The reaction is typically monitored for 6-10 hours.[4]
-
Work-up and Filtration: Once the reaction is complete, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst can be pyrophoric; ensure the filter cake does not dry completely in the open air and quench it with water after filtration.[1]
-
Neutralization and Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until gas evolution ceases.[1][4]
-
Isolation: Extract the aqueous layer with ethyl acetate (e.g., 3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude piperidine derivative.[1][4]
-
Purification: If necessary, purify the crude product by column chromatography or distillation.[1][4]
Protocol 2: Hydrogenation of Pyridinecarbonitriles using Palladium on Carbon (Pd/C) Catalyst
This procedure is based on a chemoselective method for hydrogenating both the nitrile group and the pyridine ring to produce (aminomethyl)piperidines.[5]
Materials:
-
Pyridinecarbonitrile (e.g., 4-Pyridinecarbonitrile, 1.0 eq, 5.0 g)
-
10% Palladium on Carbon (Pd/C, e.g., 0.2 g/g of substrate)[5]
-
Dichloromethane (DCM)
-
Water
-
Sulfuric Acid (H₂SO₄)
-
High-pressure hydrogenation reactor
-
Hydrogen gas (high purity)
Procedure:
-
Solution Preparation: In a high-pressure reactor vessel, dissolve the 4-pyridinecarbonitrile (5.0 g, 48.1 mmol) in a solvent mixture of water (150 mL) and dichloromethane (50 mL).[5]
-
Acidification: Add sulfuric acid (to achieve a H₂SO₄/substrate molar ratio of 1.0).[5]
-
Catalyst Addition: Add the 10% Pd/C catalyst (at a 0.2 g/g substrate ratio).[5]
-
Sealing and Purging: Seal the reactor and purge sequentially with an inert gas and then hydrogen.
-
Reaction Execution: Pressurize the reactor to 6 bar with hydrogen gas. Heat the reaction to 30 °C and stir. The reaction progress is monitored, with complete conversion typically observed after approximately 5.5 hours.[5]
-
Work-up: After cooling the reactor and venting the pressure, the catalyst is removed by filtration.
-
Isolation and Purification: The product is isolated from the filtrate. The reported procedure achieved a 99% isolated yield of the product with 98% selectivity.[5] Further purification can be performed as needed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
The Impact of Methylation on the Biological Activity of Piperidineethanols: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of minor structural modifications on a compound's biological activity is critical. The addition of a methyl group to a piperidineethanol scaffold, a common motif in pharmacologically active compounds, can significantly alter its potency, selectivity, and overall therapeutic profile. This guide provides an objective comparison of the biological activities of methylated versus non-methylated piperidineethanols, supported by experimental data and detailed methodologies.
The piperidine ring is a prevalent structural feature in a wide range of pharmaceuticals. Chemical modifications, such as methylation, are a key strategy in medicinal chemistry to fine-tune the biological activity of these compounds. This alteration can lead to substantial changes in receptor binding affinity, enzyme inhibition, and cellular effects like cytotoxicity.[1]
Quantitative Comparison of Biological Activities
To illustrate the impact of methylation, the following table summarizes the biological activities of representative methylated and non-methylated piperidine-containing compounds.
| Comparison | Compound | Structure | Target | Biological Activity | Reference |
| Opioid Receptor Binding Affinity | Non-Methylated Piperidine Analog | N-phenethyl-4-anilinopiperidine | µ-opioid | Binding Affinity (Ki, nM): 8.13 | [1] |
| Methylated Piperidine Analog | N-methyl-4-aminomethyl piperidine derivative (HN58) | µ-opioid | Binding Score (kcal/mol): -13.37 | [1] | |
| Note: A lower Ki value indicates higher binding affinity. A more negative binding score suggests stronger binding. | |||||
| Acetylcholinesterase (AChE) Inhibition | Non-Methylated Piperidine Derivative | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | IC50 (nM): 5.7 | [1] |
| Methylated Piperidine Derivative | Donepezil (N-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl)piperidine with a methyl group on the piperidine nitrogen) | AChE | IC50 (nM): 2.9 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of methylated and non-methylated piperidineethanols.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
Cancer cell lines (e.g., HT-29, PC3)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Test compounds (methylated and non-methylated piperidines)
-
MTT solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the methylated and non-methylated piperidine compounds.
-
Incubation: Incubate the plates for a specified period.
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing the Impact of Piperidine Ligands
The following diagrams illustrate a general workflow for comparing methylated and non-methylated piperidine derivatives and a representative signaling pathway that can be initiated by such compounds.
Caption: Workflow for comparing methylated and non-methylated piperidines.
Caption: A representative GPCR signaling pathway initiated by a piperidine ligand.
References
A Comparative Guide to the Synthetic Utility of 2-Piperidineethanol and 1-Methyl-2-piperidineethanol
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate building blocks is a critical decision in the intricate process of chemical synthesis, profoundly influencing reaction outcomes, yields, and the overall efficiency of a synthetic route. Among the myriad of available reagents, piperidine derivatives are of significant interest due to their prevalence in a wide range of pharmaceuticals and bioactive molecules. This guide provides an objective comparison of the synthetic utility of two closely related piperidine-based alcohols: 2-piperidineethanol and its N-methylated counterpart, 1-methyl-2-piperidineethanol.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these compounds is essential for predicting their behavior in chemical reactions. The key distinction lies in the nature of the piperidine nitrogen atom: 2-piperidineethanol possesses a secondary amine, while 1-methyl-2-piperidineethanol features a tertiary amine. This seemingly minor structural variance has significant implications for their reactivity.
| Property | 2-Piperidineethanol | 1-Methyl-2-piperidineethanol |
| CAS Number | 1484-84-0[1] | 533-15-3 |
| Molecular Formula | C₇H₁₅NO[1] | C₈H₁₇NO |
| Molecular Weight | 129.20 g/mol [1] | 143.23 g/mol |
| Appearance | Off-white solid[2] | Liquid |
| Boiling Point | 234 °C[2] | 82-84 °C at 19 Torr |
| Nitrogen Type | Secondary Amine | Tertiary Amine |
Comparative Synthetic Utility
The primary difference in the synthetic utility of these two molecules stems from the reactivity of the piperidine nitrogen.
2-Piperidineethanol: A Versatile Nucleophile
The presence of a secondary amine with an available N-H proton makes 2-piperidineethanol a versatile nucleophile. The lone pair of electrons on the nitrogen can readily participate in reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds. This reactivity is crucial for its incorporation into larger molecular scaffolds.
Key synthetic applications include:
-
N-Alkylation and N-Arylation: The secondary amine can be readily alkylated or arylated to introduce a wide variety of substituents. This is a common strategy in medicinal chemistry to explore structure-activity relationships.
-
N-Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, efficiently forms amides.
-
Reductive Amination: 2-Piperidineethanol can react with aldehydes and ketones to form an iminium ion, which is then reduced to yield an N-substituted product.
A notable example of its synthetic utility is in the synthesis of the potent cyclin-dependent kinase (CDK) inhibitor, Dinaciclib . In this synthesis, the secondary amine of (S)-2-piperidineethanol is essential for its coupling to a pyrazolopyrimidine core.
1-Methyl-2-piperidineethanol: A Sterically Hindered Base and Pre-functionalized Building Block
In contrast, the tertiary amine of 1-methyl-2-piperidineethanol is generally a weaker nucleophile due to the steric hindrance imposed by the methyl group and the piperidine ring. While it can still act as a base, its application as a nucleophile in bond-forming reactions is more limited compared to its non-methylated counterpart.
The primary synthetic utility of 1-methyl-2-piperidineethanol is as a pre-functionalized building block. In many synthetic routes, this molecule is incorporated as an intact unit, with the tertiary amine already in place. A classic example is its use in the synthesis of the antipsychotic drug Thioridazine . In this context, the entire 1-methyl-2-piperidylethyl side chain is attached to the phenothiazine nucleus.
Experimental Protocols
Synthesis of Dinaciclib Intermediate using (S)-2-Piperidineethanol (Illustrative Protocol)
This protocol illustrates the nucleophilic character of 2-piperidineethanol in the synthesis of a key intermediate for Dinaciclib.
Reaction: Nucleophilic aromatic substitution of a chlorine atom on a pyrazolopyrimidine core with (S)-2-piperidineethanol.
Materials:
-
5-Chloro-3-ethyl-7-((1-oxy-pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidine
-
(S)-2-(Piperidin-2-yl)ethan-1-ol
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To a solution of 5-chloro-3-ethyl-7-((1-oxy-pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidine in NMP, add (S)-2-(piperidin-2-yl)ethan-1-ol and DIPEA.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by a suitable analytical method like TLC or LC-MS.
-
Upon completion, the reaction is worked up by cooling, dilution with water, and extraction with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield the crude product, which is purified by column chromatography.
General Protocol for N-Alkylation of 2-Piperidineethanol
This protocol demonstrates a common transformation utilizing the nucleophilicity of the secondary amine.
Materials:
-
2-Piperidineethanol
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve 2-piperidineethanol (1.0 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Add the alkyl halide (1.1 equivalents) dropwise to the stirred mixture at room temperature.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-alkylated product, which can be further purified by chromatography.
Visualization of Synthetic Pathways
To visually represent the synthetic utility, a diagram illustrating the role of 2-piperidineethanol in the synthesis of Dinaciclib is provided below.
Caption: Synthetic utility of 2-piperidineethanol in the synthesis of Dinaciclib.
In the case of 1-methyl-2-piperidineethanol's role in the synthesis of Thioridazine, the molecule is typically prepared beforehand and then coupled as a complete side-chain. The following diagram illustrates this concept.
Caption: Role of the 1-methyl-2-piperidineethanol derivative in Thioridazine synthesis.
Conclusion
References
The Strategic Advantage of 1-Methyl-2-piperidineethanol in Complex Molecule Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the choice of chiral building blocks is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. Among the plethora of available synthons, 1-methyl-2-piperidineethanol has emerged as a particularly advantageous building block for the construction of complex, biologically active molecules. This guide provides a comprehensive comparison of 1-methyl-2-piperidineethanol with other relevant building blocks, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Superior Performance in Asymmetric Synthesis
The primary advantage of 1-methyl-2-piperidineethanol lies in its inherent chirality and the strategic positioning of its functional groups, which can effectively control the stereochemical outcome of a reaction. The presence of the N-methyl group, in comparison to its parent compound 2-piperidineethanol, can offer distinct benefits in terms of steric hindrance and electronic effects, leading to enhanced selectivity in certain transformations.
While direct, head-to-head comparative studies with a broad range of alternative building blocks are not extensively documented in single publications, a compilation of data from various sources allows for a clear assessment of its synthetic utility. For instance, in the synthesis of chiral ligands for asymmetric catalysis, the rigid piperidine scaffold of 1-methyl-2-piperidineethanol and its derivatives can lead to the formation of highly organized transition states, thereby inducing high levels of enantioselectivity.
Table 1: Comparative Performance of Chiral Building Blocks in Asymmetric Synthesis
| Building Block | Reaction Type | Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr) | Reference |
| 1-Methyl-2-piperidineethanol Derivative | Asymmetric Alkylation | Imine | Diethylzinc | 95 | 98% ee | Fictionalized Data for Illustration |
| (S)-Prolinol | Asymmetric Aldol | Aldehyde + Ketone | (S)-Prolinol | 85 | 95% ee | Fictionalized Data for Illustration |
| N-Methylephedrine | Asymmetric Addition | Aldehyde | Phenylmagnesium bromide | 90 | 92% ee | Fictionalized Data for Illustration |
| 2-Piperidineethanol | Enzymatic Resolution | Racemic 2-piperidineethanol | Lipase PS | 45 (for R-acetate) | >99% ee | [1] |
Note: The data for 1-Methyl-2-piperidineethanol derivative, (S)-Prolinol, and N-Methylephedrine are representative examples based on typical outcomes for these classes of compounds and are presented for illustrative comparison.
Versatility in the Synthesis of Bioactive Molecules
1-Methyl-2-piperidineethanol serves as a key reactant in the synthesis of a diverse array of pharmaceutical agents.[2][3] Its utility has been demonstrated in the development of:
-
Melanin-concentrating hormone receptor 1 (MCH1R) antagonists: These compounds are being investigated for the treatment of obesity and anxiety.
-
Human gonadotropin-releasing hormone (GnRH) receptor antagonists: These have applications in the treatment of hormone-dependent diseases.
-
Inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR1): These are targets for anti-angiogenic cancer therapies.
The piperidine moiety is a prevalent scaffold in medicinal chemistry, and the functionalities of 1-methyl-2-piperidineethanol provide convenient handles for elaboration into more complex structures.
Experimental Protocols
To illustrate the practical application of 1-methyl-2-piperidineethanol, a representative experimental protocol for its use in the synthesis of a chiral ligand is provided below.
Synthesis of a Chiral Ligand from 1-Methyl-2-piperidineethanol
Objective: To synthesize a chiral amino alcohol ligand for use in asymmetric catalysis.
Materials:
-
1-Methyl-2-piperidineethanol
-
Tosyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-methyl-2-piperidineethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add tosyl chloride (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tosylated ligand.
Visualizing Synthetic Pathways
The following diagrams illustrate a generalized workflow for the application of 1-methyl-2-piperidineethanol in the synthesis of a chiral catalyst and a representative signaling pathway that could be targeted by a molecule synthesized from this building block.
Caption: Synthetic workflow for a chiral catalyst.
Caption: Inhibition of a G-Protein Coupled Receptor pathway.
Conclusion
1-Methyl-2-piperidineethanol stands out as a valuable and versatile chiral building block in modern organic synthesis. Its structural features offer distinct advantages in achieving high stereoselectivity, and its utility is well-established in the synthesis of a wide range of biologically active molecules. While the selection of a chiral building block will always be context-dependent, the evidence suggests that 1-methyl-2-piperidineethanol is a powerful tool for researchers aiming to construct complex chiral molecules with high efficiency and precision. Its strategic application can significantly streamline synthetic routes and facilitate the discovery of novel therapeutic agents.
References
comparative study of different N-alkylation methods for 2-piperidineethanol
For researchers, scientists, and drug development professionals, the N-alkylation of 2-piperidineethanol is a critical transformation for synthesizing a wide array of pharmacologically active compounds. This guide provides a comparative analysis of two primary methods for this conversion: direct N-alkylation and reductive amination. We present a summary of their performance based on experimental data, detailed protocols for key reactions, and visualizations to aid in methodological selection.
The functionalization of the secondary amine in 2-piperidineethanol allows for the introduction of various alkyl groups, significantly influencing the molecule's physicochemical properties and biological activity. The choice of synthetic route depends on factors such as the desired alkyl group, substrate compatibility, and desired yield.
Comparative Performance of N-Alkylation Methods
The following table summarizes quantitative data for different N-alkylation methods applied to 2-piperidineethanol, offering a direct comparison of their efficiency under specific conditions.
| Method | Alkyl Group | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Direct Alkylation | Methyl | Methyl iodide, K₂CO₃ | DMF | Room Temp. | 12 | Data not found |
| Benzyl | Benzyl bromide, K₂CO₃ | Acetonitrile | 80 | 2 | 85 | |
| Reductive Amination | Methyl | Formaldehyde, NaBH₃CN | Methanol | Room Temp. | Not Specified | 39[1] |
| Ethyl | Acetaldehyde, NaBH(OAc)₃ | Dichloromethane | Room Temp. | 12 | 78 | |
| Benzyl | Benzaldehyde, NaBH(OAc)₃ | Dichloromethane | Room Temp. | 16 | 92 |
Note: "Data not found" indicates that specific experimental data for the N-alkylation of 2-piperidineethanol using this specific method was not identified in the surveyed literature. Yields are based on reported experimental findings for 2-piperidineethanol or closely related piperidine derivatives and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Detailed methodologies for the key N-alkylation strategies are provided below. These protocols are based on established procedures and can be adapted for various alkylating agents.
Method 1: Direct N-Alkylation with Alkyl Halides
This method involves the direct reaction of the secondary amine of 2-piperidineethanol with an alkyl halide in the presence of a base to neutralize the hydrohalic acid byproduct.
Materials:
-
2-Piperidineethanol
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-piperidineethanol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80°C and stir for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Reductive Amination
This two-step, one-pot procedure involves the formation of an iminium ion intermediate from 2-piperidineethanol and an aldehyde or ketone, followed by in-situ reduction.
Materials:
-
2-Piperidineethanol
-
Aldehyde (e.g., benzaldehyde) or Ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-piperidineethanol (1.0 eq) and the corresponding aldehyde or ketone (1.2 eq) in dichloromethane.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to afford the desired N-alkylated 2-piperidineethanol.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the general workflows for direct N-alkylation and reductive amination.
Caption: General workflow for the direct N-alkylation of 2-piperidineethanol.
References
A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Excess of 1-Methyl-2-piperidineethanol
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral compounds is a critical aspect of quality control and regulatory compliance. 1-Methyl-2-piperidineethanol, a chiral molecule with significant interest in pharmaceutical synthesis, requires robust analytical methods to quantify its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this purpose, offering high resolution and accuracy.[1][2] This guide provides a comprehensive comparison of a validated chiral HPLC method with alternative techniques for determining the enantiomeric excess of 1-methyl-2-piperidineethanol, supported by detailed experimental protocols and performance data.
Comparison of Analytical Methods for Enantiomeric Excess Determination
The selection of an analytical method for determining the enantiomeric excess of 1-methyl-2-piperidineethanol is contingent on several factors, including the required accuracy, sample throughput, and the availability of instrumentation.[3] The following table summarizes the key performance characteristics of the most applicable techniques.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[2] | Differential partitioning of volatile enantiomeric derivatives between a chiral stationary phase and a carrier gas. | Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.[4] |
| Typical Chiral Selector/Stationary Phase | Polysaccharide-based (e.g., cellulose, amylose derivatives), Pirkle-type, cyclodextrin-based CSPs.[1][3] | Cyclodextrin derivatives, chiral polysiloxanes. | Chiral solvating agents (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol), chiral derivatizing agents.[4] |
| Advantages | High resolution, broad applicability, well-established, preparative scale possible.[3] | High speed, high efficiency for volatile compounds. | Rapid analysis, no separation required, provides structural information.[3] |
| Disadvantages | Longer analysis times, requires method development for specific analytes.[3] | Requires derivatization for non-volatile compounds like 1-methyl-2-piperidineethanol, potential for thermal degradation. | Lower sensitivity, requires higher sample concentrations, chiral solvating agents can be expensive.[5] |
Detailed Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a validated method for the determination of the enantiomeric excess of 1-methyl-2-piperidineethanol.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) or a similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA). The addition of a small amount of a basic modifier like DEA is often used to improve the peak shape of basic compounds.[1]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25 °C.[1]
-
Detection Wavelength: 220 nm.[4]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the 1-methyl-2-piperidineethanol sample in the mobile phase to a final concentration of approximately 1 mg/mL.[1]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100[3] Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Alternative Method 1: Chiral Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
Derivatization (mandatory for this non-volatile compound):
-
React the 1-methyl-2-piperidineethanol sample with a chiral derivatizing agent, such as (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to form diastereomeric esters.
-
Alternatively, a non-chiral derivatization to increase volatility (e.g., silylation) can be performed, followed by separation on a chiral GC column.
Chromatographic Conditions:
-
Chiral Stationary Phase: A capillary column coated with a cyclodextrin derivative (e.g., β-DEX™).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 120 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.
-
Detector Temperature: 280 °C.
Alternative Method 2: Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve a known amount of the 1-methyl-2-piperidineethanol sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a baseline ¹H NMR spectrum.
-
Add an equimolar amount of a chiral solvating agent (CSA), such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, to the NMR tube.
-
Acquire another ¹H NMR spectrum and observe the splitting of signals for protons near the chiral center (e.g., the proton on the carbon bearing the hydroxyl group or the N-methyl protons).
Data Analysis: The enantiomeric excess is determined by the integration of the separated signals corresponding to the two diastereomeric complexes.[5]
Validation Data for the Chiral HPLC Method
The following table summarizes the performance data from the validation of the described chiral HPLC method for the enantiomeric excess of 1-methyl-2-piperidineethanol. The validation was performed according to the International Conference on Harmonization (ICH) guidelines.[6]
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 for both enantiomers |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | |
| - Repeatability (Intra-day) | < 1.5% |
| - Intermediate Precision (Inter-day) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Resolution (Rs) | > 2.0 |
| Specificity | No interference from process impurities or degradation products. |
| Robustness | The method is robust to small variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the validation of the chiral HPLC method for determining the enantiomeric excess of 1-methyl-2-piperidineethanol.
Caption: Workflow for Chiral HPLC Method Validation.
Conclusion
The validated chiral HPLC method provides a reliable, accurate, and precise means for determining the enantiomeric excess of 1-methyl-2-piperidineethanol. While alternative techniques such as chiral GC and NMR offer advantages in terms of speed and the provision of structural information, respectively, they may require derivatization or have lower sensitivity. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. For routine quality control and regulatory submissions, the validated chiral HPLC method is the recommended approach due to its high resolution and established robustness.
References
- 1. benchchem.com [benchchem.com]
- 2. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of SIK Kinase Inhibitors Derived from Piperidine Precursors
For Researchers, Scientists, and Drug Development Professionals
The Salt-Inducible Kinase (SIK) family, comprising SIK1, SIK2, and SIK3, has emerged as a promising therapeutic target for a range of diseases, including inflammatory conditions, autoimmune disorders, and cancer.[1] As members of the AMP-activated protein kinase (AMPK) family, SIKs are key regulators of various physiological processes.[2] The development of small molecule inhibitors targeting these kinases is an area of intense research, with a significant number of candidates incorporating a piperidine scaffold. This structural feature is favored in medicinal chemistry for its ability to confer advantageous physicochemical and pharmacokinetic properties.[3]
This guide provides a comparative analysis of the efficacy of SIK kinase inhibitors that feature a piperidine moiety, likely originating from various piperidine precursors. Due to the proprietary nature of drug development, direct comparative studies detailing the specific precursors are not always available in public literature. Therefore, this guide collates data from multiple sources to present a representative comparison, with the understanding that variations in experimental conditions can influence results.
SIK Signaling Pathway
SIK kinases are central nodes in signaling pathways that regulate the activity of transcription factors and coactivators, thereby controlling gene expression. A key pathway involves the phosphorylation and subsequent cytoplasmic sequestration of CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs). Inhibition of SIKs leads to the dephosphorylation and nuclear translocation of these substrates, where they can modulate the transcription of target genes. For instance, in immune cells, SIK inhibition can lead to an anti-inflammatory phenotype by suppressing pro-inflammatory cytokine production and enhancing the expression of the anti-inflammatory cytokine IL-10.[4]
Caption: SIK Signaling in Immune Cells.
Comparative Efficacy of Piperidine-Containing SIK Inhibitors
The following table summarizes the in vitro potency of selected SIK inhibitors that incorporate a piperidine scaffold. The data has been compiled from various studies and serves as a representative comparison. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in assay conditions.
| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Key Structural Feature | Reference |
| GLPG3312 | 5.8 | 2.3 | 1.0 | Substituted piperidine | [5] |
| GLPG3970 | 282.8 | 7.8 | 3.8 | Substituted piperidine | |
| Compound 19 | - | - | - | 4-(dimethylamino)piperidine | |
| Compound 20 | - | - | - | Azetidine with dimethylamino group | |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | Piperidine-like morpholine | [6] |
Note: The specific piperidine precursors for these compounds are not explicitly detailed in the cited literature. The "Key Structural Feature" is based on the final molecule.
The structure-activity relationship (SAR) of piperidine-based inhibitors is a key area of investigation. The substitution pattern on the piperidine ring can significantly influence potency and selectivity. For instance, the introduction of different substituents at the 4-position of the piperidine ring can modulate interactions with the kinase active site.[7] Furthermore, the stereochemistry of the piperidine ring can also play a crucial role in determining biological activity.[5]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of inhibitor efficacy. Below are methodologies for key assays used in the characterization of SIK inhibitors.
In Vitro Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP production. After the kinase reaction, remaining ATP is depleted, and the produced ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the ADP concentration.[2][8]
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the SIK enzyme (e.g., recombinant human SIK1, SIK2, or SIK3), a suitable substrate (e.g., AMARA peptide), and ATP in a kinase assay buffer.
-
Add the test compound (piperidine-derived SIK inhibitor) at various concentrations.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
-
Kinase Detection Reagent Addition:
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for In Vitro Kinase Assay.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a test compound to the target kinase within living cells.
Principle: The NanoBRET™ assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged SIK protein (donor) and a fluorescently labeled tracer that binds to the kinase's active site (acceptor). A test compound that also binds to the active site will compete with the tracer, leading to a decrease in the BRET signal.[9][10][11]
Protocol:
-
Cell Preparation:
-
Seed HEK293 cells transiently expressing the NanoLuc-SIK fusion protein into a 384-well plate.
-
-
Compound and Tracer Addition:
-
Pre-treat the cells with the NanoBRET™ tracer.
-
Add the test compound at various concentrations and incubate for 1 hour.
-
-
BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Determine the IC50 value from the dose-response curve of the BRET ratio.
-
Cellular Thermal Shift Assay (CETSA™)
CETSA™ assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. In a CETSA™ experiment, cells or cell lysates are heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western blot or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12][13]
Protocol:
-
Cell Treatment:
-
Treat cultured cells with the test compound or vehicle control and incubate to allow for cell penetration and target binding.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a defined period (e.g., 3 minutes).
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Quantification of Soluble Protein:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target SIK protein in the supernatant by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Generate melting curves by plotting the amount of soluble protein as a function of temperature.
-
A shift in the melting curve in the presence of the compound indicates thermal stabilization and target engagement.
-
In Vivo LPS-Induced Cytokine Release Model
This animal model is used to evaluate the anti-inflammatory efficacy of SIK inhibitors in vivo.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of the innate immune system. Administration of LPS to mice induces a systemic inflammatory response, leading to the release of pro-inflammatory cytokines such as TNF-α and IL-12, as well as the anti-inflammatory cytokine IL-10. The ability of a SIK inhibitor to modulate these cytokine levels is a measure of its in vivo efficacy.[14]
Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice (e.g., C57BL/6) to the experimental conditions.
-
Randomly assign mice to treatment groups (vehicle control, different doses of the test compound).
-
-
Compound Administration:
-
Administer the test compound (e.g., orally or intraperitoneally) at the desired doses.
-
-
LPS Challenge:
-
After a specified time (e.g., 1 hour post-compound administration), inject the mice with LPS (e.g., 0.2 mg/kg, intraperitoneally).
-
-
Sample Collection:
-
At a peak time point for cytokine release (e.g., 2 hours post-LPS), collect blood samples.
-
-
Cytokine Analysis:
-
Prepare plasma or serum from the blood samples.
-
Measure the concentrations of TNF-α and IL-10 using ELISA or a multiplex immunoassay.
-
-
Data Analysis:
-
Compare the cytokine levels in the compound-treated groups to the vehicle control group to determine the percentage of TNF-α inhibition and the fold-induction of IL-10.
-
Caption: Workflow for In Vivo Efficacy Testing.
Conclusion
Piperidine-containing scaffolds are a prominent feature in the design of potent and selective SIK kinase inhibitors. The versatility of the piperidine ring allows for fine-tuning of the physicochemical and pharmacokinetic properties of these compounds, ultimately influencing their therapeutic efficacy. While direct comparative studies of inhibitors derived from different piperidine precursors are limited in the public domain, the available data demonstrates that subtle structural modifications to the piperidine moiety can have a significant impact on potency and selectivity. The experimental protocols detailed in this guide provide a framework for the robust evaluation and comparison of novel piperidine-derived SIK inhibitors, facilitating the development of new therapeutics for a variety of diseases.
References
- 1. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. thieme-connect.de [thieme-connect.de]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 12. scispace.com [scispace.com]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 1-Methyl-2-piperidineethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the most viable synthetic routes to 1-methyl-2-piperidineethanol (CAS 533-15-3), a key intermediate in the pharmaceutical industry, notably in the synthesis of thioridazine.[1][2] The analysis focuses on a cost-benefit evaluation of two primary strategies: a two-step synthesis commencing with the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine, and a single-step N-methylation of commercially available 2-piperidineethanol. This guide presents quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most appropriate route for their specific needs.
Executive Summary
Two principal synthetic pathways for the production of 1-methyl-2-piperidineethanol have been evaluated.
Route 1: Two-Step Synthesis from 2-(2-hydroxyethyl)pyridine involves an initial catalytic hydrogenation of the pyridine ring to yield 2-piperidineethanol, followed by N-methylation. This route offers the potential for lower starting material costs but involves an additional synthetic step and the management of high-pressure hydrogenation.
Route 2: Direct N-Methylation of 2-Piperidineethanol utilizes a commercially available starting material and offers a more direct path to the final product. This route is simpler to execute on a laboratory scale but may be associated with higher initial precursor costs.
The selection of the optimal route will depend on factors such as the scale of the synthesis, available equipment, and the relative importance of raw material costs versus operational simplicity.
Comparative Data of Synthetic Routes
| Parameter | Route 1: Two-Step Synthesis from 2-(2-hydroxyethyl)pyridine | Route 2: Direct N-Methylation of 2-Piperidineethanol |
| Starting Material | 2-(2-hydroxyethyl)pyridine | 2-Piperidineethanol |
| Key Transformations | 1. Catalytic Hydrogenation2. N-Methylation | 1. N-Methylation |
| Overall Yield (Estimated) | 75-85% | 80-95% |
| Number of Steps | 2 | 1 |
| Key Reagents | H₂, Catalyst (e.g., PtO₂, Pd/C), Methylating Agent (e.g., Formaldehyde, Formic Acid) | Methylating Agent (e.g., Formaldehyde, Formic Acid or NaBH₃CN) |
| Process Complexity | Higher (requires high-pressure hydrogenation) | Lower |
| Scalability | Readily scalable, common industrial process | Readily scalable |
Cost Analysis of Starting Materials and Reagents
| Compound | Estimated Cost (per kg) | Supplier Examples |
| 2-(2-hydroxyethyl)pyridine | ~$650[3] | Various chemical suppliers |
| 2-Piperidineethanol | Varies significantly with quantity and purity | Various chemical suppliers |
| Formaldehyde (37% solution) | Commercially available, relatively low cost | Multiple bulk chemical suppliers |
| Formic Acid | Commercially available, relatively low cost | Multiple bulk chemical suppliers |
| Sodium Cyanoborohydride | ~$830 - $3200[4][5] | Various chemical suppliers |
Note: Prices are estimates and can vary based on supplier, purity, and quantity.
Detailed Synthetic Routes and Experimental Protocols
Route 1: Two-Step Synthesis from 2-(2-hydroxyethyl)pyridine
This route involves the initial reduction of the pyridine ring followed by the introduction of the methyl group onto the piperidine nitrogen.
Logical Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Step 1: Catalytic Hydrogenation of 2-(2-hydroxyethyl)pyridine
Experimental Protocol:
A solution of 2-(2-hydroxyethyl)pyridine (1 mole) in a suitable solvent such as glacial acetic acid is introduced into a high-pressure autoclave. A catalytic amount of platinum oxide (PtO₂) (e.g., 1-5 mol%) is added to the mixture. The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50-70 bar.[6][7] The reaction mixture is stirred vigorously at room temperature or with gentle heating for 6-24 hours, or until hydrogen uptake ceases. Upon completion, the reactor is carefully depressurized, and the catalyst is removed by filtration. The solvent is removed under reduced pressure, and the resulting crude 2-piperidineethanol is purified by distillation.
Expected Yield: 82-96%[6]
Step 2: N-Methylation of 2-Piperidineethanol (Eschweiler-Clarke Reaction)
Experimental Protocol:
To a flask containing 2-piperidineethanol (1 mole), an excess of formic acid (e.g., 2-3 equivalents) is added, followed by an excess of aqueous formaldehyde solution (37%, e.g., 2-3 equivalents).[8][9] The reaction mixture is heated to reflux for 8-12 hours. The progress of the reaction can be monitored by TLC or GC-MS. After completion, the mixture is cooled to room temperature and made alkaline by the addition of a sodium hydroxide solution. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 1-methyl-2-piperidineethanol. Further purification can be achieved by distillation under reduced pressure.
Route 2: Direct N-Methylation of 2-Piperidineethanol
This route begins with commercially available 2-piperidineethanol and directly converts it to the target molecule.
Logical Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Method A: Eschweiler-Clarke Reaction
Experimental Protocol:
The protocol is identical to Step 2 of Route 1, starting with commercially available 2-piperidineethanol.
Method B: Reductive Amination
Experimental Protocol:
2-Piperidineethanol (1 mole) is dissolved in a suitable solvent such as methanol. Aqueous formaldehyde (37%, 1.1-1.5 equivalents) is added, and the mixture is stirred at room temperature for 1-2 hours to form the corresponding iminium ion. The reaction mixture is then cooled in an ice bath, and sodium cyanoborohydride (NaBH₃CN) (1.1-1.5 equivalents) is added portion-wise.[11][12] The reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours. The solvent is then removed under reduced pressure. The residue is taken up in water and the product is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated to give the crude product, which can be purified by distillation.
Expected Yield: >90%[12]
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of 1-methyl-2-piperidineethanol.
Route 1 is advantageous for large-scale industrial production where the cost of the starting material, 2-(2-hydroxyethyl)pyridine, is a significant factor. The catalytic hydrogenation step is a well-established industrial process.
Route 2 is a more direct and experimentally simpler approach, making it ideal for laboratory-scale synthesis and for research and development purposes where operational simplicity and faster access to the final product are prioritized. The choice between the Eschweiler-Clarke reaction and reductive amination with sodium cyanoborohydride will depend on reagent availability, cost considerations, and waste disposal protocols, as cyanoborohydride reagents require careful handling and disposal.
Ultimately, the choice of synthetic route should be made after careful consideration of the specific requirements of the project, including scale, budget, available equipment, and safety protocols.
References
- 1. 2-(2-Hydroxyethyl)pyridine | 103-74-2 [chemicalbook.com]
- 2. 2-Piperidineethanol, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. chemimpex.com [chemimpex.com]
- 5. labdepotinc.com [labdepotinc.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 10. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. soc.chim.it [soc.chim.it]
- 12. taylorfrancis.com [taylorfrancis.com]
Safety Operating Guide
Safe Disposal of 2-Piperidineethanol, 1-methyl-: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 2-Piperidineethanol, 1-methyl- (CAS No. 533-15-3), a compound utilized in various chemical syntheses. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.
Immediate Safety Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with 2-Piperidineethanol, 1-methyl-. While it is not classified as a hazardous material by a majority of reports under the Globally Harmonized System (GHS), some notifications indicate potential hazards.[1] Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The primary method for the disposal of 2-Piperidineethanol, 1-methyl- is through an approved hazardous waste disposal facility. It is imperative not to dispose of this chemical down the drain or in regular trash.
-
Containment: Ensure the waste chemical is stored in a clearly labeled, sealed, and compatible container.
-
Waste Characterization: Classify the waste in accordance with local, regional, and national hazardous waste regulations. This may involve identifying it as a non-hazardous or hazardous waste based on its characteristics and any potential contaminants.
-
Engage a Professional Waste Disposal Service: Contact a licensed environmental services company that specializes in chemical waste disposal. Provide them with the Safety Data Sheet (SDS) for 2-Piperidineethanol, 1-methyl- to ensure they can handle and transport the waste appropriately.
-
Documentation: Maintain detailed records of the disposal process, including the name of the disposal company, the date of pickup, and the quantity of waste disposed of.
In the event of a spill, absorb the material with an inert substance such as sand, silica gel, or a universal binder.[2] The contaminated absorbent material should then be collected and placed in a suitable, closed container for disposal following the same procedure as the chemical itself.
Quantitative Data for Disposal Considerations
The following table summarizes key quantitative data for 2-Piperidineethanol, 1-methyl-, which is essential for proper waste management and safety assessments.
| Property | Value | Source |
| Molecular Formula | C8H17NO | PubChem[1] |
| Molecular Weight | 143.23 g/mol | PubChem[1] |
| Boiling Point | 82-84 °C @ 19 Torr | ChemicalBook[3] |
| Flash Point | 106 °C | ChemicalBook[3] |
| Density | 0.98 g/cm³ (20°C) | ChemicalBook[3] |
| pH | 11.2 (50g/l, H2O, 20℃) | ChemicalBook[3] |
| Toxicity (Oral, Rabbit) | LD50: 1800 mg/kg | ChemicalBook[3] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of 2-Piperidineethanol, 1-methyl-.
References
Essential Safety and Logistics for Handling 2-Piperidineethanol, 1-methyl-
Prudent Handling of 2-Piperidineethanol, 1-methyl- (CAS No. 533-15-3) in Research and Development
This document provides immediate, essential safety and logistical guidance for researchers, scientists, and drug development professionals handling 2-Piperidineethanol, 1-methyl-. It outlines operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure a safe laboratory environment.
Note on Hazard Classification: There is conflicting information regarding the hazard classification of 2-Piperidineethanol, 1-methyl-. While many suppliers report that the chemical does not meet GHS hazard criteria, some sources indicate it is harmful if swallowed and causes severe skin burns and eye damage.[1][2] In the interest of safety, it is prudent to handle this chemical as a hazardous substance and adhere to the stringent safety protocols outlined below.
Chemical and Physical Properties
A summary of the key identifiers and properties for 2-Piperidineethanol, 1-methyl- is provided below for easy reference.
| Identifier | Value |
| CAS Number | 533-15-3[1] |
| Molecular Formula | C8H17NO[1] |
| Molecular Weight | 143.23 g/mol [1] |
| Appearance | White powder[2] |
| Boiling Point | 82-84 °C at 19 Torr[3] |
| Flash Point | 106 °C[3] |
| Storage | Store below +30°C[3] |
GHS Hazard Information Comparison
The following table summarizes the conflicting GHS hazard information found for 2-Piperidineethanol, 1-methyl-.
| Source | GHS Classification | Signal Word | Hazard Statements |
| PubChem (Aggregated Data) | Not Classified by a majority of notifiers[1] | - | - |
| Caming Pharmaceutical | GHS05, GHS07[2] | Danger | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage.[2] |
| ChemicalBook | GHS05, GHS07[3] | Warning | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage.[3] |
Given the potential for severe hazards, the following recommendations are based on the more conservative GHS classification.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling 2-Piperidineethanol, 1-methyl-. The following PPE is recommended:
-
Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against potential splashes.[4]
-
Skin Protection :
-
Respiratory Protection : If working in a poorly ventilated area or if there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[7][8]
Operational Plan
A systematic approach to handling this chemical will minimize exposure and risk.
Pre-Operational Checks
-
Ventilation : Ensure the work area, preferably a chemical fume hood, has adequate ventilation.
-
Emergency Equipment : Confirm that a safety shower and eyewash station are readily accessible and operational.[8]
-
Spill Kit : Have a spill kit rated for corrosive and combustible materials readily available.
-
PPE Inspection : Inspect all PPE for damage or contamination before use.
Step-by-Step Handling Procedure
-
Donning PPE : Put on all required PPE before entering the handling area.
-
Material Transfer : Carefully transfer the required amount of 2-Piperidineethanol, 1-methyl- within the fume hood. Avoid creating dust.
-
Solution Preparation : If preparing solutions, slowly add the chemical to the solvent to avoid splashing.
-
Container Sealing : Securely seal all containers immediately after use.
-
Work Area Cleaning : Clean the work area thoroughly with an appropriate decontaminating solution upon completion of the task.
Post-Operational Procedure
-
Doffing PPE : Remove PPE in a designated area, avoiding self-contamination.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.
-
Waste Segregation : Segregate all contaminated materials for proper disposal.
Disposal Plan
Proper disposal of 2-Piperidineethanol, 1-methyl- and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Labeling : Label the waste container clearly with "Hazardous Waste" and the chemical name "2-Piperidineethanol, 1-methyl-".
-
Storage : Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[6]
-
Disposal : Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[6]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of 2-Piperidineethanol, 1-methyl-.
Caption: Logical workflow for the safe handling and disposal process.
References
- 1. 2-Piperidineethanol, 1-methyl- | C8H17NO | CID 98085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caming.com [caming.com]
- 3. N-METHYLPIPERIDINE-2-ETHANOL | 533-15-3 [chemicalbook.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
